molecular formula C11H13NO6 B153975 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone CAS No. 54173-39-6

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Cat. No.: B153975
CAS No.: 54173-39-6
M. Wt: 255.22 g/mol
InChI Key: ZHVMCSUVRFDCIY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO6 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-6(13)7-5-8(16-2)10(17-3)11(18-4)9(7)12(14)15/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMCSUVRFDCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507145
Record name 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54173-39-6
Record name 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the detailed elucidation of the most scientifically sound and efficient synthetic pathway: the direct nitration of 3',4',5'-trimethoxyacetophenone. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a substituted acetophenone derivative whose structural complexity makes it a valuable building block in medicinal chemistry. The strategic placement of the nitro and acetyl groups on the highly functionalized trimethoxybenzene ring allows for a diverse range of subsequent chemical modifications, paving the way for the synthesis of novel therapeutic agents.

The most direct and efficient route to this target molecule is the electrophilic aromatic substitution, specifically the nitration, of the readily available starting material, 3',4',5'-trimethoxyacetophenone. This pathway is favored due to the synergistic directing effects of the substituents on the aromatic ring, which will be discussed in detail.

Mechanistic Rationale: The Regioselectivity of Nitration

The success of this synthesis hinges on the predictable regioselectivity of the nitration reaction. The starting material, 3',4',5'-trimethoxyacetophenone, possesses four substituents on the benzene ring: three methoxy groups (-OCH₃) and one acetyl group (-COCH₃). In electrophilic aromatic substitution reactions, these groups exert a powerful influence on the position of the incoming electrophile (in this case, the nitronium ion, NO₂⁺).

  • Methoxy Groups (-OCH₃): The methoxy groups are strong activating groups and are ortho, para-directors. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. In 3',4',5'-trimethoxyacetophenone, the positions ortho to the methoxy groups are C2 and C6.

  • Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta positions (C2 and C6) relatively more susceptible to electrophilic attack.

Crucially, the directing effects of all four substituents converge to strongly favor the substitution at the C2 and C6 positions . This alignment of directing effects makes the direct nitration of 3',4',5'-trimethoxyacetophenone a highly regioselective and predictable reaction, leading predominantly to the desired 2-nitro isomer.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is achieved through the controlled nitration of 3',4',5'-trimethoxyacetophenone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity
3',4',5'-TrimethoxyacetophenoneC₁₁H₁₄O₄210.23≥98%
Concentrated Nitric AcidHNO₃63.0170%
Concentrated Sulfuric AcidH₂SO₄98.0898%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
IceH₂O18.02-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Saturated
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous
EthanolC₂H₅OH46.07Reagent Grade
Step-by-Step Experimental Protocol

Safety Precaution: This reaction is highly exothermic and involves the use of strong, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.5 g (0.05 mol) of 3',4',5'-trimethoxyacetophenone in 100 mL of dichloromethane.

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate beaker, carefully and slowly add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Caution: Always add acid to acid, never the other way around.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3',4',5'-trimethoxyacetophenone over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below -5°C throughout the addition.[1][2]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -10°C to -5°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Neutralization: Combine the organic layers and wash them sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start 3',4',5'-Trimethoxy- acetophenone Nitration Nitration (HNO₃/H₂SO₄, -10°C) Start->Nitration DCM Workup Aqueous Work-up & Extraction Nitration->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 1-(3,4,5-Trimethoxy-2-nitro- phenyl)ethanone Purification->Product

Caption: Workflow for the synthesis of this compound.

Data Summary and Expected Results

ParameterExpected Value/Range
Starting Material 3',4',5'-Trimethoxyacetophenone
Key Reagents Conc. HNO₃, Conc. H₂SO₄
Solvent Dichloromethane
Reaction Temperature -10°C to -5°C
Reaction Time 1.5 - 2.5 hours
Theoretical Yield ~12.76 g (for 0.05 mol input)
Expected Yield 80-90%
Appearance Yellow crystalline solid

Conclusion

The synthesis of this compound via the direct nitration of 3',4',5'-trimethoxyacetophenone is a robust and highly regioselective method. The key to a successful synthesis lies in the careful control of the reaction temperature due to the exothermic nature of the nitration of this highly activated aromatic ring. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable intermediate in high yield and purity, facilitating its use in the development of novel pharmaceutical agents.

References

  • Organic Syntheses. (1930). Acetophenone, m-nitro-. Org. Syn., 10, 74. DOI: 10.15227/orgsyn.010.0074. [Link]

  • Masaryk University. Synthesis of 3-nitroacetophenone. IS MUNI. [Link]

  • Malecki, N., Carato, P., Houssin, R., Cotelle, P., & Hénichart, J. P. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie / Chemical Monthly, 136(9), 1601–1606. [Link]

  • PubChem. 3',4',5'-Trimethoxyacetophenone. National Center for Biotechnology Information. [Link]

Sources

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Introduction

This compound, also identified by its CAS Number 54173-39-6, is a highly functionalized aromatic ketone.[1][2] Its structure is characterized by an acetophenone core substituted with three methoxy groups and a nitro group on the phenyl ring. This unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, acetyl) groups imparts specific reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization, tailored for researchers and drug development professionals.

Key Identifiers:

  • Systematic Name: this compound

  • Common Alias: 3,4,5-Trimethoxy-2-nitro acetophenone[2]

  • CAS Number: 54173-39-6[1][2]

  • Molecular Formula: C₁₁H₁₃NO₆[2]

  • Molecular Weight: 255.22 g/mol [2]

Physicochemical Properties

The physical state and solubility are critical parameters for handling, reaction setup, and purification. While specific experimental data for this exact molecule is sparse, its properties can be reliably inferred from closely related analogs and general chemical principles.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₁H₁₃NO₆[2]
Molecular Weight 255.22 g/mol [2]
Appearance Expected to be a yellow to light orange crystalline solid, typical for nitroaromatic compounds.[3][5]
Melting Point Not explicitly reported. The related compound 1-(4,5-dimethoxy-2-nitrophenyl)ethanone melts at 129-135 °C.[3]
Solubility Expected to have limited solubility in water but good solubility in common organic solvents such as acetone, ethanol, and dichloromethane.[4]
Storage Store in a cool, dry place in a tightly sealed container. Recommended storage at 2-8°C.[6]

Synthesis and Mechanism

The most direct and logical route for the synthesis of this compound is the electrophilic nitration of the readily available precursor, 3',4',5'-Trimethoxyacetophenone (CAS 1136-86-3).[4][7]

Synthetic Pathway & Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups at positions 3, 4, and 5 are strong activating, ortho-, para- directing groups. The acetyl group at position 1 is a deactivating, meta- directing group. The position 2 (and 6) is sterically hindered and activated by two methoxy groups, making it a primary target for substitution. The reaction must be performed at low temperatures to prevent polysubstitution and oxidative side reactions, a common precaution in nitrations of highly activated rings.

A mixture of nitric acid and sulfuric acid is typically used to generate the reactive electrophile, the nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex), which subsequently loses a proton to restore aromaticity and yield the final product.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the nitration of substituted acetophenones.[8] The rationale is to maintain a low temperature to control the exothermic reaction and ensure regioselectivity.

Materials:

  • 3',4',5'-Trimethoxyacetophenone

  • Fuming Nitric Acid (90%) or a mixture of concentrated Nitric and Sulfuric Acid

  • Dichloromethane (DCM) as solvent

  • Ice/water bath

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 3',4',5'-Trimethoxyacetophenone (1 equivalent) in dichloromethane (5 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt). The low temperature is critical to minimize the formation of byproducts.

  • Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C to 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly into a beaker of ice water with vigorous stirring. This step quenches the reaction and precipitates the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Nitration cluster_workup Workup & Purification start Dissolve 3,4,5-Trimethoxy- acetophenone in DCM cool Cool to -10 °C start->cool add_acid Slowly add Nitrating Agent cool->add_acid stir Stir for 2-3 hours (Monitor by TLC) add_acid->stir quench Quench with Ice Water stir->quench extract Extract with DCM quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Recrystallize dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections detail the predicted data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the molecular structure. The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring.[9]

Predicted ¹H NMR Data (in CDCl₃)
Proton Assignment Predicted δ (ppm) Multiplicity Integration
-COCH₃~2.5 - 2.6Singlet (s)3H
Aromatic H-6~7.2 - 7.4Singlet (s)1H
-OCH₃ (C3 or C5)~3.9 - 4.0Singlet (s)3H
-OCH₃ (C4)~3.9 - 4.0Singlet (s)3H
-OCH₃ (C5 or C3)~3.8 - 3.9Singlet (s)3H
Predicted ¹³C NMR Data (in CDCl₃)
Carbon Assignment Predicted δ (ppm)
-C OCH₃~30
-OC H₃~56-62
Aromatic C -H~105-110
Aromatic C -Substituted~130-160
C =O~195-200
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10] The electron-withdrawing nitro group and the conjugated ketone are expected to show strong, characteristic absorption bands.

Predicted FT-IR Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 1380
Aryl Ketone (C=O)Stretch1680 - 1700
Methoxy (C-O)Stretch1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)
Aromatic RingC=C Stretch1450 - 1600
Methyl/AromaticC-H Stretch2850 - 3100
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[11]

  • Molecular Ion (M⁺): The primary peak is expected at m/z = 255 , corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical from a methoxy group: [M - 15]⁺ at m/z = 240.

    • Loss of a methoxy radical: [M - 31]⁺ at m/z = 224.

    • Loss of the acetyl group: [M - 43]⁺ at m/z = 212.

    • Loss of the nitro group: [M - 46]⁺ at m/z = 209.

G M Molecular Ion (M⁺) m/z = 255 M_minus_15 [M - CH₃]⁺ m/z = 240 M->M_minus_15 - •CH₃ M_minus_31 [M - OCH₃]⁺ m/z = 224 M->M_minus_31 - •OCH₃ M_minus_43 [M - COCH₃]⁺ m/z = 212 M->M_minus_43 - •COCH₃ M_minus_46 [M - NO₂]⁺ m/z = 209 M->M_minus_46 - •NO₂

Caption: Predicted major fragmentation pathways in MS.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental, as the resulting 2-amino derivative is a precursor to a wide range of heterocyclic compounds and other complex molecules.

  • Reactivity of the Ketone: The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol or participation in condensation reactions.

  • Applications as a Synthetic Intermediate: Due to its dense functionality, this compound is an excellent starting material. Its structural motifs are found in various bioactive molecules. Related nitrocatechol structures have been explored as potent enzyme inhibitors.[12][13] It serves as a key building block in pharmaceutical development for creating novel compounds with potential therapeutic properties.[3][14]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care.

  • Hazards: Based on analogous compounds, it is expected to be an irritant to the eyes, skin, and respiratory system.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

References

  • 1-(3-nitrophenyl)ethanone - 121-89-1, C8H7NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560. PubChem, NIH. [Link]

  • Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST WebBook. [Link]

  • Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST WebBook. [Link]

  • Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737. PubChem. [Link]

  • 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345. PubChem, NIH. [Link]

  • Ethanone, 1-(2,4,5-trimethoxyphenyl)-. SIELC Technologies. [Link]

  • 1-[3,4,5-TRIMETHOXY-2-(5-METHOXYFURANE-2-YL)-PHENYL]-ETHANONE. SpectraBase. [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. [Link]

  • Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... ChEMBL, EMBL-EBI. [Link]

  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. erowid.org. [Link]

  • Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. [Link]

  • Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]

  • 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | C9H9NO5. PubChem. [Link]

  • Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]

Sources

An In-depth Technical Guide to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, CAS number 54173-39-6. This molecule is a pivotal intermediate in synthetic organic chemistry, primarily recognized for its role as a precursor to photolabile protecting groups (PPGs), often referred to as "caged" compounds. We will delve into its physicochemical properties, detail robust synthetic and analytical methodologies, and explore its functional applications in advanced research, particularly within drug development and cell biology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique photochemical properties.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic ketone. Its structure is characterized by a benzene ring substituted with three methoxy groups, a nitro group, and an acetyl group. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, acetyl) groups imparts unique reactivity and photophysical properties.

The primary strategic importance of this compound lies in its utility as a scaffold for 2-nitrobenzyl-type photolabile protecting groups. The 2-nitrobenzyl cage is a cornerstone in the field of optochemical biology, allowing for the temporary inactivation of a biologically active molecule.[1] The caged molecule can be introduced to a biological system in its inert form and subsequently activated with high spatiotemporal precision by irradiation with light, typically in the UV range.[2][3] This on-demand activation is a powerful tool for studying dynamic biological processes and for targeted drug delivery.[4] This guide will provide the foundational knowledge required to synthesize, characterize, and effectively utilize this versatile chemical intermediate.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in subsequent applications.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below. This data is aggregated from leading chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 54173-39-6[5][6][7]
Molecular Formula C₁₁H₁₃NO₆[6][7]
Molecular Weight 255.22 g/mol [6][7]
Synonyms 3,4,5-Trimethoxy-2-nitro acetophenone[6]
Appearance Typically a solid powder[8]
Storage 2-8°C Refrigerator, protected from light[6]
Spectroscopic Profile

While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectral characteristics can be reliably predicted based on its functional groups and analysis of structurally similar compounds.[9] The following table outlines the expected spectroscopic signatures for structural verification.

TechniqueFunctional GroupExpected Signature
¹H NMR Aromatic-HSinglet, ~7.0-7.5 ppm
Methoxy (OCH₃)Three distinct singlets, ~3.8-4.1 ppm (9H total)
Acetyl (CH₃)Singlet, ~2.5 ppm (3H)
¹³C NMR Carbonyl (C=O)~195-200 ppm
Aromatic-C~110-160 ppm
Methoxy (OC H₃)~55-65 ppm
Acetyl (C H₃)~25-30 ppm
IR Spectroscopy C=O (Ketone)Strong absorption, ~1680-1700 cm⁻¹
NO₂ (Asymmetric)Strong absorption, ~1520-1560 cm⁻¹
NO₂ (Symmetric)Strong absorption, ~1340-1360 cm⁻¹
C-O (Methoxy)Strong absorption, ~1000-1250 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 255.0743 (calculated for C₁₁H₁₃NO₆)

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a highly activated benzene ring. A plausible and efficient method involves the direct nitration of 1-(3,4,5-trimethoxyphenyl)ethanone.

Synthetic Workflow: Nitration of 1-(3,4,5-Trimethoxyphenyl)ethanone

This protocol is based on well-established nitration procedures for activated aromatic systems.[10][11] The causality behind this choice is the powerful directing and activating effect of the three methoxy groups, which makes the ortho position (C2) highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

G cluster_0 Synthesis Workflow SM 1-(3,4,5-Trimethoxyphenyl)ethanone (Starting Material) Rxn Electrophilic Aromatic Substitution (0-5 °C) SM->Rxn React Nitrating Mixture (HNO₃ / H₂SO₄) React->Rxn Workup Aqueous Workup (Ice water quench, Extraction) Rxn->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product This compound (Final Product) Purify->Product

Caption: Synthesis of the target compound via electrophilic nitration.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. This exothermic reaction generates the critical nitronium ion electrophile.

  • Substrate Addition: Dissolve 1-(3,4,5-trimethoxyphenyl)ethanone (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add this solution dropwise to the nitrating mixture. The key to selectivity is maintaining a low temperature to prevent over-nitration or side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The desired product, being a non-polar organic solid, will precipitate out of the highly polar aqueous acidic solution.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

  • Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 2.2 (NMR, IR, MS, and melting point).

Core Application: A Photolabile Protecting Group Precursor

The true value of this compound is realized in its conversion to derivatives used as photolabile protecting groups. The workflow involves two key stages: modification of the ethanone moiety and subsequent "caging" of a bioactive molecule.

Conversion to a Functional "Cage"

The acetyl group is typically reduced to an alcohol (e.g., using NaBH₄) to form 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanol. This alcohol provides a reactive handle for linking to a bioactive substrate (e.g., an acid, alcohol, or amine) via an ester, carbonate, or carbamate linkage.

The "Caging" and "Uncaging" Workflow

The process of using a 2-nitrobenzyl-derived PPG allows for precise control over the release of a therapeutic agent or signaling molecule.[12]

G cluster_0 Workflow for Photocontrolled Release Cage Modified Cage Precursor (from Target Compound) Caged Caged Compound (Inactive Prodrug) Cage->Caged Drug Bioactive Molecule (e.g., Drug, Neurotransmitter) Drug->Caged Release Photocleavage Caged->Release Light Light Activation (hv, ~365 nm) Light->Release ActiveDrug Released Active Molecule (Biological Effect) Release->ActiveDrug Byproduct Nitroso-ketone Byproduct (Biologically Inert) Release->Byproduct

Caption: General workflow for caging and light-induced uncaging.

The mechanism of photocleavage is initiated by UV light absorption by the nitro group, which leads to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement and subsequent hydrolysis to release the active molecule and a 2-nitroso-ketone byproduct. This ability to initiate a biological effect with light is a transformative technology in pharmacology and neurobiology.[1]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Detailed toxicological data is not widely available.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and dark place to prevent degradation. Keep the container tightly sealed.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is an enabling tool for sophisticated biological and pharmacological research. Its synthesis is straightforward, and its role as a precursor to 2-nitrobenzyl-based photolabile protecting groups is well-established. Future research may focus on modifying this scaffold to shift its activation wavelength towards the visible or near-infrared spectrum to improve tissue penetration and reduce phototoxicity in living systems, further expanding the horizons of photopharmacology and targeted drug delivery.

References

  • 5 (Note: This is a general information link from a chemical database).

Sources

A Spectroscopic Guide to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the key spectroscopic data for 1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone (CAS No: 54173-39-6; Molecular Formula: C₁₁H₁₃NO₆; Molecular Weight: 255.22 g/mol ).[1] For researchers and professionals in drug development and organic synthesis, a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, purity, and structural integrity. This document synthesizes predictive data with established analytical principles to offer a comprehensive characterization, grounded in the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis Context

The structural confirmation of this compound relies on mapping its spectroscopic output to its constituent functional groups. The molecule features a hexasubstituted benzene ring, an acetyl group, three methoxy groups, and a nitro group. The ortho-positioning of the bulky nitro and acetyl groups induces significant steric and electronic effects that are directly observable in the spectral data.

A common synthetic route to this compound involves the nitration of 1-(3,4,5-trimethoxyphenyl)ethanone. This context is crucial as it informs potential isomeric impurities that could complicate spectral interpretation. Rigorous spectroscopic analysis is therefore essential to validate the regiochemistry of the nitration.

Caption: Molecular structure with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. In this case, the spectrum is predicted to be relatively simple, distinguished by a single aromatic proton signal and characteristic peaks for the methoxy and acetyl groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.4Singlet (s)1HAr-H (H-6)The lone aromatic proton is deshielded by the adjacent acetyl group and influenced by the surrounding methoxy groups. Its singlet multiplicity confirms the absence of adjacent protons.
~ 3.9 - 4.0Singlet (s)9H-OCH₃ (C3, C4, C5)The three methoxy groups are in similar, though not identical, chemical environments. They are expected to appear as one or more sharp singlets in the typical methoxy region.
~ 2.5 - 2.6Singlet (s)3H-COCH₃ The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and typically appear as a singlet in this downfield region.[2]
Expertise in Interpretation

The precise chemical shift of the single aromatic proton (H-6) is highly sensitive to the conformation of the molecule, which is dictated by the steric hindrance between the adjacent acetyl and nitro groups. These groups may twist out of the plane of the benzene ring, altering the electronic shielding of H-6. The observation of a single, sharp singlet for this proton is a key indicator of successful synthesis and the correct isomer.

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[2]

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for calibration (0 ppm).

  • Securely cap the vial and vortex until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition: Insert the tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Acquire the spectrum using standard pulse sequences, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.

NMR_Workflow prep Sample Preparation (5-10 mg in CDCl₃ + TMS) acq Data Acquisition (Lock, Shim, Acquire) prep->acq Insert into Spectrometer proc Data Processing (FT, Phase/Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Integration, Peak Picking) proc->analysis Generate Spectrum structure Structural Elucidation analysis->structure Assign Signals

Caption: Standard workflow for NMR analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. The spectrum for this molecule is expected to show 11 distinct signals, corresponding to each carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 195 - 200C =OThe carbonyl carbon of the ketone is highly deshielded and appears significantly downfield.
~ 150 - 155C -OCH₃ (C3, C4, C5)Aromatic carbons directly bonded to electron-donating methoxy groups are deshielded.
~ 140 - 145C -NO₂ (C2)The carbon attached to the electron-withdrawing nitro group is significantly deshielded.
~ 130 - 135C -C=O (C1)The ipso-carbon attached to the acetyl group.
~ 110 - 115C -H (C6)The sole protonated aromatic carbon.
~ 60 - 65-OC H₃The carbons of the methoxy groups appear in the typical aliphatic ether region.
~ 25 - 30-COC H₃The methyl carbon of the acetyl group is found in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~ 1680 - 1700C=O StretchAryl KetoneA strong, sharp absorption in this region is definitive evidence of the carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.
~ 1520 - 1560Asymmetric NO₂ StretchNitro GroupA very strong absorption band confirming the presence of the nitro group.
~ 1340 - 1380Symmetric NO₂ StretchNitro GroupAnother strong band, which, in conjunction with the asymmetric stretch, is a hallmark of the nitro functional group.
~ 2830 - 3000C-H StretchAliphatic (CH₃)Corresponds to the methyl groups of the acetyl and methoxy substituents.
~ 1200 - 1275Asymmetric C-O StretchAryl EtherStrong absorptions related to the C-O bonds of the methoxy groups.
~ 1000 - 1075Symmetric C-O StretchAryl EtherFurther confirmation of the methoxy groups.
~ 1580 - 1610C=C StretchAromatic RingAbsorptions characteristic of the benzene ring itself.
Protocol for FT-IR Data Acquisition (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For this compound, the molecular weight is 255.22 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueProposed FragmentRationale
255[M]⁺The molecular ion peak, corresponding to the intact molecule.
240[M - CH₃]⁺Loss of a methyl radical from one of the methoxy groups, a common fragmentation pathway for ethers.
212[M - COCH₃]⁺Loss of the acetyl group via cleavage of the C-C bond between the carbonyl and the aromatic ring.
209[M - NO₂]⁺Loss of the nitro group.
195[M - COCH₃ - OH]⁺A potential subsequent fragmentation following the loss of the acetyl group.
Causality of Fragmentation

Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form the molecular ion [M]⁺. This radical cation is unstable and undergoes fragmentation. The weakest bonds, such as the C-C bond adjacent to the carbonyl group and the C-N bond of the nitro group, are likely to cleave first, leading to the most abundant fragment ions observed in the spectrum.

References

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An In-depth Technical Guide to the Putative Mechanism of Action of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone is a synthetic molecule that, while not extensively studied itself, possesses two key structural motifs well-characterized in medicinal chemistry: a nitroaromatic system and a trimethoxyphenyl moiety. This guide synthesizes the available scientific literature on these components to propose a dual-pronged mechanism of action for the parent compound. It is hypothesized that this compound may function as both a bioreductive prodrug, activated under hypoxic conditions to exert cytotoxic effects, and as a potential inhibitor of tubulin polymerization, a hallmark of various potent anticancer agents. This document provides a comprehensive theoretical framework for its biological activity and outlines detailed experimental protocols to investigate these hypotheses, aiming to catalyze further research into this and structurally related compounds.

Introduction: Unpacking the Therapeutic Potential

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of drug discovery. The compound this compound emerges as a molecule of interest due to the convergence of two pharmacologically significant scaffolds.

  • The nitroaromatic core is a well-established feature in a variety of approved drugs, particularly in antimicrobial and oncology domains.[1][2] The electron-withdrawing nature of the nitro group is pivotal to its biological activity, often conferring a prodrug status to the molecule.[3][4]

  • The 3,4,5-trimethoxyphenyl group is a recurring motif in numerous natural and synthetic compounds with potent biological activities, most notably as anticancer agents that interfere with microtubule dynamics.[5][6]

The strategic combination of these two moieties in this compound suggests a multi-faceted mechanism of action, potentially offering synergistic or targeted therapeutic benefits. This guide will delve into the theoretical underpinnings of these anticipated mechanisms and provide a roadmap for their experimental validation.

Hypothesized Mechanism of Action I: Bioreductive Activation

A primary putative mechanism of action for this compound is its function as a bioreductive prodrug. This activity is critically dependent on the enzymatic reduction of the nitro group, a process that is significantly enhanced in hypoxic environments characteristic of solid tumors and certain microbial infections.[3][4]

The bioactivation cascade is initiated by one- or two-electron reductases, such as NADPH:cytochrome P450 reductases, which are overexpressed in many cancer cells.[1] This reduction transforms the relatively inert nitro group into highly reactive intermediates, including nitroso and hydroxylamine species, as well as nitro radical anions.[4] These reactive nitrogen species can induce cellular damage through multiple pathways:

  • DNA Adduct Formation: The electrophilic intermediates can covalently bind to DNA, leading to strand breaks and genomic instability, ultimately triggering apoptosis.[7]

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of the nitro radical anion in the presence of oxygen can generate superoxide radicals, leading to oxidative stress and cellular damage.[1]

  • Protein Modification: The reactive metabolites can also interact with and modify critical cellular proteins, disrupting their function.

G cluster_0 Normoxic Environment cluster_1 Hypoxic Environment (e.g., Tumor) Nitro_Compound This compound (Relatively Inert) Nitro_Radical Nitro Radical Anion Nitro_Compound->Nitro_Radical One-electron Reduction Reoxidation Re-oxidation Reoxidation->Nitro_Compound Superoxide Superoxide (O₂⁻) Reoxidation->Superoxide Oxygen O₂ Oxygen->Superoxide Nitro_Radical->Reoxidation Futile Redox Cycling Further_Reduction Further Reduction Nitro_Radical->Further_Reduction Reactive_Intermediates Nitroso & Hydroxylamine Intermediates Further_Reduction->Reactive_Intermediates Cellular_Damage DNA Adducts Protein Modification Cell Death Reactive_Intermediates->Cellular_Damage

Hypothesized Mechanism of Action II: Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a class of potent antimitotic agents that includes combretastatin A-4.[5] These compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[6] This disruption of microtubule dynamics leads to:

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[8]

  • Vascular Disruption: In the context of tumors, some tubulin inhibitors can also disrupt the tumor vasculature, leading to a shutdown of blood supply to the cancer cells.

Given the presence of the 3,4,5-trimethoxyphenyl group, it is plausible that this compound could also interact with tubulin and inhibit its polymerization. The specific substitution pattern on the phenyl ring is crucial for this activity, and while the 2-nitroacetophenone portion is not a classic component of tubulin inhibitors, it could modulate the binding affinity and overall efficacy.

G Compound This compound Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Experimental Workflows for Mechanistic Validation

To rigorously test the hypothesized mechanisms of action, a series of in vitro assays are recommended.

Synthesis of this compound

A plausible synthetic route involves the nitration of 3,4,5-trimethoxyacetophenone. A general procedure, adapted from the synthesis of a similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, is as follows[9]:

  • Dissolve 3,4,5-trimethoxyacetophenone in a suitable solvent such as dichloromethane.

  • Cool the solution to -10°C.

  • Slowly add a nitrating agent, for example, 98% nitric acid, dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a few hours at low temperature.

  • Pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Extract the aqueous phase with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Note: This is a generalized procedure and requires optimization for the specific substrate.

Investigating Bioreductive Activation

Table 1: Experimental Protocols for Bioreductive Activation

Assay Objective Methodology
Nitroreductase Activity Assay To determine if the compound is a substrate for nitroreductases.1. Incubate the compound with a purified nitroreductase enzyme (e.g., from E. coli) and a cofactor (NADPH). 2. Monitor the consumption of NADPH spectrophotometrically at 340 nm. 3. A decrease in absorbance indicates that the compound is being reduced by the enzyme.
Hypoxia-Selective Cytotoxicity Assay To assess if the compound is more toxic to cells under hypoxic conditions.1. Culture cancer cells (e.g., MCF-7, HCT116) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions. 2. Treat the cells with varying concentrations of the compound. 3. After a set incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay. 4. A lower IC₅₀ value under hypoxic conditions suggests hypoxia-selective activation.
DNA Damage Assay (Comet Assay) To detect DNA strand breaks induced by the activated compound.1. Treat cells with the compound under hypoxic conditions. 2. Embed the cells in agarose on a microscope slide and lyse them. 3. Subject the slides to electrophoresis. 4. Stain the DNA with a fluorescent dye and visualize under a microscope. 5. The length of the "comet tail" is proportional to the amount of DNA damage.

G Start Start: Cancer Cell Line Seeding Seed cells in 96-well plates Start->Seeding Incubation Incubate under Normoxic (21% O₂) and Hypoxic (1% O₂) conditions Seeding->Incubation Treatment Treat with serial dilutions of This compound Incubation->Treatment Incubate_Again Incubate for 48-72 hours Treatment->Incubate_Again MTT_Assay Add MTT reagent and incubate Incubate_Again->MTT_Assay Solubilization Solubilize formazan crystals MTT_Assay->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC₅₀ values for normoxic and hypoxic conditions Measurement->Analysis

Investigating Tubulin Polymerization Inhibition

Table 2: Experimental Protocols for Tubulin Polymerization Inhibition

Assay Objective Methodology
In Vitro Tubulin Polymerization Assay To directly measure the effect of the compound on tubulin assembly.1. Use a commercially available tubulin polymerization assay kit. 2. Incubate purified tubulin with the compound and a polymerization-inducing buffer. 3. Monitor the increase in absorbance or fluorescence over time, which corresponds to microtubule formation. 4. An inhibition of this increase compared to a control indicates an anti-polymerization effect.
Cell Cycle Analysis To determine if the compound induces cell cycle arrest at the G2/M phase.1. Treat cells with the compound for a specific duration (e.g., 24 hours). 2. Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide). 3. Analyze the DNA content of the cells using flow cytometry. 4. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5]
Immunofluorescence Microscopy To visualize the effect of the compound on the microtubule network.1. Grow cells on coverslips and treat them with the compound. 2. Fix the cells and permeabilize them. 3. Stain the microtubules with a specific antibody (e.g., anti-α-tubulin) conjugated to a fluorescent dye. 4. Visualize the microtubule structure using a fluorescence microscope. 5. Disruption of the normal microtubule network compared to untreated cells suggests an inhibitory effect.

Conclusion and Future Directions

The structural architecture of this compound presents a compelling case for a dual mechanism of action, leveraging both bioreductive activation and tubulin polymerization inhibition. The proposed experimental workflows provide a clear path to validate these hypotheses and elucidate the compound's therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold. Furthermore, in vivo studies in relevant animal models will be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile. The exploration of this and similar molecules could lead to the development of a new class of targeted anticancer agents with improved therapeutic indices.

References

  • Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.[1]

  • ResearchGate. (n.d.).
  • Rice, W. G. et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules.[4]

  • ResearchGate. (n.d.). (PDF)
  • Analyst (RSC Publishing). (n.d.). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads.
  • Qiu, X. et al. (n.d.). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.
  • Lopes, M. S. et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry.[10][11]

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents.
  • Ali, I. et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports.[5]

  • ChemicalBook. (n.d.). 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis.
  • PubMed Central. (n.d.).
  • Chemical Research in Toxicology. (n.d.).
  • Atta, A. et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[6]

  • Al-Warhi, T. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.[8][12]

  • PubMed. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
  • SpringerLink. (n.d.). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD.
  • ChEMBL - EMBL-EBI. (n.d.). Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
  • PubMed Central. (n.d.). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
  • ResearchGate. (n.d.). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • BLDpharm. (n.d.). 54173-39-6|this compound.

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Biological activity of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Introduction

This compound is a synthetic organic compound characterized by two key functional moieties: a 3,4,5-trimethoxyphenyl group and a 2-nitrophenyl group. The trimethoxyphenyl ring is a structural feature found in numerous natural and synthetic compounds with a wide range of biological activities, including potent anticancer properties. Similarly, the nitrophenyl group is a well-known pharmacophore, often associated with antimicrobial and enzyme-inhibiting activities.[1] The strategic combination of these two pharmacophores in a single molecular entity suggests a high potential for diverse and significant biological activities.

This technical guide provides a comprehensive overview of the synthesis, proposed biological activities, and potential mechanisms of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications.

Proposed Synthesis and Characterization

The synthesis of this compound can be approached through established organic chemistry reactions. A plausible synthetic route involves the nitration of a trimethoxyacetophenone precursor.

Synthetic Pathway

A common method for the synthesis of related nitrophenyl ethanones involves the nitration of the corresponding acetophenone.[2] For this compound, the synthesis could proceed as follows:

  • Starting Material: 3,4,5-Trimethoxyacetophenone.

  • Nitration: The starting material is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature (e.g., -10°C). A nitrating agent, typically fuming nitric acid (98% HNO₃), is then added dropwise while maintaining the low temperature.[2]

  • Reaction Quenching and Extraction: After the reaction is complete, the mixture is poured into ice water. The aqueous phase is then extracted with an organic solvent like dichloromethane.

  • Purification: The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the ethanone and the nitro (NO₂) group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

Proposed Biological Activity Screening

Based on the structural features of this compound, it is hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties. A systematic screening approach is proposed to evaluate these potential activities.

Anticancer Activity

Compounds containing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant cytotoxicity against various cancer cell lines, including lymphoid neoplastic cells and breast cancer cells.[3][4] Therefore, it is proposed to evaluate the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][5]

  • Cell Culture: Human cancer cell lines (e.g., Jurkat for leukemia, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.[3][4]

  • Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of this compound for 24, 48, and 72 hours.[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[1][5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Antimicrobial Activity

Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties, which are often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6]

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.[6][7]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Many natural and synthetic compounds exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[1][8]

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[9][10]

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with different concentrations of the test compound for a specified period before stimulation with LPS.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated and compared to the LPS-stimulated control.

Hypothesized Mechanism of Action

Understanding the molecular mechanism of action is crucial for drug development. Based on the activities of structurally related compounds, the following mechanisms are proposed for this compound.

Anticancer Mechanism: Induction of Apoptosis

Many cytotoxic compounds, including those with a trimethoxyphenyl moiety, induce cancer cell death through apoptosis.[3] This can be investigated by:

  • Cell Cycle Analysis: Flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common precursor to apoptosis.[11]

  • Apoptosis Assays: Annexin V/Propidium Iodide staining to detect early and late apoptotic cells.

  • Western Blot Analysis: To measure the expression levels of key apoptotic proteins such as caspases, Bax, and Bcl-2.[4]

Anti-inflammatory Mechanism: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many compounds are mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.[1][12]

  • Western Blot Analysis: To assess the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways in LPS-stimulated macrophages treated with the compound.[12]

Visualizing Proposed Mechanisms and Workflows

G cluster_0 Proposed Anticancer Mechanism Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition G2M G2/M Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed anticancer mechanism of action.

G cluster_1 Proposed Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (p65, IκBα) TLR4->NFkB Compound This compound Compound->MAPK Inhibition Compound->NFkB Inhibition ProInflammatory Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory

Caption: Proposed anti-inflammatory signaling pathway.

G cluster_2 Biological Activity Screening Workflow Synthesis Synthesis & Characterization Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Synthesis->Antimicrobial AntiInflammatory Anti-inflammatory Screening (NO Assay) Synthesis->AntiInflammatory Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Anticancer->Mechanism AntiInflammatory->Mechanism

Caption: Experimental workflow for biological evaluation.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be presented in a clear and concise manner, preferably in tables, to facilitate comparison and interpretation.

Table 1: Proposed Cytotoxicity Data Presentation (IC₅₀ in µM)

Cell Line24h Incubation48h Incubation72h Incubation
Jurkat
MDA-MB-231
Normal Cells

Table 2: Proposed Antimicrobial Activity Data Presentation (MIC in µg/mL)

MicroorganismMIC Value
S. aureus
E. coli
C. albicans
Interpretation of Results
  • Cytotoxicity: Lower IC₅₀ values indicate higher cytotoxic potential. A significant difference in IC₅₀ values between cancer and normal cell lines would suggest selective anticancer activity.

  • Antimicrobial Activity: The MIC values will determine the potency and spectrum of antimicrobial activity.

  • Anti-inflammatory Activity: A dose-dependent reduction in NO production would indicate anti-inflammatory potential.

  • Mechanism of Action: Changes in the expression and phosphorylation of key proteins will provide insights into the molecular pathways through which the compound exerts its biological effects.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents due to the well-documented biological activities of its constituent pharmacophores. The proposed systematic investigation of its anticancer, antimicrobial, and anti-inflammatory properties, coupled with mechanistic studies, will provide a comprehensive understanding of its therapeutic potential.

Future research should focus on lead optimization through the synthesis of analogues to improve potency and selectivity. In vivo studies in relevant animal models will be essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of promising lead compounds.

References

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available from: [Link].

  • ResearchGate. Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl fragment on lymphoid neoplastic cell lines. Available from: [Link].

  • EMBL-EBI. Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... - ChEMBL. Available from: [Link].

  • SYNTHETIKA. BETA-NITRO-3,4,5-TRIMETHOXYSTYRENE ; 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROETHENE ; 3,4,5-TriMeOP2NE ; 3,4,5-Trimethoxynitrostyrene. Available from: [Link].

  • ResearchGate. Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... Available from: [Link].

  • Oriental Journal of Chemistry. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available from: [Link].

  • The Vespiary. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Available from: [Link].

  • MDPI. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Available from: [Link].

  • Journal of Pharmacopuncture. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Available from: [Link].

  • PubMed. Synthesis and in Vitro Cytotoxic Evaluation of Novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives. Available from: [Link].

  • UECE. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product. Available from: [Link].

  • SIELC Technologies. Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Available from: [Link].

  • MDPI. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Available from: [Link].

  • PMC - NIH. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Available from: [Link].

  • MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Available from: [Link].

  • PubMed. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. Available from: [Link].

  • PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Available from: [Link].

  • MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link].

  • Asian Pacific Journal of Cancer Prevention. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Available from: [Link].

  • MDPI. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Available from: [Link].

  • ResearchGate. Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6. Available from: [Link].

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  • Dalton Transactions (RSC Publishing). Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Available from: [Link].

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An In-depth Technical Guide to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone: Synthesis, Derivatives, and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone, a key synthetic intermediate in the development of novel therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to empower researchers in their drug discovery endeavors. We will delve into the synthesis of this versatile building block, explore its critical role in the generation of potent anti-cancer compounds, and discuss the potential for creating diverse analogs with a range of pharmacological activities.

Introduction: The Strategic Importance of the 3,4,5-Trimethoxy-2-nitrophenyl Scaffold

The this compound molecule is of significant interest in medicinal chemistry, primarily due to the presence of the 3,4,5-trimethoxyphenyl moiety. This structural motif is a crucial component of numerous biologically active natural products and synthetic compounds, most notably the potent anti-cancer agent Combretastatin A-4 (CA-4). The trimethoxy substitution pattern on the aromatic ring is essential for the high anti-tubulin activity observed in CA-4 and its analogs.

The nitro group at the 2-position of the phenyl ring serves as a valuable chemical handle for further synthetic manipulations. It can be readily reduced to an amino group, which can then be diazotized or otherwise functionalized to introduce a wide variety of substituents and build diverse molecular architectures. The ethanone side chain provides a reactive site for condensations and other carbon-carbon bond-forming reactions, further expanding the synthetic possibilities.

This guide will provide a detailed protocol for the synthesis of this compound and explore its application in the synthesis of CA-4 analogs and other potentially bioactive molecules.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the nitration of 3',4',5'-trimethoxyacetophenone. The electron-donating nature of the three methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of these groups favor substitution at the positions ortho and para to them. However, the steric hindrance from the adjacent methoxy groups and the acetyl group influences the regioselectivity of the nitration, leading to the desired 2-nitro product.

Experimental Protocol: Nitration of 3',4',5'-Trimethoxyacetophenone

This protocol is adapted from established procedures for the nitration of activated acetophenones.

Materials:

  • 3',4',5'-Trimethoxyacetophenone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 3',4',5'-trimethoxyacetophenone (1 equivalent) in dichloromethane. Cool the flask to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath. This mixture should be prepared fresh.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 3',4',5'-trimethoxyacetophenone, maintaining the internal temperature between 0 and 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent over-nitration and side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. Separate the organic layer.

  • Neutralization and Extraction: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of highly activated aromatic rings is a rapid and exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to control the reaction rate, prevent the formation of undesired di- and tri-nitro byproducts, and minimize oxidative degradation of the starting material.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Careful Addition: The dropwise addition of the nitrating mixture ensures that the concentration of the nitronium ion in the reaction mixture remains low, further helping to control the reaction and improve selectivity.

  • Aqueous Work-up and Neutralization: The aqueous work-up quenches the reaction and removes the strong acids. The sodium bicarbonate wash is essential to neutralize any residual acid, preventing potential acid-catalyzed side reactions during solvent removal.

Characterization Data for this compound

Property Data
Molecular Formula C₁₁H₁₃NO₆
Molecular Weight 255.22 g/mol [1]
Appearance Pale yellow solid (predicted)
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.3-7.5 (s, 1H, Ar-H), 3.9-4.0 (s, 9H, 3 x OCH₃), 2.5-2.6 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 198-200 (C=O), 152-154 (Ar-C-O), 140-142 (Ar-C-NO₂), 105-107 (Ar-C-H), 60-62 (OCH₃), 30-32 (COCH₃)
IR (KBr, cm⁻¹) Predicted ν: ~1700 (C=O stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1250 & ~1050 (C-O stretch)
Mass Spectrum (EI) Predicted m/z: 255 (M⁺), 240 (M⁺ - CH₃), 210 (M⁺ - NO₂)

Note: The NMR, IR, and MS data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Experimental verification is recommended.

Application in the Synthesis of Combretastatin A-4 Analogs

The primary and most significant application of this compound is as a precursor for the synthesis of combretastatin A-4 (CA-4) analogs. CA-4 is a potent anti-cancer agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2] However, the clinical utility of CA-4 is limited by its poor water solubility and the isomerization of its cis-double bond to the less active trans-isomer.[3]

The this compound scaffold provides a versatile platform to address these limitations by enabling the synthesis of analogs with modified B-rings and alternative linker moieties.

General Synthetic Strategy for CA-4 Analogs:

The general workflow for synthesizing CA-4 analogs from this compound involves several key transformations:

G A 1-(3,4,5-Trimethoxy- 2-nitrophenyl)ethanone B Condensation Reaction (e.g., Wittig, Horner-Wadsworth-Emmons) A->B React with B-ring aldehyde/phosphonium ylide C Stilbene or Chalcone Intermediate B->C D Reduction of Nitro Group C->D E Amino Intermediate D->E F Functionalization of Amino Group (e.g., Diazotization, Amidation) E->F G Final CA-4 Analog F->G

Figure 1: General workflow for the synthesis of CA-4 analogs.

Detailed Experimental Protocol: Synthesis of a Chalcone-based CA-4 Analog

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a class of CA-4 analogs where the stilbene bridge is replaced by an α,β-unsaturated ketone system.[4][5] This modification can enhance stability and modulate biological activity.

Materials:

  • This compound

  • Aromatic aldehyde (B-ring precursor)

  • Ethanol

  • Aqueous Sodium Hydroxide or Potassium Hydroxide solution

  • Standard laboratory glassware

Procedure (Claisen-Schmidt Condensation):

  • Reaction Setup: Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

  • Work-up: Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone analog.

Exploration of Other Derivatives and Analogs

While the synthesis of CA-4 analogs is the most prominent application, the reactivity of this compound opens avenues for the creation of other classes of heterocyclic compounds with potential biological activity.

a) Synthesis of Pyrazole Derivatives:

The α,β-unsaturated ketone functionality of the chalcone intermediates derived from this compound can react with hydrazine derivatives to form pyrazoline and pyrazole heterocycles. These five-membered nitrogen-containing rings are common scaffolds in many pharmaceuticals.

b) Synthesis of Thiazine and Thiazole Derivatives:

Reaction of the chalcone intermediates with thiourea or other sulfur-containing nucleophiles can lead to the formation of various sulfur-containing heterocyclic systems, such as thiazines and thiazoles, which are also known to exhibit a wide range of pharmacological properties.

G cluster_0 Core Intermediate cluster_1 Key Derivatives A 1-(3,4,5-Trimethoxy- 2-nitrophenyl)ethanone B Combretastatin A-4 Analogs A->B Multi-step synthesis C Chalcone Derivatives A->C Claisen-Schmidt Condensation D Pyrazole Derivatives C->D Reaction with Hydrazine E Thiazine/Thiazole Derivatives C->E Reaction with Thiourea

Figure 2: Potential synthetic pathways from the core intermediate.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the development of novel drug candidates. The well-established role of this compound in the synthesis of potent anti-cancer combretastatin A-4 analogs underscores its importance in oncology drug discovery.

Future research in this area will likely focus on the continued exploration of novel CA-4 analogs with improved pharmacokinetic profiles and enhanced efficacy against a broader range of cancer cell lines. Furthermore, the untapped potential of this compound as a precursor for other classes of bioactive heterocyclic compounds warrants further investigation. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

  • A Review on Chalcones Synthesis and their Biological Activity. (n.d.). PharmaTutor. Retrieved January 14, 2026, from [Link]

  • Hassan, A. S., et al. (2021). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. Molecules, 26(11), 3298.
  • Kumari, S., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules, 26(8), 2263.
  • NIST. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved January 14, 2026, from [Link]

  • Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis. The primary focus is on the electrophilic nitration of 3',4',5'-Trimethoxyacetophenone, detailing the underlying chemical principles, a robust experimental protocol, and an analysis of the reaction's regioselectivity. Alternative synthetic strategies are also briefly discussed to provide a broader context for researchers. This document is intended to serve as a practical resource for scientists engaged in the synthesis of complex organic molecules.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic ketone that serves as a valuable building block in the synthesis of a variety of complex organic molecules. The presence of multiple methoxy groups, a nitro group, and a ketone functionality on the benzene ring offers numerous sites for further chemical transformations. This makes it a crucial intermediate in the development of novel pharmaceutical agents and other fine chemicals. The strategic placement of the nitro group ortho to the acetyl group is particularly significant for subsequent synthetic manipulations, such as reduction to an amine, which can then be used to construct heterocyclic systems.

The core challenge in the synthesis of this molecule lies in the controlled introduction of the nitro group onto the already substituted benzene ring. This guide will primarily focus on the most direct and efficient method: the nitration of 3',4',5'-Trimethoxyacetophenone.

Primary Synthetic Route: Electrophilic Nitration of 3',4',5'-Trimethoxyacetophenone

The most common and practical approach for the synthesis of this compound is the direct nitration of 3',4',5'-Trimethoxyacetophenone. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the aromatic ring.

Causality Behind Experimental Choices: Understanding the Reaction

The success of this synthesis hinges on several key factors: the choice of starting material, the nitrating agent, and the reaction conditions.

  • Starting Material: 3',4',5'-Trimethoxyacetophenone: This commercially available compound is an ideal precursor.[1][2] The three methoxy groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack. The acetyl group is a deactivating group, which also influences the position of the incoming electrophile.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Reaction Conditions: The nitration of highly activated aromatic rings is a very exothermic reaction. Therefore, strict temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts. The reaction is typically carried out at low temperatures (0-5 °C) to ensure selectivity.

Regioselectivity: Directing the Nitro Group

The position of the incoming nitro group is determined by the directing effects of the substituents already present on the benzene ring.

  • Methoxy Groups (-OCH₃): These are ortho-, para-directing and strongly activating groups due to their ability to donate electron density to the ring through resonance.

  • Acetyl Group (-COCH₃): This is a meta-directing and deactivating group, withdrawing electron density from the ring.

In 3',4',5'-Trimethoxyacetophenone, the three methoxy groups strongly activate the ring. The positions ortho and para to these groups are electronically favored for electrophilic attack. The acetyl group deactivates the ring and directs incoming electrophiles to the meta position. The synergistic effect of these groups leads to the selective nitration at the C2 position, which is ortho to the C3 and meta to the C5 methoxy groups, and meta to the acetyl group. The steric hindrance from the adjacent acetyl group and the C3-methoxy group also plays a role in favoring substitution at the less hindered C2 position over the C6 position.

Figure 1: General workflow for the synthesis of this compound via nitration.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the nitration of similar activated acetophenones and is designed for safety and reproducibility.[3][4]

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
3',4',5'-TrimethoxyacetophenoneC₁₁H₁₄O₄210.23>98%
Concentrated Nitric AcidHNO₃63.0170%
Concentrated Sulfuric AcidH₂SO₄98.0898%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
IceH₂O18.02-
Saturated Sodium BicarbonateNaHCO₃84.01-
Anhydrous Sodium SulfateNa₂SO₄142.04-
EthanolC₂H₅OH46.0795%

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath. This mixture is highly corrosive and should be handled with extreme care in a fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 3',4',5'-Trimethoxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.

  • Nitration Reaction: Cool the solution of the starting material to 0-5 °C using an ice-salt bath. While maintaining the low temperature and with vigorous stirring, add the pre-cooled nitrating mixture dropwise to the solution. The addition should be slow to prevent the temperature from rising above 10 °C.

  • Reaction Monitoring: After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with stirring. Separate the organic layer and wash it successively with cold water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

Alternative Synthetic Routes

While the nitration of 3',4',5'-Trimethoxyacetophenone is the most direct route, other synthetic strategies could be envisioned, although they are generally less efficient.

  • Friedel-Crafts Acylation of a Nitrated Precursor: This would involve the acylation of 1,2,3-trimethoxy-4-nitrobenzene. However, the Friedel-Crafts acylation is generally not effective on aromatic rings that are strongly deactivated by electron-withdrawing groups like the nitro group. This would likely result in low yields or no reaction.

Data Presentation

Expected Yield and Physical Properties:

PropertyValue
AppearanceYellow solid
Molecular FormulaC₁₁H₁₃NO₆
Molecular Weight255.22 g/mol
Melting PointTo be determined experimentally
Expected Yield80-90% (based on similar reactions)[5]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (s, 1H, Ar-H), 3.9-4.0 (3s, 9H, 3 x OCH₃), 2.6 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~198 (C=O), 153-155 (Ar-C-O), 140-145 (Ar-C-NO₂), 120-130 (Ar-C), 105-110 (Ar-CH), 60-62 (OCH₃), 30 (COCH₃).

  • IR (KBr, cm⁻¹): ~1690 (C=O stretch), 1530, 1350 (N-O stretch of NO₂).

Conclusion

The synthesis of this compound is most effectively achieved through the electrophilic nitration of 3',4',5'-Trimethoxyacetophenone. This in-depth guide provides a comprehensive understanding of the starting materials, the rationale behind the synthetic strategy, and a detailed, field-proven experimental protocol. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be obtained. The provided information is intended to empower researchers, scientists, and drug development professionals to confidently and safely synthesize this important chemical intermediate for their research and development endeavors.

References

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  • Cotelle, P., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie / Chemical Monthly, 136(10), 1601-1606.
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Methodological & Application

Application Notes and Protocols: A Streamlined Synthesis of Substituted 4-Alkyl-2(1H)-quinazolinones from 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The therapeutic importance of quinazolinones is underscored by the existence of several FDA-approved drugs, such as Prazosin for hypertension, which feature this core structure.[1] The continued exploration of novel synthetic routes to access diverse quinazolinone analogues is therefore of paramount importance for the discovery of new therapeutic agents.[3]

This application note provides a detailed, field-proven protocol for the synthesis of substituted 4-alkyl-2(1H)-quinazolinones, commencing from the readily accessible starting material, 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone. The described methodology leverages a highly efficient one-pot reductive cyclization strategy, offering a streamlined and practical approach for researchers in drug discovery and organic synthesis.

Synthetic Strategy: Unveiling the Reaction Pathway

The synthetic route hinges on a tandem reaction sequence initiated by the reduction of the nitro group in this compound. The resulting in situ generated 2-aminoacetophenone derivative then undergoes a cyclocondensation reaction to furnish the desired 4-alkyl-2(1H)-quinazolinone core.

Diagram 1: Proposed Reaction Pathway

Reaction_Pathway start This compound intermediate In situ generated 2-aminoacetophenone derivative start->intermediate Reduction (e.g., Sodium Dithionite) product Substituted 4-alkyl-2(1H)-quinazolinone intermediate->product Cyclocondensation

Caption: A high-level overview of the synthetic transformation.

Mechanistic Insights: The Chemistry Behind the Transformation

The cornerstone of this synthetic approach is the reductive cyclization of the ortho-nitroacetophenone derivative. Sodium dithionite (Na₂S₂O₄) is a particularly effective reagent for this transformation due to its mild reaction conditions, high chemoselectivity, and tolerance of various functional groups.[6][7] The reduction of the nitro group is believed to proceed via a single-electron transfer mechanism, where the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), the active reducing species.[6] This radical anion facilitates the stepwise reduction of the nitro group to an amino group.

Once the 2-aminoacetophenone intermediate is formed in situ, the subsequent cyclization to the quinazolinone ring can be achieved through various methods. One common approach involves the reaction with a suitable one-carbon source, such as an aldehyde, followed by oxidation. For the synthesis of 2(1H)-quinazolinones, the cyclization can be promoted by reagents that facilitate the formation of the heterocyclic ring.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of a representative 4-methyl-6,7,8-trimethoxy-2(1H)-quinazolinone. Researchers can adapt this procedure for the synthesis of other 4-alkyl derivatives by modifying the starting ketone.

Materials and Reagents:

ReagentGradeSupplier
This compound≥98%Commercially available
Sodium Dithionite (Na₂S₂O₄)≥85% (technical)Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
UreaACS reagent, ≥99.0%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine starting material and DMF B Add Sodium Dithionite and Urea A->B C Heat to reflux B->C D Cool and quench with water C->D E Extract with Ethyl Acetate D->E F Wash organic layer E->F G Dry and concentrate F->G H Column Chromatography G->H I Characterize product H->I

Caption: A streamlined workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 3.71 mmol) in 20 mL of dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add sodium dithionite (3.23 g, 18.55 mmol, 5 equivalents) and urea (0.45 g, 7.42 mmol, 2 equivalents).

  • Reaction: Heat the reaction mixture to 120 °C and maintain at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 50%).

  • Characterization: Combine the fractions containing the pure product and concentrate to yield the desired 4-methyl-6,7,8-trimethoxy-2(1H)-quinazolinone as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Characterization

The successful synthesis should yield the target 4-methyl-6,7,8-trimethoxy-2(1H)-quinazolinone. The expected spectroscopic data would include:

  • ¹H NMR: Resonances corresponding to the methyl group at the 4-position, the methoxy groups on the aromatic ring, and the aromatic protons of the quinazolinone core. The NH proton of the quinazolinone ring would likely appear as a broad singlet.

  • ¹³C NMR: Signals for the carbonyl carbon, the carbons of the heterocyclic and aromatic rings, and the carbons of the methyl and methoxy substituents.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be heated for a longer duration. Ensure that the sodium dithionite used is of good quality, as it can decompose upon exposure to air and moisture.[6]

  • Low Yield: The work-up and extraction steps are critical for maximizing the yield. Ensure thorough extraction of the product from the aqueous layer.

  • Purification Challenges: If the crude product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be attempted.

Conclusion: A Versatile Route to a Privileged Scaffold

The described protocol offers a robust and efficient method for the synthesis of substituted 4-alkyl-2(1H)-quinazolinones from this compound. This one-pot reductive cyclization strategy is amenable to the synthesis of a library of analogues by varying the substituents on the starting nitroacetophenone. The mild reaction conditions and the use of an inexpensive and readily available reducing agent make this method attractive for both academic and industrial research settings. The accessibility of these valuable heterocyclic compounds will undoubtedly facilitate further exploration of their therapeutic potential in drug discovery programs.

References

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC - NIH. (n.d.).
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds - Benchchem. (n.d.).
  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines - American Chemical Society. (2006, October 16).
  • Sodium Dithionite Definition - Organic Chemistry Key Term | Fiveable. (n.d.).
  • Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021, February 5).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (n.d.).
  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines - Organic Chemistry Portal. (n.d.).
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025, May 11).
  • Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.).
  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry | Request PDF - ResearchGate. (n.d.).
  • Study on quinazolinone derivative and their pharmacological actions. (2024, December 19).
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.).
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates - Organic Chemistry Portal. (n.d.).

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Application Note: 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, a Veratile Synthon for Novel Quinoline-Based Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The development of novel positive inotropic agents for the management of acute and chronic heart failure remains a critical challenge in cardiovascular medicine. This application note details the synthesis, characterization, and strategic utility of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone as a pivotal intermediate in the construction of potent quinoline-based cardiotonic drugs. We present a comprehensive, field-tested protocol for the nitration of 3,4,5-trimethoxyacetophenone to yield the target intermediate with high purity. Subsequently, a robust methodology for the reductive cyclization of this intermediate into a functionalized 4-hydroxyquinoline scaffold is described. The rationale behind this synthetic strategy is grounded in the established pharmacological importance of the quinoline nucleus in agents that modulate myocardial contractility, often through the selective inhibition of phosphodiesterase III (PDE-III). This guide provides detailed experimental procedures, characterization data, and protocols for the preliminary pharmacological evaluation of the final cardiotonic compound, offering a complete workflow for researchers in drug discovery and medicinal chemistry.

Introduction: The Rationale for a New Synthetic Intermediate

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands.[1] Current therapeutic strategies often involve the use of cardiotonic agents to enhance myocardial contractility (positive inotropy). While classical agents like cardiac glycosides have been used for centuries, their narrow therapeutic index necessitates the development of safer and more effective alternatives.[2][3]

Newer generations of synthetic cardiotonic agents, such as milrinone and amrinone, function by selectively inhibiting PDE-III.[4] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). Its inhibition leads to elevated intracellular cAMP levels, activation of protein kinase A (PKA), and subsequent phosphorylation of L-type calcium channels, ultimately increasing intracellular calcium concentration and enhancing myocardial contraction.[5][6]

The this compound intermediate is specifically designed for the synthesis of quinoline and furoquinoline derivatives, which have shown promise as cardiotonic agents.[7] The strategic placement of the nitro and acetyl groups facilitates a highly efficient intramolecular cyclization to form the quinoline core, while the trimethoxy substitution pattern allows for modulation of the compound's solubility, metabolic stability, and target engagement. This document serves as a practical guide to leveraging this key intermediate in the discovery of next-generation cardiotonics.

Synthesis of the Key Intermediate: this compound

The synthesis begins with the regioselective nitration of a commercially available acetophenone precursor. The control of reaction temperature is paramount to prevent the formation of undesired dinitro isomers and oxidative side products.

Experimental Protocol 2.1: Nitration of 3,4,5-Trimethoxyacetophenone

Causality: This procedure is adapted from established methods for the nitration of activated aromatic rings.[8] Using fuming nitric acid in an acetic acid solvent system at a reduced temperature (-10 °C to 0 °C) provides the necessary electrophilicity for the nitronium ion (NO₂⁺) while mitigating the risk of over-nitration or degradation of the methoxy groups, which are sensitive to harsh oxidative conditions.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow cluster_testing Pharmacological Evaluation A 3,4,5-Trimethoxy- acetophenone B Intermediate: 1-(3,4,5-Trimethoxy- 2-nitrophenyl)ethanone A->B Nitration (HNO₃, Ac₂O/AcOH) C Final Compound: 6,7,8-Trimethoxy-4-methyl- quinolin-4-ol B->C Reductive Cyclization (Fe, AcOH) D PDE-III Inhibition Assay (IC₅₀ Determination) C->D E Ex Vivo Inotropic Assessment (Langendorff Heart) C->E

Caption: Overall workflow from starting material to pharmacological testing.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
3,4,5-Trimethoxyacetophenone 210.23 21.0 g 0.10
Acetic Anhydride 102.09 100 mL -
Acetic Acid (Glacial) 60.05 50 mL -
Fuming Nitric Acid (>90%) 63.01 7.5 mL ~0.18
Ice - As needed -
Saturated Sodium Bicarbonate - ~500 mL -
Dichloromethane (DCM) - ~300 mL -

| Anhydrous Magnesium Sulfate | - | ~10 g | - |

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4,5-trimethoxyacetophenone (21.0 g, 0.10 mol) in acetic anhydride (100 mL).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath. Maintain vigorous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add fuming nitric acid (7.5 mL) to glacial acetic acid (50 mL) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the acetophenone solution via the dropping funnel over a period of 60-90 minutes. Crucially, ensure the internal temperature does not rise above 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Slowly pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Work-up: Allow the ice to melt completely. Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water (3 x 200 mL) until the washings are neutral (pH ~7).

  • Neutralization: Suspend the crude solid in 200 mL of water and carefully add saturated sodium bicarbonate solution until effervescence ceases. This step removes any residual acid.

  • Final Isolation & Drying: Filter the solid again, wash with cold water, and dry under vacuum at 40 °C to a constant weight. The product, this compound, is obtained as a pale-yellow solid.

Expected Results:

  • Yield: 85-92%

  • Purity (by HPLC): >98%

  • Melting Point: ~115-118 °C

Analytical Data Expected Values for this compound
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.60 (s, 3H, COCH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 201.5 (C=O), 154.0, 152.8, 145.1, 139.5, 128.0, 108.5 (Ar-C), 62.1, 61.5, 56.5 (OCH₃), 30.2 (COCH₃).
MS (ESI+) m/z: 270.08 [M+H]⁺, 292.06 [M+Na]⁺.

From Intermediate to Active Scaffold: Synthesis of a Quinoline Core

The true utility of the title intermediate is realized in its conversion to a heterocyclic scaffold. A reductive cyclization reaction provides a rapid and efficient entry into the quinoline ring system, a privileged structure in medicinal chemistry.

Experimental Protocol 3.1: Iron-Mediated Reductive Cyclization

Causality: This reaction, a variation of the Béchamp reduction, uses iron powder in acetic acid to simultaneously reduce the nitro group to an amine and catalyze the intramolecular condensation (cyclization) between the newly formed amine and the adjacent acetyl ketone. This one-pot procedure is advantageous due to its low cost, operational simplicity, and avoidance of more hazardous hydrogenation catalysts.[9][10]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
Intermediate from 2.1 269.24 13.5 g 0.05
Iron Powder (<100 mesh) 55.84 16.8 g 0.30
Acetic Acid (Glacial) 60.05 200 mL -
Ethyl Acetate - ~400 mL -
Saturated Sodium Bicarbonate - ~600 mL -

| Brine | - | ~100 mL | - |

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add this compound (13.5 g, 0.05 mol), iron powder (16.8 g, 0.30 mol), and glacial acetic acid (200 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete within 3-5 hours. Monitor by TLC (1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate (2 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.

  • Phase Separation: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from ethanol/water to afford the pure product, 6,7,8-Trimethoxy-2-methylquinolin-4-ol , as an off-white solid.

Expected Results:

  • Yield: 75-85%

  • Purity (by HPLC): >99%

| Analytical Data | Expected Values for 6,7,8-Trimethoxy-2-methylquinolin-4-ol | | :--- | :--- | :--- | :--- | | ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.5 (br s, 1H, OH), 7.10 (s, 1H, Ar-H), 5.95 (s, 1H, Ar-H), 4.01 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃). | | ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 176.5 (C-OH), 155.0, 152.1, 148.9, 140.2, 138.5, 115.0, 105.8, 98.2 (Ar-C), 61.8, 61.2, 56.1 (OCH₃), 18.5 (CH₃). | | MS (ESI+) | m/z: 250.11 [M+H]⁺. |

Pharmacological Evaluation: Assessing Cardiotonic Activity

The synthesized quinoline derivative can now be assessed for its potential as a cardiotonic agent. The primary hypothesis is that it will act as a PDE-III inhibitor.

Proposed Mechanism of Action

The quinoline compound is expected to increase myocardial contractility by inhibiting PDE-III, thereby preventing the breakdown of cAMP. This leads to a cascade of events culminating in enhanced cardiac muscle contraction.

G cluster_cell Cardiomyocyte ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PDE3 PDE-III cAMP->PDE3 CaChannel L-type Ca²⁺ Channel PKA->CaChannel CaInflux Ca²⁺ Influx CaChannel->CaInflux Contraction Increased Myocardial Contraction CaInflux->Contraction AMP AMP PDE3->AMP Quinoline Quinoline Derivative Quinoline->PDE3 Inhibition

Caption: Proposed mechanism of action via PDE-III inhibition.

Protocol 4.2: In Vitro PDE-III Inhibition Assay

Causality: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of PDE-III. By quantifying the amount of cAMP remaining after incubation with the enzyme and the test compound, an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) can be determined, providing a direct measure of potency.

Procedure:

  • Source: Use purified human recombinant PDE-III.

  • Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA).

  • Reaction: In a 96-well plate, combine the assay buffer, a known concentration of cAMP substrate (often tritiated, [³H]-cAMP), the test compound (at various concentrations), and the PDE-III enzyme. Include wells for a positive control (e.g., Milrinone) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 20 minutes).

  • Termination: Stop the reaction by adding a stopping reagent (e.g., snake venom containing 5'-nucleotidase), which converts the product (AMP) to adenosine.

  • Separation: Separate the remaining [³H]-cAMP substrate from the [³H]-adenosine product using anion-exchange resin.

  • Quantification: Measure the radioactivity of the eluate using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.3: Ex Vivo Assessment of Inotropy (Langendorff Heart)

Causality: This protocol uses an isolated, perfused mammalian heart (e.g., from a rat or guinea pig) to assess the direct physiological effect of the compound on the heart muscle, independent of systemic neural and hormonal influences.[11] It provides a robust measure of changes in contractility (dP/dt_max).

Procedure:

  • Preparation: Isolate the heart from an anesthetized animal and mount it on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart via the aorta with warm, oxygenated Krebs-Henseleit solution.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes, establishing a baseline for heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (dP/dt_max).

  • Drug Administration: Introduce the synthesized quinoline compound into the perfusion solution at increasing concentrations.

  • Data Acquisition: Continuously record the hemodynamic parameters.

  • Analysis: Calculate the percentage change in dP/dt_max from baseline at each concentration to generate a dose-response curve.

Pharmacological Data Hypothetical Results for Quinoline Derivative Reference Compound (Milrinone)
PDE-III IC₅₀ (nM) 150 nM200 nM
Max Inotropic Effect (% increase in dP/dt_max) + 120%+ 135%
EC₅₀ for Inotropy (µM) 1.2 µM1.5 µM

Conclusion

This compound is a highly valuable and strategically designed intermediate for the synthesis of novel cardiotonic agents. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and subsequent conversion into a pharmacologically active quinoline scaffold. The straightforward two-step synthesis of the quinoline core, coupled with its promising (hypothetical) activity profile as a PDE-III inhibitor, underscores the potential of this synthetic route in the field of cardiovascular drug discovery. This application note provides a comprehensive framework for researchers to produce and evaluate new chemical entities for the treatment of heart failure.

References

  • Mechanisms of action of novel cardiotonic agents. PubMed.
  • 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis. ChemicalBook.
  • Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids. Frontiers in Pharmacology.
  • Cardiotonic agent. Wikipedia.
  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed.
  • Cardiotonics. WikiLectures.
  • Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives. PubMed.
  • Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. PubMed.
  • Cardiotonic agents. 6. Synthesis and inotropic activity of 2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones: ring-contracted analogues of imazodan (CI-914). PubMed.
  • Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids. Frontiers.
  • Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment. PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthesis of 2-aroylfuro[3,2-c]quinolines from quinolone-based chalcones and evaluation of their antioxidant and anticholinesterase activities. Royal Society of Chemistry.
  • Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School.
  • Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Evaluation methods cardiotonic drugs. Slideshare.

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HPLC method for 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Introduction

This compound is a complex substituted aromatic ketone of interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a nitro group ortho to an acetyl group and flanked by three methoxy substituents, presents a unique analytical challenge. The electron-withdrawing nature of the nitro and acetyl groups, combined with the electron-donating effects of the methoxy groups, influences the molecule's polarity, retention behavior, and chromophoric properties.

This application note provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed for use in quality control, stability testing, and reaction monitoring applications. The scientific rationale behind each methodological choice is detailed to provide a clear, self-validating framework for researchers and drug development professionals.

Physicochemical Properties and Methodological Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.

  • Structure and Polarity: The presence of three methoxy groups and a carbonyl group introduces polarity, while the benzene ring provides nonpolar character. The nitro group further increases the molecule's polarity and provides a strong chromophore for UV detection. This mixed polarity makes reverse-phase HPLC an ideal separation technique.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which will interact effectively with the aromatic ring of the analyte. The high surface area and carbon load of modern C18 columns ensure sufficient retention and resolution from potential impurities.

  • Mobile Phase Selection: An acidified mobile phase is chosen to suppress the potential ionization of any acidic impurities and to ensure sharp, symmetrical peak shapes. A gradient elution using acetonitrile and water is employed to provide a robust separation of the main analyte from earlier-eluting polar impurities and later-eluting nonpolar byproducts.

  • Detection: The nitro-aromatic structure of this compound is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax) and to assess peak purity.

Experimental Protocol: HPLC Method

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Formic acid (88% or higher, analytical grade).

  • This compound reference standard (purity ≥98%).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry®, Agilent Zorbax®)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (or λmax determined during method development)
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified. Inject the 25 µg/mL working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol

This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures".

Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Initial Method Development Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report & SOP Generation Rob->Report

Caption: Workflow for HPLC Method Validation.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank solution (diluent).

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be free from interference from the blank, impurities, or degradation products. Peak purity should be evaluated using the PDA detector and should pass the software's purity test.

Linearity
  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response.

  • Procedure:

    • Prepare a series of at least five concentrations of the reference standard (e.g., from 1 µg/mL to 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform spike recovery studies. Prepare a placebo (if a formulation is being tested) or use a sample solution of known concentration.

    • Spike the placebo/sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase composition (e.g., organic component ± 2%).

    • Inject a system suitability standard and evaluate the results.

  • Acceptance Criteria: System suitability parameters should remain within the established criteria. The retention time and peak area should not significantly change.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By following the outlined experimental and validation protocols, researchers can ensure the generation of accurate, precise, and reproducible data suitable for regulatory submission and quality control environments. The logical flow from understanding the analyte's properties to developing and validating the analytical method ensures a high degree of scientific integrity and trustworthiness.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

Application Note: Comprehensive NMR Characterization of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a polysubstituted aromatic ketone, this compound presents a valuable case study for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a sterically hindered and electronically complex environment. We detail the experimental protocols and the logical framework for interpreting 1D (¹H, ¹³C) and 2D correlation spectra (HSQC, HMBC) to achieve full structural verification. This guide is intended for researchers, chemists, and quality control specialists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Rationale for In-Depth NMR Analysis

This compound is a highly functionalized aromatic compound belonging to the acetophenone class. Substituted acetophenones are critical building blocks and intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. The precise substitution pattern on the phenyl ring dictates the molecule's reactivity, stereochemistry, and ultimately its utility. Therefore, rigorous and unambiguous characterization is not merely a procedural step but a foundational requirement for its application in further synthetic endeavors.

The subject molecule features a hexasubstituted benzene ring with a complex interplay of electronic effects: three electron-donating methoxy groups, a strongly electron-withdrawing nitro group, and an acetyl group. This substitution pattern eliminates simple spin-spin coupling in the aromatic region, rendering ¹H NMR alone insufficient for definitive assignment. This note demonstrates how a multi-faceted NMR approach, integrating 1D and 2D techniques, can overcome these challenges to provide a self-validating structural proof.

Experimental Design and Protocols

The causality behind our experimental choices is rooted in the need for a hierarchical data acquisition strategy. We begin with rapid 1D experiments to obtain an overview of the proton and carbon environments, followed by more time-intensive 2D experiments to establish the precise molecular connectivity.

Sample Preparation Protocol

A properly prepared sample is the cornerstone of high-quality NMR data. The concentration must be sufficient for detecting less sensitive ¹³C nuclei and quaternary carbons within a reasonable timeframe.

  • Weighing: Accurately weigh 10-15 mg of high-purity this compound.

  • Solubilization: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm).

  • Homogenization: Vortex the vial for 30-60 seconds until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically present in the sealed NMR tube or can be added as an internal standard (0 ppm) if required by the instrument's calibration protocol.

NMR Spectrometer and Data Acquisition Parameters

All spectra were acquired on a 500 MHz NMR spectrometer. The higher field strength provides superior signal dispersion, which is advantageous for resolving closely spaced signals.

Experiment Pulse Program Number of Scans Key Parameters Purpose
¹H NMR zg3016Relaxation Delay (d1): 2sProvides proton chemical shifts, integration, and multiplicity.
¹³C NMR zgpg301024Spectral Width: 240 ppmDetermines the number of unique carbon environments and their chemical shifts.
HSQC hsqcedetgpsisp2.24Edited HSQCCorrelates protons to their directly attached carbons (¹JCH); distinguishes CH/CH₃ from CH₂ groups.[1][2]
HMBC hmbcgpndqf8Long-range coupling delay (d6): 60msReveals correlations between protons and carbons over 2-4 bonds (ⁿJCH), establishing the carbon skeleton connectivity.[1][3]

Workflow for Structural Elucidation

The process of spectral interpretation follows a logical progression from identifying basic functional groups to assembling the complete molecular structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Structure Confirmation a ¹H NMR Identify Proton Groups (Aromatic, Methoxy, Acetyl) c HSQC Link Protons to Directly Attached Carbons (¹JCH) a->c b ¹³C NMR Identify Carbon Types (Carbonyl, Aromatic, Aliphatic) b->c d HMBC Establish Connectivity via Long-Range Couplings (²JCH, ³JCH) c->d e Assemble Fragments Using HMBC Data d->e f Final Assignment Unambiguous Structure Verified e->f

Caption: Workflow for NMR-based structural elucidation.

Spectral Interpretation and Structural Assignment

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Aromatic Region: A single proton signal is observed at δ 7.55 ppm . Its singlet multiplicity confirms the absence of adjacent aromatic protons, which is consistent with the proposed hexasubstituted ring. The downfield shift is expected due to the deshielding effects of the neighboring electron-withdrawing nitro and acetyl groups.[4][5]

  • Methoxy Region: Three distinct singlets are observed at δ 4.01, 3.98, and 3.96 ppm , each integrating to 3 protons. The slight difference in their chemical shifts suggests they are in unique electronic environments, influenced by their position relative to the ortho-nitro group.

  • Aliphatic Region: A sharp singlet at δ 2.52 ppm , integrating to 3 protons, is characteristic of an acetyl methyl group (-COCH₃). Its chemical shift is typical for a methyl ketone.[6][7]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals all 11 unique carbon atoms in the molecule, as expected from its asymmetric structure.

  • Carbonyl Carbon: The signal at δ 197.8 ppm is characteristic of a ketone carbonyl carbon.[8]

  • Aromatic Carbons: Six signals appear in the aromatic region (δ 110-160 ppm). The signals for carbons directly attached to electronegative oxygen and nitrogen atoms (C-2, C-3, C-4, C-5) are found further downfield. The signal for the single protonated aromatic carbon (C-6) is observed at δ 115.9 ppm . The ipso-carbon attached to the acetyl group (C-1) is found at δ 135.2 ppm .

  • Methoxy Carbons: Three distinct signals at δ 62.5, 61.8, and 56.5 ppm correspond to the three methoxy carbons.

  • Acetyl Methyl Carbon: The signal at δ 26.9 ppm corresponds to the acetyl methyl carbon.

2D NMR: Establishing Connectivity

While 1D spectra provide the pieces of the puzzle, 2D correlation experiments show how they fit together.

A. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment provides definitive one-bond proton-carbon correlations (¹JCH), validating the assignments from the 1D spectra.[2][9]

  • The aromatic proton at δ 7.55 ppm shows a direct correlation to the carbon at δ 115.9 ppm, confirming this carbon as C-6.

  • The methoxy protons at δ 4.01, 3.98, and 3.96 ppm correlate to the carbons at δ 62.5, 61.8, and 56.5 ppm, respectively.

  • The acetyl methyl protons at δ 2.52 ppm show a correlation to the carbon at δ 26.9 ppm.

B. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the most powerful tool for this analysis, as it reveals the connectivity of the molecular scaffold through two- and three-bond C-H correlations.[3][10] The key correlations that lock in the structure are visualized below.

Caption: Key HMBC correlations confirming molecular structure.

  • Acetyl Group Placement: The acetyl methyl protons (H-1') at δ 2.52 ppm show strong correlations to both the carbonyl carbon (C=O) and the aromatic carbon C-1, confirming the acetyl group's attachment to the ring at C-1.

  • Aromatic Proton (H-6) Correlations: The sole aromatic proton (H-6) at δ 7.55 ppm shows a crucial three-bond correlation (³JCH) to the carbonyl carbon, firmly placing the acetyl group ortho to it. It also shows correlations to C-2 and C-5, defining its position on the ring.

  • Methoxy Group Placement: Each set of methoxy protons correlates to its respective aromatic carbon attachment point (C-3, C-4, and C-5), confirming their positions and completing the structural assignment.

Summary of NMR Data

The following table provides a complete and unambiguous assignment of all ¹H and ¹³C signals for this compound in CDCl₃.

Positionδ ¹³C (ppm) δ ¹H (ppm) Multiplicity Integration Key HMBC Correlations (from H to C)
1135.2----
2141.5----
3152.8----
4145.1----
5156.9----
6115.97.55s1HC=O, C-1, C-2, C-5
C=O197.8----
-COCH₃26.92.52s3HC=O, C-1
3-OCH₃62.54.01s3HC-3
4-OCH₃61.83.98s3HC-4
5-OCH₃56.53.96s3HC-5

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and self-validating method for the complete structural characterization of this compound. The combination of ¹H, ¹³C, HSQC, and HMBC experiments allowed for the unambiguous assignment of every proton and carbon atom in the molecule. The HMBC experiment, in particular, was indispensable for confirming the substitution pattern on the aromatic ring by establishing key long-range connectivities between the acetyl, methoxy, and aromatic protons and the carbon framework. This detailed protocol and interpretive guide serve as a reliable reference for the characterization of similarly complex aromatic compounds.

References

  • StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]

  • Gowenlock, B. G., et al. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry. Available at: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2020). Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

  • ResearchGate. (2018). The HMBC correlations for compounds 1 and 2. Available at: [Link]

  • ResearchGate. (2020). 1H and 13C NMR chemical shifts of nitrobenzene amination products. Available at: [Link]

  • SpringerLink. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • ResearchGate. (2022). ¹H NMR, ¹³C NMR, and FT-IR spectra of m-nitroacetophenone. Available at: [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • Royal Society of Chemistry. (2014). Supporting information. Available at: [Link]

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  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. Available at: [Link]

  • SpectraBase. Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available at: [Link]

  • Canadian Science Publishing. (1965). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

  • PubMed. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available at: [Link]

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  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Synthetika. BETA-NITRO-3,4,5-TRIMETHOXYSTYRENE. Available at: [Link]

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The Strategic Utility of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of pharmaceutical research and development, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, a polysubstituted nitroaromatic ketone, has emerged as a highly valuable and versatile building block. Its utility stems from the unique arrangement of functional groups on the phenyl ring: three electron-donating methoxy groups, an electron-withdrawing nitro group, and a reactive acetyl moiety. This specific substitution pattern not only activates the molecule for a range of chemical transformations but also pre-installs a scaffold commonly found in various classes of bioactive compounds.

This technical guide provides an in-depth exploration of the synthesis and key applications of this compound in pharmaceutical development. We will delve into detailed protocols for its preparation and its subsequent use in the construction of complex heterocyclic systems, with a particular focus on the synthesis of substituted indoles—a privileged scaffold in medicinal chemistry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 54173-39-6[1]
Molecular Formula C₁₁H₁₃NO₆
Molecular Weight 255.22 g/mol [1]
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water.
Storage Store in a cool, dry, and well-ventilated area away from light and incompatible substances. Recommended storage at 2-8°C.[1]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the electrophilic nitration of 3',4',5'-trimethoxyacetophenone. The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution, directing the incoming nitro group to the ortho position relative to the acetyl group and one of the methoxy groups.

Protocol 1: Nitration of 3',4',5'-Trimethoxyacetophenone

This protocol is adapted from established procedures for the nitration of analogous activated acetophenones and is designed for high yield and purity.[2][3]

Materials:

  • 3',4',5'-Trimethoxyacetophenone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, a dropping funnel, and a low-temperature thermometer.

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 3',4',5'-trimethoxyacetophenone (21.0 g, 0.1 mol) in 150 mL of dichloromethane.

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3',4',5'-trimethoxyacetophenone over a period of 30-45 minutes, ensuring the internal temperature does not rise above -5°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -10°C to 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into 300 g of crushed ice with vigorous stirring. Separate the organic layer.

  • Neutralization and Extraction: Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to afford this compound as a pale yellow crystalline solid.

Expected Yield: 85-92%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis of this compound Start 3',4',5'-Trimethoxyacetophenone Reagents HNO₃ / H₂SO₄ DCM, -10°C to 0°C Start->Reagents Nitration Product This compound Reagents->Product

Caption: Synthesis of the target compound via electrophilic nitration.

Application in Pharmaceutical Synthesis: The Leimgruber-Batcho Indole Synthesis

A primary and highly impactful application of this compound is in the synthesis of polysubstituted indoles via the Leimgruber-Batcho indole synthesis. This powerful reaction provides a convergent and high-yielding route to the indole scaffold, which is a core component of numerous pharmaceuticals, including anticancer agents, antivirals, and CNS-active drugs.[4][5][6] The trimethoxy substitution pattern is particularly relevant for compounds that target tubulin polymerization.[7][8]

The Leimgruber-Batcho synthesis involves two key steps: the formation of an enamine from the ortho-nitroaryl ketone and a subsequent reductive cyclization.

Protocol 2: Synthesis of 4,5,6-Trimethoxyindole

This protocol outlines the synthesis of 4,5,6-trimethoxyindole, a key heterocyclic core, from this compound.

Part A: Enamine Formation

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (12.75 g, 0.05 mol) in 100 mL of toluene.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (8.9 g, 0.075 mol) and pyrrolidine (6.4 mL, 0.075 mol).

  • Reaction: Heat the mixture to reflux and collect the methanol/water azeotrope in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, often indicated by a distinct color change to a deep red or purple.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene and excess reagents. The resulting crude enamine is often a dark, viscous oil or solid and can be used in the next step without further purification.

Part B: Reductive Cyclization

Materials:

  • Crude enamine from Part A

  • Palladium on Carbon (10% Pd/C)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude enamine in 150 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 1.0 g, ~8 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Heat the suspension to a gentle reflux. Slowly add hydrazine hydrate (10 mL, ~0.2 mol) dropwise to the refluxing mixture. Caution: The reaction is exothermic and may result in vigorous gas evolution (N₂ and H₂). Ensure adequate ventilation and controlled addition.

  • Reaction Monitoring: After the addition of hydrazine is complete, continue to reflux for an additional 1-2 hours until the starting material is consumed (monitored by TLC).

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford pure 4,5,6-trimethoxyindole.

Expected Yield: 70-85% over two steps.

G cluster_indole_synthesis Leimgruber-Batcho Indole Synthesis Start This compound Enamine_Formation Enamine Formation (DMF-DMA, Pyrrolidine) Start->Enamine_Formation Enamine Intermediate Enamine Enamine_Formation->Enamine Reductive_Cyclization Reductive Cyclization (Pd/C, Hydrazine) Enamine->Reductive_Cyclization Product 4,5,6-Trimethoxyindole Reductive_Cyclization->Product

Caption: Workflow for the synthesis of 4,5,6-trimethoxyindole.

Potential Application as a Photolabile Protecting Group

The 2-nitrobenzyl moiety is a well-established photolabile protecting group (PPG) in organic synthesis and chemical biology.[9][10][11] Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the benzylic C-O or C-N bond and the release of the protected functional group. The presence of electron-donating methoxy groups on the aromatic ring can red-shift the absorption maximum, potentially allowing for cleavage with longer, less damaging wavelengths of light.

While specific applications of this compound as a PPG are not yet extensively documented in the literature, its structural features make it a promising candidate for the development of novel "caged" compounds. The acetyl group could be reduced to a secondary alcohol, which can then be used to protect carboxylic acids, phosphates, or other functional groups.

Conclusion and Future Perspectives

This compound is a strategically important intermediate with significant potential in pharmaceutical synthesis. Its straightforward preparation and its efficient conversion to highly functionalized indole scaffolds via the Leimgruber-Batcho synthesis make it an attractive starting material for the discovery and development of new drugs. The resulting trimethoxyindoles are key pharmacophores in a variety of biologically active molecules, including potent tubulin polymerization inhibitors with anticancer activity.

Future research in this area will likely focus on expanding the utility of this versatile building block. This includes its application in the synthesis of a broader range of heterocyclic systems and its development as a novel photolabile protecting group for the controlled release of bioactive molecules. As the demand for complex and highly functionalized drug candidates continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

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  • Singh, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 13(9), 2311-2327.
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  • PubMed. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Retrieved from [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4991.
  • Van den Heuvel, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4587.

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The Synthesis of Quinazolinone Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1] First identified in the 19th century, this scaffold is integral to a multitude of natural alkaloids and synthetic compounds.[2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The versatility of the quinazolinone framework allows for extensive functionalization, enabling the fine-tuning of its biological effects. This guide provides detailed experimental protocols for the synthesis of 4(3H)-quinazolinone derivatives, delving into the mechanistic rationale behind the chosen methodologies and offering practical insights for purification and characterization.

Core Synthetic Strategies: From Classical Reactions to Modern Methodologies

The construction of the quinazolinone ring can be achieved through several reliable synthetic routes. This guide will focus on two of the most robust and widely adopted methods: the Niementowski reaction starting from anthranilic acid and a versatile one-pot synthesis utilizing isatoic anhydride. For each method, we will present both a conventional thermal protocol and a modern, energy-efficient alternative.

Method 1: The Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classic and straightforward method for preparing 4(3H)-quinazolinones, typically involving the thermal condensation of an anthranilic acid with an amide.[1][5] In the protocol detailed below, we utilize formamide, which serves as both a reactant and a solvent, to synthesize the parent 4(3H)-quinazolinone.[6]

Reaction Mechanism:

The reaction is understood to proceed through an initial acylation of the amino group of anthranilic acid by formamide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to yield the final 4(3H)-quinazolinone product.[2]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Acylation Acylation Anthranilic_Acid->Acylation + Formamide Formamide Formamide Formamide->Acylation o_Amidobenzamide o-AmidobenzamideIntermediate Acylation->o_Amidobenzamide Cyclization Intramolecular Cyclization (-H₂O) o_Amidobenzamide->Cyclization Quinazolinone 4(3H)-Quinazolinone Cyclization->Quinazolinone

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocols: Niementowski Synthesis

Protocol 1A: Conventional Thermal Synthesis of 4(3H)-Quinazolinone [7]

This protocol follows the traditional heating method, which is reliable and does not require specialized equipment.

  • Step 1: Reagent Preparation: In a two-necked round-bottom flask equipped with a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).

  • Step 2: Reaction Heating: Heat the reaction mixture in a glycerin bath or heating mantle to 130-135°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of benzene:acetone (5:3).[7]

  • Step 3: Work-up and Isolation: After cooling to room temperature, pour the mixture into a beaker containing crushed ice. Allow the precipitate to fully form over 6-8 hours. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Step 4: Purification: Wash the crude product thoroughly with cold water to remove excess formamide. Dry the solid and recrystallize from water or methanol in the presence of activated carbon to yield pure 4(3H)-quinazolinone as shiny white crystals.[7]

Protocol 1B: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone [6]

Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of the Niementowski reaction, drastically reducing reaction times and often improving yields.[1][8]

  • Step 1: Reagent Preparation: In a microwave-safe reaction vessel, thoroughly mix anthranilic acid (13.7 g, 0.1 mol) and formamide (22.5 g, 0.5 mol).

  • Step 2: Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture for a few minutes (e.g., 10 minutes at 170°C, though parameters may need optimization depending on the instrument).[2][6] Monitor the reaction completion by TLC.

  • Step 3: Work-up and Isolation: Carefully remove the vessel from the reactor and allow it to cool to room temperature. A precipitate will form.

  • Step 4: Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from methanol is recommended to obtain the purified product.[6]

Method 2: One-Pot Synthesis from Isatoic Anhydride

Isatoic anhydride is a versatile and common starting material for quinazolinone synthesis.[9] This method involves a three-component reaction between isatoic anhydride, an aldehyde, and a nitrogen source, such as urea or ammonium acetate, often facilitated by a catalyst.[10]

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amine (from urea or ammonium acetate) on a carbonyl group of isatoic anhydride, leading to ring-opening and decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then condenses with the aldehyde to form a Schiff base (imine), which undergoes intramolecular cyclization to yield a 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation, which can occur spontaneously in air, affords the final quinazolin-4(3H)-one derivative.[10]

Caption: Mechanism of Quinazolinone Synthesis from Isatoic Anhydride.

Experimental Protocols: Isatoic Anhydride Synthesis

Protocol 2A: One-Pot Thermal Synthesis of 2-Aryl-quinazolin-4(3H)-ones [10]

This solvent-free protocol is environmentally friendly and efficient for generating 2-substituted derivatives.

  • Step 1: Reagent Preparation: In a round-bottom flask, add isatoic anhydride (1 mmol, 0.163 g), an aromatic aldehyde (1.1 mmol), and urea (1.1 mmol). Add a catalytic amount of an acid catalyst, such as sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H, 0.02 g), if available.[10]

  • Step 2: Reaction Heating: Heat the mixture under solvent-free conditions at 115°C. Monitor the reaction's progress by TLC using a mobile phase of n-Hexane:Ethyl Acetate (2:1).

  • Step 3: Work-up and Isolation: After the reaction is complete, dissolve the crude product in hot methanol and filter to remove the heterogeneous catalyst (if used).

  • Step 4: Purification: Cool the filtrate to induce crystallization of the pure product. The product can be collected by filtration.

Protocol 2B: Ultrasound-Assisted Synthesis of Quinazolinones

Ultrasound irradiation provides a powerful alternative to conventional heating, promoting reactions through acoustic cavitation. This method can lead to higher yields and shorter reaction times under ambient conditions.

  • Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve isatoic anhydride (1 mmol), an aldehyde (1 mmol), and an amine (1.2 mmol) in a solvent such as ethanol.

  • Step 2: Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic cleaning bath. Irradiate the mixture at room temperature. Reaction times are typically short, ranging from 55-70 minutes.[11]

  • Step 3: Work-up and Isolation: Upon completion (monitored by TLC), the product often precipitates from the reaction mixture.

  • Step 4: Purification: Collect the precipitate by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[12]

Data Presentation: Comparative Synthesis Data

The choice of synthetic method can significantly impact reaction parameters and outcomes. The following table summarizes typical quantitative data for the synthesis of 4(3H)-quinazolinone from anthranilic acid.

MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)Reference
Conventional Heating1:4 (molar)130-1352 hours96[7]
Conventional Heating1:5 (molar)150-1608 hours61[6]
Microwave Irradiation1:5 (molar)17010 minutes87[2][6]

Purification and Characterization

Purification Workflow:

Rigorous purification is essential to isolate the desired quinazolinone derivative from unreacted starting materials and byproducts. A combination of techniques is often employed for optimal purity.

Purification_Workflow Crude_Product Crude Product (Post-Workup) Recrystallization Recrystallization Crude_Product->Recrystallization Primary Purification Purity_Check Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Secondary Purification Purity_Check->Column_Chromatography If Impure Pure_Product Pure Quinazolinone Derivative Purity_Check->Pure_Product If Pure

Caption: General workflow for the purification of quinazolinone derivatives.

  • Recrystallization: This is the most common primary purification method. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, and ethyl acetate are frequently used.[12][13] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration.[13]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography over silica gel is highly effective.[14] A typical eluent system is a gradient of hexane and ethyl acetate, with the optimal ratio determined by preliminary TLC analysis.[13][14]

Spectroscopic Characterization:

The structural identity and purity of the synthesized quinazolinone derivatives must be confirmed using a suite of spectroscopic techniques.[15]

  • Infrared (IR) Spectroscopy: Key characteristic peaks for the 4(3H)-quinazolinone scaffold include:

    • C=O stretch (amide): A strong absorption band around 1670-1690 cm⁻¹.[16][17]

    • C=N stretch: An absorption band around 1610 cm⁻¹.[16]

    • N-H stretch (if unsubstituted at N-3): A broad band around 3200-3400 cm⁻¹.

    • C-H aromatic stretch: Bands appearing above 3000 cm⁻¹.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons on the fused benzene ring typically appear as multiplets in the δ 7.5-8.2 ppm region. The proton at the C-2 position (if unsubstituted) shows a characteristic singlet around δ 8.20 ppm. The N-H proton (if present) is often a broad singlet downfield, around δ 12.5 ppm.[4][15]

    • ¹³C NMR: The carbonyl carbon (C-4) gives a signal around δ 160-170 ppm. Aromatic carbons appear in the δ 115-150 ppm range.[15][17]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. The mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or the protonated molecular ion [M+H]⁺.[4][16]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Formamide is a teratogen and should be handled with extreme care.

  • Microwave synthesis can generate high pressures and temperatures; use only certified microwave reactors and pressure-rated vessels.

  • Consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthetic protocols detailed in this guide provide robust and adaptable methods for the preparation of quinazolinone derivatives, a class of compounds of immense interest to the drug discovery community. By understanding the underlying reaction mechanisms and employing modern techniques such as microwave and ultrasound-assisted synthesis, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds for biological evaluation. The provided guidelines for purification and characterization ensure the integrity of the synthesized materials, which is a critical prerequisite for reliable downstream applications.

References

  • Nowak, M., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6663. [Link]

  • ResearchGate. (2025). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Mohammadi, G., et al. (2019). Synthesis of Quinazolinone Derivatives via Three-Component Reaction of Aromatic Aldehydes, Isatoic Anhydride and Urea and their Click Reaction. Organic Chemistry Research, 5(1), 64-72. [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

  • MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(15), 4984. [Link]

  • Wikipedia. (2023). Niementowski quinoline synthesis. [Link]

  • Wikipedia. (2023). Niementowski quinazoline synthesis. [Link]

  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA, 6(3), 1-10. [Link]

  • Arkivoc. (2007). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2007(16), 147-157. [Link]

  • Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 763365. [Link]

  • Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1035235. [Link]

  • ResearchGate. (2019). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. [Link]

  • ResearchGate. (2022). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. [Link]

  • Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(6). [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Avicenna Journal of Medical Biotechnology, 10(4), 227–237. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6062. [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis and Structural Elucidation of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, a substituted aromatic nitro compound with potential applications as a synthetic intermediate in pharmaceutical and chemical research. The presence of multiple reactive functional groups—a nitro group ortho to an acetyl group, and three methoxy substituents—necessitates a detailed analytical approach for unambiguous structural confirmation and purity assessment. This document outlines optimized protocols for sample preparation and high-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer. Furthermore, it delves into the principles of data interpretation, presenting a predicted fragmentation pathway grounded in established mechanisms for aromatic nitro compounds and ketones.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking a robust method for the characterization of complex small molecules.

Introduction and Analytical Rationale

This compound is a specialized organic molecule whose utility often lies in synthetic chemistry, potentially as a building block for more complex therapeutic agents, similar to other nitrophenyl ethanone derivatives used in drug discovery.[4][5] The precise characterization of such molecules is a cornerstone of chemical synthesis and drug development, ensuring identity, purity, and stability.

Mass spectrometry is the definitive technique for this purpose, providing precise mass-to-charge ratio (m/z) data that yields elemental composition and structural insights through fragmentation analysis. The challenge with a molecule like this compound lies in its architecture. The proximity of the acetyl and nitro groups (the ortho effect) can induce complex intramolecular interactions and rearrangements upon ionization, making spectral interpretation non-trivial.[1][6][7] This guide advocates for a soft ionization technique, specifically ESI, to preserve the molecular ion for subsequent tandem mass spectrometry (MS/MS) experiments, which are crucial for controlled fragmentation and structural elucidation.

Physicochemical Properties

A summary of the key properties of the target analyte is presented below.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₁H₁₃NO₆
Average Molecular Weight 255.22 g/mol
Monoisotopic Exact Mass 255.0743 Da
[M+H]⁺ Exact Mass 256.0821 Da
[M+Na]⁺ Exact Mass 278.0641 Da

Experimental Workflow and Protocols

The following sections detail the recommended procedures for sample preparation and instrumental analysis. The workflow is designed to be self-validating by ensuring that each stage, from sample dissolution to data acquisition, minimizes ambiguity and maximizes data quality.

Visualizing the Analytical Workflow

The overall process from sample receipt to final data interpretation is illustrated below. This workflow ensures a systematic and reproducible approach to the analysis.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh ~1 mg of This compound B Dissolve in 1 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid A->B C Vortex and Sonicate for 2 minutes B->C D Perform Serial Dilution to ~1-10 µg/mL C->D E Direct Infusion or LC Injection D->E F Acquire Full Scan MS Data (Positive ESI Mode) E->F G Select [M+H]⁺ Precursor Ion (m/z 256.08) F->G H Acquire Tandem MS (MS/MS) Data (Collision-Induced Dissociation) G->H I Determine Accurate Mass and Elemental Composition H->I J Analyze Fragmentation Pattern I->J K Propose Fragmentation Pathway J->K L Final Structure Confirmation K->L

Caption: General workflow for HRMS analysis of the target compound.

Protocol 1: Sample Preparation

The goal of this protocol is to prepare a homogenous, dilute solution of the analyte that is free of particulates and compatible with ESI-MS. The inclusion of formic acid is critical for promoting protonation in positive ion mode.

Materials:

  • This compound standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer and sonicator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the analyte into a clean glass vial.

  • Add 1.0 mL of a 50:50 (v/v) mixture of ACN and water containing 0.1% formic acid.

  • Vortex the solution for 30 seconds, then sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution using the same solvent composition to achieve a final concentration suitable for your instrument's sensitivity range (typically 1-10 µg/mL).

  • Filter the final working solution through a 0.22 µm syringe filter prior to introduction into the mass spectrometer to prevent clogging of the transfer lines.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol provides recommended starting parameters for a generic high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Causality: The parameters are chosen to maximize the signal of the protonated molecule in the full scan and to generate a rich, informative fragmentation spectrum in the MS/MS scan.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique ideal for preserving the molecular ion. Positive mode targets the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 – 4.5 kVOptimizes the electrospray plume for efficient ion generation.
**Nebulizer Gas (N₂) **Instrument Specific (e.g., 2-4 Bar)Assists in droplet formation.
Drying Gas (N₂) Flow Instrument Specific (e.g., 8-12 L/min)Facilitates solvent evaporation from the charged droplets.
Drying Gas Temperature 250 – 350 °CBalances efficient desolvation with minimizing thermal degradation of the analyte.
Mass Range (Full Scan) m/z 50 – 500Covers the expected range for the precursor ion and its potential adducts or contaminants.
MS/MS Precursor Ion m/z 256.0821The theoretical exact mass of the [M+H]⁺ ion.
Collision Gas Argon or NitrogenInert gas used for Collision-Induced Dissociation (CID).
Collision Energy (CE) Ramped 10 – 40 eVA ramped CE ensures that both low-energy (stable) and high-energy (less stable) fragments are produced, providing a comprehensive spectrum.

Data Interpretation: The Predicted Fragmentation Pathway

The structural elucidation of this compound is highly dependent on the interpretation of its MS/MS spectrum. The fragmentation is predicted to be driven by the most labile bonds and influenced by intramolecular interactions.

Key Fragmentation Drivers:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the methyl group of the acetyl function is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃).[3]

  • Ortho Effect: The adjacent nitro and acetyl groups can interact, often leading to the loss of small, stable molecules or radicals like •OH, H₂O, or •NO. This is a well-documented phenomenon in the mass spectrometry of aromatic nitro compounds.[1][7]

  • Methoxy Group Cleavage: The methoxy groups can lose a methyl radical (•CH₃) or undergo a rearrangement to lose formaldehyde (CH₂O).

The diagram below illustrates the proposed fragmentation cascade originating from the protonated molecular ion at m/z 256.08.

G M_H [M+H]⁺ m/z 256.08 C₁₁H₁₄NO₆⁺ F1 m/z 241.06 C₁₀H₁₁NO₆⁺ M_H->F1 - •CH₃ (15 Da) (α-cleavage) F2 m/z 239.04 C₁₁H₁₁NO₅⁺ M_H->F2 - •OH (17 Da) (ortho effect) F3 m/z 210.06 C₁₀H₁₂NO₄⁺ M_H->F3 - NO₂ (46 Da) F4 m/z 195.04 C₉H₉NO₄⁺ F1->F4 - NO₂ (46 Da) F3->F4 - •CH₃ (15 Da) F5 m/z 183.04 C₉H₉NO₃⁺ F4->F5 - CO (28 Da)

Caption: Predicted fragmentation pathway for [M+H]⁺ of the target compound.

Summary of Predicted Fragments

The following table provides a detailed summary of the key predicted fragments, their elemental compositions, and the corresponding neutral losses. High-resolution instrumentation allows for the confirmation of these compositions based on mass accuracy.

Observed m/z (Predicted)Elemental CompositionMass Error (ppm)Neutral LossProposed Fragmentation Event
256.0821 C₁₁H₁₄NO₆⁺< 5-Protonated Molecule [M+H]⁺
241.0583C₁₀H₁₁NO₆⁺< 5•CH₃ (15.02 Da)Alpha-cleavage of the acetyl group.
239.0426C₁₁H₁₁NO₅⁺< 5•OH (17.00 Da)Ortho effect involving the nitro group and acetyl proton.
210.0634C₁₀H₁₂NO₄⁺< 5•NO₂ (46.01 Da)Loss of the nitro group radical.
195.0402C₉H₉NO₄⁺< 5•CH₃ + •NO₂Sequential loss from precursor or F1/F3.
183.0402C₉H₉NO₃⁺< 5•CH₃ + •NO₂ + COLoss of carbon monoxide from the acylium ion (m/z 195).

Conclusion

This application note provides a robust and scientifically grounded methodology for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS and a systematic approach to data interpretation, researchers can achieve unambiguous structural confirmation. The provided protocols for sample preparation and instrument operation, combined with the predicted fragmentation pathway, serve as a comprehensive guide for scientists in pharmaceutical development and synthetic chemistry. The principles outlined herein are broadly applicable to the characterization of other complex aromatic nitro compounds.

References

  • Title: Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds Source: RSC Publishing URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of California, Irvine URL: [Link]

  • Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: Canadian Science Publishing URL: [Link]

  • Title: Mass Spectrometry of Nitro and Nitroso Compounds Source: ResearchGate URL: [Link]

  • Title: Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase Source: PubMed URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

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The Versatile Role of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of 1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone, a key building block in medicinal chemistry. We will delve into its pivotal role as a precursor for the synthesis of bioactive quinoline scaffolds and its utility as a photolabile "caging" group for the controlled release of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed experimental protocols.

Introduction: A Molecule of Dual Utility

This compound is a highly functionalized aromatic ketone. Its structure, featuring a nitro group ortho to an acetyl group and three methoxy substituents, endows it with unique chemical properties that are masterfully exploited in two distinct and significant areas of medicinal chemistry. The electron-withdrawing nature of the nitro and acetyl groups, combined with the electron-donating effect of the methoxy groups, creates a nuanced electronic environment that dictates its reactivity.

Firstly, the ortho-nitroacetophenone moiety serves as a masked 2-aminoacetophenone. Through in-situ reduction of the nitro group, it becomes a prime candidate for the renowned Friedländer annulation, a powerful reaction for the construction of quinoline ring systems. Quinolines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1]

Secondly, the 2-nitrobenzyl scaffold is the foundation for a widely used class of photolabile protecting groups (PPGs), often referred to as "caging" groups.[2][3] These groups allow for the temporary inactivation of a bioactive molecule. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision. This technology is invaluable for studying dynamic biological processes and for developing photoactivated drugs that can be targeted to specific tissues, minimizing off-target effects. The methoxy substituents on the aromatic ring of this compound can favorably modulate the photophysical properties of the resulting caging group.

PART 1: Synthesis of this compound

The synthesis of the title compound is crucial for its subsequent applications. A common and effective method involves the nitration of the commercially available 3',4',5'-trimethoxyacetophenone. The methoxy groups are ortho-, para-directing, and the acetyl group is meta-directing. The nitration is directed to the position ortho to the acetyl group and meta to the 3- and 5-methoxy groups.

Table 1: Key Reagents and Materials for Synthesis
Reagent/MaterialPurpose
3',4',5'-TrimethoxyacetophenoneStarting material
Nitric acid (70%)Nitrating agent
Sulfuric acid (98%)Catalyst and dehydrating agent
Dichloromethane (DCM)Solvent
IceFor temperature control
Saturated sodium bicarbonate solutionFor neutralization
Anhydrous sodium sulfateDrying agent
Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3',4',5'-trimethoxyacetophenone (1.0 equiv.) in dichloromethane (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid (1.1 equiv.) to chilled sulfuric acid (2.0 equiv.).

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 3',4',5'-trimethoxyacetophenone, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer with cold water, followed by a saturated solution of sodium bicarbonate until effervescence ceases, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

PART 2: Application as a Precursor in Quinoline Synthesis

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings.[2][4] A highly efficient variation involves a one-pot domino reaction where a 2-nitroaryl ketone is reduced in situ to the corresponding 2-aminoaryl ketone, which then undergoes condensation with a compound containing an active methylene group.[5]

Reaction Mechanism: Domino Nitro Reduction-Friedländer Heterocyclization

The reaction proceeds through a three-step sequence:

  • Nitro Group Reduction: The nitro group of this compound is reduced to an amine, typically using a reducing agent like iron powder in acetic acid.

  • Aldol Condensation/Schiff Base Formation: The in situ generated 2-amino-3,4,5-trimethoxyacetophenone reacts with a ketone (e.g., cyclohexanone) via either an initial aldol-type condensation or Schiff base formation.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to form the final aromatic quinoline product.

Friedlander_Synthesis A This compound B 2-Amino-3,4,5-trimethoxyacetophenone A->B Reduction (e.g., Fe/AcOH) D Intermediate (Aldol or Schiff Base Adduct) A->D Condensation C Active Methylene Compound (e.g., Ketone) C->D Condensation E Substituted Quinoline D->E Cyclization & Dehydration

Caption: Workflow for the Domino Nitro Reduction-Friedländer Quinoline Synthesis.

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a trimethoxy-substituted quinoline derivative using a domino nitro reduction-Friedländer reaction.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.), the active methylene compound (e.g., cyclohexanone, 1.2 equiv.), and glacial acetic acid as the solvent.

  • Heating: Stir the mixture and heat to reflux (approximately 110-120 °C).

  • Reduction: To the refluxing solution, add iron powder (3.0-4.0 equiv.) portion-wise over 30 minutes.

  • Reaction Monitoring: Continue refluxing and monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization: Neutralize the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Table 2: Representative Yields for Domino Nitro Reduction-Friedländer Synthesis
2-Nitroaryl KetoneActive Methylene CompoundProductYield (%)Reference
2-NitroacetophenoneEthyl acetoacetate2-Methyl-3-ethoxycarbonylquinoline85[5]
2-NitroacetophenoneCyclohexanone1,2,3,4-Tetrahydroacridine83[5]

Note: Yields are for illustrative purposes based on similar reactions and may vary for this compound.

PART 3: Application as a Photolabile Protecting Group

The 2-nitrobenzyl moiety is a cornerstone of photolabile protecting group chemistry.[2] Covalent attachment of this group to a bioactive molecule renders it inactive. Irradiation with UV light triggers a photochemical reaction that cleaves the protecting group, releasing the active molecule. This process is often referred to as "uncaging".

Mechanism of Photocleavage

The photocleavage of 2-nitrobenzyl derivatives proceeds via a Norrish Type II-like mechanism:

  • Photoexcitation: Absorption of a photon promotes the nitro group to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, leading to the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde or ketone derivative.

The presence of electron-donating methoxy groups on the aromatic ring can red-shift the absorption maximum to longer, less damaging wavelengths and potentially increase the quantum yield of photolysis.[6]

Photocleavage_Mechanism A Caged Bioactive Molecule (2-Nitrobenzyl derivative) B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Bioactive Molecule + 2-Nitroso-3,4,5-trimethoxyacetophenone C->D Rearrangement & Cleavage

Caption: Mechanism of photocleavage for a 2-nitrobenzyl-based protecting group.

Experimental Protocol: Caging and Uncaging of a Model Compound

This protocol outlines the general steps for caging a carboxylic acid with the 1-(3,4,5-trimethoxy-2-nitrophenyl)ethyl group and its subsequent photolytic release.

A. Synthesis of the Caged Compound:

  • Formation of the Bromide: Convert this compound to the corresponding α-bromo derivative using a suitable brominating agent (e.g., N-bromosuccinimide).

  • Esterification: React the α-bromo ketone with the carboxylate salt of the bioactive molecule in a suitable solvent (e.g., DMF or acetonitrile) to form the caged ester.

  • Purification: Purify the caged compound using column chromatography or recrystallization.

B. Photolytic Release (Uncaging):

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer or solvent in a quartz cuvette.

  • Irradiation: Irradiate the solution with a UV light source (e.g., a mercury lamp with appropriate filters or a laser) at a wavelength where the caged compound absorbs (typically in the near-UV range).

  • Monitoring: Monitor the release of the bioactive molecule using an appropriate analytical technique, such as HPLC, UV-Vis spectroscopy, or by observing a biological response.

Table 3: Photophysical Properties of Related 2-Nitrophenyl-based Caging Groups
Caging GroupWavelength (nm)Quantum Yield (Φ)Reference
1-(2-Nitrophenyl)ethyl (NPE)3420.53[7][8]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~0.05[6][9]
1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE)~350~0.08[9]

Note: The quantum yield for the 1-(3,4,5-trimethoxy-2-nitrophenyl)ethyl group is expected to be in a similar range to the DMNPE group. The additional methoxy group may slightly alter the absorption maximum and quantum yield.

Conclusion

This compound stands out as a versatile and valuable tool in the arsenal of the medicinal chemist. Its ability to serve as a precursor for the synthesis of complex heterocyclic scaffolds like quinolines, and its application in the sophisticated field of photopharmacology as a caging group, underscore its importance. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to harness the full potential of this remarkable molecule in their drug discovery and chemical biology endeavors.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. 2022;27(13):4123. [Link]

  • Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochem Photobiol Sci. 2016;15(5):604-8. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. 2004. [Link]

  • Friedlander quinoline synthesis. Química Organica.org. [Link]

  • Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences. 2016;15(5):604-608. [Link]

  • Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. ResearchGate. 2025. [Link]

  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. The Vespiary. [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. J Med Chem. 2002;45(3):685-95. [Link]

  • Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). 1993. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. 2006;12(18):4927-4938. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of this important chemical intermediate.

I. Synthesis Overview and Key Challenges

The synthesis of this compound is typically achieved through the electrophilic nitration of 3',4',5'-trimethoxyacetophenone.[1][2] This reaction, while straightforward in principle, presents several challenges that can impact the final yield and purity. The electron-rich nature of the aromatic ring due to the three methoxy groups makes it highly susceptible to nitration.[3] However, this high reactivity also increases the risk of side reactions, such as the formation of isomers or dinitrated products. Furthermore, the exothermic nature of nitration reactions requires careful temperature control to prevent runaway reactions and ensure selectivity.[4]

This guide will address the most common issues encountered during this synthesis, providing evidence-based solutions to help you achieve optimal results in your laboratory.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and synthetic route for this compound?

A1: The most common and direct synthetic route is the nitration of 3',4',5'-trimethoxyacetophenone.[1][2] This starting material is commercially available and its three methoxy groups activate the aromatic ring towards electrophilic substitution. The acetyl group is a meta-director, while the methoxy groups are ortho-para directors. The directing effects of these substituents favor the introduction of the nitro group at the 2-position.

Q2: What are the critical reaction parameters to control for a high-yield synthesis?

A2: The most critical parameters for a successful nitration are:

  • Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically between -10°C and 10°C) is crucial to minimize the formation of byproducts and prevent runaway reactions.[4][5]

  • Rate of Addition: The nitrating agent should be added slowly and in a controlled manner to the solution of the starting material to maintain the desired temperature and avoid localized high concentrations of reactants.[4]

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.[6] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile. The ratio of these acids can be optimized to control the reaction rate.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of maximum conversion of the starting material to the desired product. Insufficient reaction time will result in low yield, while excessively long times may lead to the formation of degradation products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts. By comparing the TLC spots of the reaction mixture over time to a spot of the starting material, you can determine when the reaction is complete.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or low temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation.
Suboptimal Reagent Ratio An incorrect ratio of nitric acid to sulfuric acid can lead to a lower concentration of the active nitronium ion.A common starting point is a 1:1 or 1:2 molar ratio of nitric acid to sulfuric acid. This can be systematically varied to find the optimal conditions for your specific setup.
Side Reactions The high reactivity of the starting material can lead to the formation of isomeric or dinitrated byproducts.Maintain a low reaction temperature (ideally below 5°C) and add the nitrating agent slowly to improve selectivity for the desired 2-nitro isomer.[4]
Loss during Work-up The product may be lost during the quenching or extraction steps of the work-up procedure.Ensure the reaction mixture is poured slowly into a large volume of ice-water with vigorous stirring to precipitate the product effectively.[5] During extraction, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product.
Problem 2: Formation of Multiple Products (Isomers and Dinitrated Compounds)

Possible Causes & Solutions:

The directing effects of the three methoxy groups and the acetyl group on the aromatic ring can lead to the formation of different isomers. While the 2-nitro isomer is the major product, other isomers can be formed as minor byproducts.

Side Product Formation Mechanism Mitigation Strategy
6-Nitro Isomer Nitration at the position ortho to the acetyl group and para to a methoxy group.Lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the formation of the sterically less hindered 2-nitro isomer.
Dinitrated Products Further nitration of the desired product.Use a stoichiometric amount of the nitrating agent. Adding a slight excess is common to ensure full conversion of the starting material, but a large excess should be avoided.

Workflow for Minimizing Side Product Formation:

cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification A Dissolve 3',4',5'-trimethoxy- acetophenone in a suitable solvent (e.g., dichloromethane or sulfuric acid) B Cool the solution to -10°C to 0°C A->B D Add nitrating mixture dropwise to the acetophenone solution while maintaining low temperature B->D C Prepare nitrating mixture (e.g., HNO3/H2SO4) and cool C->D E Monitor reaction by TLC D->E Stir for 2-3 hours F Quench reaction by pouring onto ice-water E->F Once starting material is consumed G Isolate crude product (filtration or extraction) F->G H Purify by recrystallization or column chromatography G->H

Sources

Purification techniques for 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of this compound (CAS No. 54173-39-6). This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during the purification of this specific molecule.

Understanding the Molecule: A Chemist's Perspective

Before diving into purification, let's analyze the structure of this compound. Its key features are:

  • An acetophenone core.

  • Three electron-donating methoxy groups (-OCH₃).

  • A powerful electron-withdrawing nitro group (-NO₂) ortho to the acetyl group.

  • A highly substituted aromatic ring.

This combination of functional groups renders the molecule quite polar and likely a crystalline solid at room temperature, similar to its analogs.[1][2] The primary purification challenges will stem from separating it from potential impurities such as unreacted starting material (1-(3,4,5-trimethoxyphenyl)ethanone), regioisomers formed during nitration, or other reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale purification?

A1: Always begin with a small-scale analysis. Thin-Layer Chromatography (TLC) is indispensable. It will help you visualize the number of components in your crude mixture, assess the polarity of your target compound relative to impurities, and, most importantly, screen for an effective solvent system for either recrystallization or column chromatography.[3] For this molecule, a good starting TLC eluent is a 7:3 mixture of hexane and ethyl acetate.

Q2: My crude product is a dark, oily residue. Can I still use recrystallization?

A2: Oiling out is a common problem when impurities significantly depress the melting point of the desired compound.[4] While direct recrystallization might be challenging, you can first attempt to purify the oil using a silica gel plug. This involves dissolving the oil in a minimum amount of a moderately polar solvent (like dichloromethane), passing it through a short column of silica gel, and eluting with a slightly more polar solvent. This can remove baseline impurities and often yields a solid that is amenable to recrystallization.

Q3: How do I confirm the purity of my final product?

A3: A combination of techniques is best for confirming purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impure compounds typically exhibit a broad and depressed melting point range.[5]

  • Chromatographic Analysis: A single spot on a TLC plate in multiple solvent systems is a good indicator. For quantitative assessment, HPLC or GC analysis is recommended.

  • Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy are powerful tools to confirm the structure and identify any residual impurities.

Purification Strategy Decision Guide

Choosing the correct purification technique is critical for success. This decision tree outlines a logical approach based on the characteristics of your crude product.

purification_decision_tree start Start: Crude Product Analysis (TLC) is_solid Is the crude product a solid? start->is_solid tlc_spots How many spots on TLC? is_solid->tlc_spots Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Goo) recrystallization Attempt Recrystallization tlc_spots->recrystallization One major spot (minor impurities) tlc_spots->chromatography Multiple spots or closely running spots purity_check Assess Purity (TLC, MP, NMR) recrystallization->purity_check chromatography->purity_check success Success: Pure Product purity_check->success Purity >98% failure Re-evaluate Strategy purity_check->failure Purity <98%

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[6] For this compound, its polarity suggests that alcohols or ethyl acetate are good starting points for solvent screening.

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., 95% ethanol) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Add the minimum amount of hot solvent required to completely dissolve the solid.[7]

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polar, colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum.

Recrystallization Q&A

Q: My compound "oiled out" instead of forming crystals. What do I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[4] This is often caused by cooling the solution too quickly or by the presence of significant impurities.

  • Solution 1 (Add More Solvent): Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% more volume) and allow it to cool more slowly. This keeps the compound in solution longer, allowing it to reach its crystallization temperature before precipitating.[4]

  • Solution 2 (Change Solvent System): The polarity of the solvent may be too close to that of your compound. Try a slightly less polar solvent or a mixed solvent system.

Q: No crystals are forming, even after cooling in an ice bath. Why?

A: This usually means the solution is either too dilute or has become supersaturated.

  • Solution 1 (Too Dilute): You may have added too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[4]

  • Solution 2 (Induce Crystallization): To overcome supersaturation, you can "scratch" the inside of the flask just below the solvent line with a glass rod. The microscopic glass fragments that are dislodged can act as nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound.[9]

Q: My final yield is very low. What went wrong?

A: A low yield can be attributed to several factors:

  • Excess Solvent: Using too much solvent during the dissolution step will result in a significant amount of your product remaining in the mother liquor upon cooling.[4]

  • Premature Crystallization: If you performed a hot filtration step, the product may have crystallized on the filter paper or in the funnel stem. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation. You can test the mother liquor by evaporating a small amount; if a large residue remains, a second crop of crystals may be recoverable.[4]

Troubleshooting Guide 2: Flash Column Chromatography

For mixtures with multiple components or impurities with similar polarity to the product, column chromatography is the preferred method.[10][11] It separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (the eluent).[3]

Detailed Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35. The spots corresponding to impurities should be well-separated. For this molecule, a gradient of 10% to 40% ethyl acetate in hexane is a good starting point.

  • Column Packing (Slurry Method):

    • Clamp a glass column vertically and close the stopcock. Add a small cotton or glass wool plug, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent. A general rule is to use 30-50g of silica for every 1g of crude material.[10]

    • Pour the slurry into the column, tapping the side gently to pack the gel evenly and dislodge air bubbles. Open the stopcock to drain some solvent, but never let the silica bed run dry.[12] .

    • Add another layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

    • Carefully add this powder to the top of the packed column. Dry loading generally provides better resolution than wet loading for this type of compound.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or nitrogen line to achieve a flow rate of about 2 inches per minute.

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

    • Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them under UV light.

  • Isolation: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Column Chromatography Workflow

column_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation eluent 1. Select Eluent via TLC (Target Rf ~0.3) pack 2. Pack Column (Silica Slurry) eluent->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Solvent (Apply Pressure) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for flash column chromatography.

Chromatography Q&A

Q: My compounds are not separating on the column (all eluting together). What's wrong?

A: This indicates that your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting sufficiently with the silica gel.

  • Solution: Re-run the column using a less polar solvent system. For example, if you used 3:7 ethyl acetate/hexane, try a 1:9 or 2:8 mixture. Always develop your solvent system thoroughly with TLC before running the column.[10]

Q: My compound won't come off the column.

A: This is the opposite problem: your eluent is not polar enough. Your highly polar compound is strongly adsorbed to the polar silica gel.

  • Solution: Gradually increase the polarity of your eluent. This is known as a gradient elution. For example, you can start with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate to 20%, 30%, and so on. In extreme cases, adding 0.5-1% of methanol or triethylamine (if your compound is basic) to your eluent can help elute very polar compounds.

Q: I see cracks forming in the silica bed during my run. Is this a problem?

A: Yes, cracks and channels in the stationary phase are detrimental to separation. They provide a path of least resistance for the solvent, meaning your compounds will travel through these channels instead of partitioning evenly, leading to poor or no separation.

  • Cause & Prevention: This is usually caused by packing the column poorly or by the silica bed running dry at some point. To prevent this, ensure you pack a uniform, bubble-free slurry. Crucially, never let the solvent level drop below the top of the silica bed.[10]

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]

  • Allen. Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • ChemSynthesis. 1-(3-nitrophenyl)ethanone - 121-89-1. [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. [Link]

  • National Institutes of Health (NIH). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. [Link]

  • Royal Society of Chemistry. Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. (2015-08-31). [Link]

  • Professor Dave Explains. Performing Column Chromatography. (2023-03-10). [Link]

  • Professor Dave Explains. Recrystallization. (2020-01-10). [Link]

  • FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). [Link]

  • SciSpace. APPENDIX 3E Column Chromatography. [Link]

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • The Vespiary. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. [Link]

  • Tyler Parra. How To Recrystallize A Solid. (2020-07-17). [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). [Link]

  • mpnorganic. Recrystallization Demonstrated by Mark Niemczyk, PhD. (2010-09-02). [Link]

  • NIST. Ethanone, 1-(3,4,5-trimethoxyphenyl)-. [Link]

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Technical Support Center: Improving Regioselectivity in the Nitration of Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on optimizing the nitration of 2',3',4'-trimethoxyacetophenone.

This technical support center provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the electrophilic aromatic substitution of 2',3',4'-trimethoxyacetophenone. As Senior Application Scientists, we have compiled field-proven insights to ensure both scientific accuracy and practical applicability in your laboratory settings.

Understanding the Challenge: The Interplay of Directing Groups

The nitration of 2',3',4'-trimethoxyacetophenone is a classic example of electrophilic aromatic substitution on a highly activated benzene ring.[1][2][3][4][5] The regiochemical outcome is dictated by the directing effects of the substituents already present: the acetyl group and the three methoxy groups.

  • Acetyl Group (-COCH₃): This is a deactivating, meta-directing group.[6][7] It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.

  • Methoxy Groups (-OCH₃): These are strongly activating, ortho, para-directing groups.[6][8] They donate electron density to the ring, significantly increasing its reactivity.

The challenge in achieving high regioselectivity lies in the synergistic and sometimes competing influences of these groups. The high activation provided by the three methoxy groups can lead to a mixture of products and potential side reactions if conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 2',3',4'-trimethoxyacetophenone?

A1: The major product is typically 5'-nitro-2',3',4'-trimethoxyacetophenone. The incoming nitro group is directed to the position that is para to the 2'-methoxy group and ortho to the 4'-methoxy group, and meta to the acetyl group. This position is electronically favored due to the powerful activating and directing effects of the methoxy groups.

Q2: Why is controlling the temperature so critical in this reaction?

A2: Lower temperatures, typically between 0-5 °C, are crucial for several reasons.[6] Firstly, the reaction is highly exothermic, and low temperatures help to control the reaction rate, preventing runaway reactions. Secondly, lower temperatures generally enhance regioselectivity by favoring the thermodynamically more stable product.[6] At higher temperatures, the formation of undesired isomers and side products, such as dinitrated compounds, increases.[9]

Q3: Can I use a different nitrating agent besides the standard nitric acid/sulfuric acid mixture?

A3: Yes, alternative nitrating agents can be employed and may offer different selectivity profiles. Milder agents like nitric acid in acetic anhydride or dinitrogen pentoxide (N₂O₅) can sometimes provide better control and reduce the occurrence of oxidation side reactions.[6] The choice of nitrating agent can significantly impact the isomer distribution.[6]

Q4: What are the primary side reactions to be aware of?

A4: The main side reactions include:

  • Polynitration: The highly activated ring is susceptible to the addition of more than one nitro group, especially with an excess of the nitrating agent or at elevated temperatures.[6]

  • Oxidation: Nitric acid is a strong oxidizing agent, and the electron-rich aromatic ring can be oxidized, leading to decomposition and the formation of complex byproducts.[6]

  • Ipso Substitution: In some cases, particularly with electron-rich acetophenones, the incoming nitro group can displace one of the existing substituents, a reaction known as ipso substitution.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Product 1. Suboptimal Reaction Temperature: Running the reaction at too high a temperature can lead to side reactions and decomposition. 2. Incorrect Stoichiometry: An excess of the nitrating agent can promote polynitration. 3. Impure Starting Materials: Impurities in the 2',3',4'-trimethoxyacetophenone can interfere with the reaction.1. Maintain Strict Temperature Control: Use an ice-salt bath to keep the reaction temperature between 0-5 °C.[11] 2. Use Stoichiometric Amounts: Carefully control the equivalents of the nitrating agent, using only a slight excess if necessary.[6] 3. Purify Starting Material: Ensure the purity of the starting acetophenone, for instance, by recrystallization or column chromatography.[12]
Formation of Multiple Isomers 1. Lack of Regiocontrol: The reaction conditions may not be optimized to favor the formation of a single isomer. 2. Elevated Temperature: Higher temperatures can reduce the selectivity of the nitration.[6]1. Optimize Nitrating Agent: Experiment with milder nitrating agents like nitric acid in acetic anhydride.[6] 2. Lower the Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range (e.g., 0 °C).
Observation of Dark Tar or Decomposition 1. Oxidation of the Substrate: The strong oxidizing nature of nitric acid can lead to the degradation of the electron-rich starting material.[6] 2. Runaway Reaction: Poor temperature control can cause the reaction to proceed too quickly, leading to decomposition.1. Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the acetophenone to dissipate heat and avoid localized high concentrations of the oxidant.[6] 2. Ensure Efficient Cooling and Stirring: Use a robust cooling bath and vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.[11]
Polynitration Products Detected 1. Excess Nitrating Agent: Using a large excess of the nitrating agent significantly increases the likelihood of multiple nitrations.[6] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to further nitration of the desired product.1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[6] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and quench the reaction promptly upon its completion.[6]

Experimental Protocol: Regioselective Nitration of 2',3',4'-Trimethoxyacetophenone

This protocol is designed to maximize the yield of 5'-nitro-2',3',4'-trimethoxyacetophenone.

Materials:

  • 2',3',4'-Trimethoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice-water bath. Swirl gently to mix.

  • Reaction Setup: In the three-necked flask, dissolve 2',3',4'-trimethoxyacetophenone (1 equivalent) in concentrated sulfuric acid. Equip the flask with the mechanical stirrer, thermometer, and the dropping funnel containing the nitrating mixture.

  • Cooling: Cool the solution of the acetophenone to 0-5 °C using an ice-salt bath.[6]

  • Nitration: Begin stirring the acetophenone solution and add the nitrating mixture dropwise from the dropping funnel. Maintain the temperature between 0 °C and 5 °C throughout the addition.[6]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[6]

  • Isolation: The solid product will precipitate out of the solution. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5'-nitro-2',3',4'-trimethoxyacetophenone.

Visualizing the Process

Directing Effects on the Aromatic Ring

G Directing Influences in Trimethoxyacetophenone Nitration sub 2',3',4'-Trimethoxyacetophenone ac Acetyl Group (-COCH3) Meta-directing Deactivating sub->ac me Methoxy Groups (-OCH3) Ortho, Para-directing Strongly Activating sub->me nitro NO2+ ac->nitro me->nitro prod Major Product: 5'-Nitro-2',3',4'-trimethoxyacetophenone nitro->prod

Caption: A diagram illustrating the directing effects of the substituents.

G start start q1 q1 start->q1 a1_no a1_no q1->a1_no a1_yes a1_yes q1->a1_yes sol1 sol1 a1_no->sol1 sol1->q1 q2 q2 a1_yes->q2 a2_no a2_no q2->a2_no a2_yes a2_yes q2->a2_yes sol2 sol2 a2_no->sol2 sol2->q2 q3 q3 a2_yes->q3 a3_yes a3_yes q3->a3_yes a3_no a3_no q3->a3_no sol3 sol3 a3_yes->sol3 end end sol3->end a3_no->end

Sources

Technical Support Center: Troubleshooting Low Yield in Polysubstituted Nitroaromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving desired yields and purity. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Troubleshooting Guide

This section provides in-depth answers to common problems encountered during the synthesis of polysubstituted nitroaromatics.

Q1: My nitration reaction is resulting in a low yield of the desired polysubstituted product. What are the primary factors I should investigate?

Low yields in these reactions are a frequent challenge and can often be attributed to a combination of electronic effects, steric hindrance, and reaction conditions.[1]

A1: Key Areas for Investigation:

  • Substrate Reactivity (Electronic Effects): The substituents already present on the aromatic ring dictate its reactivity towards electrophilic aromatic substitution (EAS).[2]

    • Activating Groups: Electron-donating groups (e.g., -OH, -OR, -NH₂, -R) increase the electron density of the ring, making it more nucleophilic and accelerating the reaction.[2]

    • Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) decrease the ring's electron density, making it less reactive.[2] If your substrate is heavily substituted with deactivating groups, the reaction will be inherently slower and may require more forcing conditions.[3]

  • Steric Hindrance: The size of the substituents on the ring can physically block the incoming nitronium ion (NO₂⁺) from attacking certain positions.[4] As the steric bulk of existing groups increases, substitution at the ortho position becomes less favorable.[5] For example, the nitration of p-tert-butyltoluene primarily occurs at the less hindered position, ortho to the methyl group.[4]

  • Reaction Conditions:

    • Temperature: Nitration is an exothermic reaction.[6] Inadequate temperature control can lead to over-nitration (the addition of more nitro groups than desired) or decomposition of starting materials and products.[7] For many reactions, maintaining a temperature between 10-20°C is crucial, especially during the addition of the nitrating agent.[7]

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard "mixed acid" of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is commonly used to generate the highly electrophilic nitronium ion.[8][9] For deactivated substrates, stronger conditions, such as fuming nitric acid, may be necessary.[3] However, this also increases the risk of side reactions.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long times can promote side product formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[10]

  • Presence of Water: Water can interfere with the nitrating agent, reducing its effectiveness.[7] Using anhydrous reagents and solvents is recommended.

Q2: I am observing poor regioselectivity in my nitration, with a mixture of ortho, meta, and para isomers. How can I improve the selectivity for a specific isomer?

Regioselectivity is governed by the electronic and steric properties of the substituents on the aromatic ring.[11]

A2: Strategies to Enhance Regioselectivity:

  • Understanding Directing Effects:

    • Ortho, Para-Directors: Activating groups and halogens direct the incoming nitro group to the ortho and para positions.[2] This is because the carbocation intermediate (the sigma complex or arenium ion) formed during ortho or para attack is more resonance-stabilized.[12][13]

    • Meta-Directors: Deactivating groups (with the exception of halogens) direct the incoming nitro group to the meta position. This is because the positive charge of the carbocation intermediate is destabilized when it is adjacent to an electron-withdrawing group, which occurs in ortho and para attack.[2]

  • Leveraging Steric Hindrance: To favor the para isomer over the ortho isomer with an ortho, para-directing group, you can:

    • Increase the steric bulk of the directing group: For example, protecting an aniline as an acetanilide not only reduces its activating strength but the bulky acetyl group also sterically disfavors ortho substitution.[14]

    • Use a bulkier nitrating agent: While less common, employing a sterically demanding nitrating agent can enhance para-selectivity.

  • Catalyst and Solvent Effects:

    • Zeolites: Using solid acid catalysts like zeolites can provide shape-selectivity, favoring the formation of the less sterically hindered para isomer.[15][16] The confined environment within the zeolite pores can influence the orientation of the substrate and the transition state.[15]

    • Ionic Liquids: Certain ionic liquids have been shown to improve para-selectivity in the nitration of alkylbenzenes.[17]

  • Protecting Groups: For highly activating groups like amines (-NH₂) or hydroxyls (-OH), direct nitration can lead to oxidation and a mixture of products.[11] Protecting these groups (e.g., converting an amine to an amide) moderates their activating effect and improves regioselectivity.[14]

Q3: My reaction mixture is turning dark, and I'm isolating significant byproducts. What are the likely side reactions, and how can I minimize them?

Darkening of the reaction mixture often indicates decomposition or the formation of oxidized byproducts.

A3: Common Side Reactions and Mitigation Strategies:

  • Over-Nitration: The introduction of more than the desired number of nitro groups is a common issue, especially with activated rings.[6]

    • Mitigation: Carefully control the stoichiometry of the nitrating agent, use milder reaction conditions (lower temperature, shorter reaction time), and consider a less potent nitrating agent.[18]

  • Oxidation: Strong nitrating agents are also potent oxidizing agents. This can lead to the formation of phenolic byproducts (nitrophenols) and other oxidation products, which are often colored.[19]

    • Mitigation: Maintain strict temperature control, as oxidation is often favored at higher temperatures. For sensitive substrates, consider alternative, milder nitrating agents.

  • Formation of Dinitro Isomers: Even when targeting a mononitrated product, small amounts of dinitrated isomers can form.[11]

    • Mitigation: Precise control over reaction time and stoichiometry is key. Quenching the reaction as soon as the desired product is formed (monitored by TLC/LC-MS) can prevent further nitration.

Q4: What are the best practices for purifying polysubstituted nitroaromatics, especially when dealing with isomeric mixtures?

Purification can be challenging due to the similar physical properties of isomers.

A4: Purification Techniques:

  • Crystallization: This is often the most effective method for separating isomers, especially if one isomer is significantly less soluble in a particular solvent system than the others.

  • Column Chromatography: Silica gel chromatography is a standard method for separating isomers. The choice of eluent is critical and often requires careful optimization.

  • Aqueous Washing: Crude nitroaromatic products can be washed with an alkaline aqueous solution (e.g., sodium carbonate or ammonia) to remove acidic byproducts like nitrophenols, which are converted to their water-soluble salts.[19]

  • Selective Reduction: In some cases, dinitro impurities can be selectively reduced to nitroamino compounds using reagents like sodium disulfide, which can then be removed by an acid wash.[20]

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when working with nitrating agents?

A: Safety is paramount. Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[6]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[21][22][23]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes (e.g., nitric acid vapors and nitrogen dioxide).[21][22]

  • Temperature Control: Use an ice bath to manage the reaction exotherm, especially during the addition of reagents.[7]

  • Reagent Handling: Add the nitrating agent slowly to the substrate solution. Never add water to concentrated acid; always add acid to water slowly.[22]

  • Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[21][23] Have appropriate spill containment and neutralizing agents (e.g., sodium carbonate) readily available.[24]

Q: How does the mechanism of electrophilic aromatic nitration influence my experimental design?

A: Understanding the mechanism is crucial for troubleshooting and optimization.

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[8][9][25] This step is essential, and the concentration of both acids is a key parameter.

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13] The stability of this intermediate determines the regioselectivity.

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[6][25]

This mechanism underscores the importance of a strong electrophile, the stability of the carbocation intermediate (influenced by substituents), and the need to control conditions to favor the desired reaction pathway.

Q: Can I nitrate a heavily deactivated aromatic ring?

A: Yes, but it requires more forceful conditions.

  • Stronger Nitrating Systems: For deactivated rings, you may need to use fuming nitric acid or increase the reaction temperature.[3] Other nitrating systems, such as nitrate salts in sulfuric acid or nitric acid with trifluoroacetic anhydride, have also been developed for deactivated substrates.[26][27]

  • Increased Risk: Be aware that these harsher conditions also increase the likelihood of side reactions and decomposition. Careful monitoring and control are essential.

Experimental Protocols & Data

Protocol 1: General Procedure for Regioselective Nitration of a Moderately Activated Aromatic Substrate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the aromatic substrate in a suitable solvent (e.g., dichloromethane) to 0-5°C using an ice bath.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Addition: Add the cold nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 0-10°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Table 1: Common Nitrating Agents and Their Applications
Nitrating AgentCompositionTypical Application
Mixed AcidConc. HNO₃ / Conc. H₂SO₄General purpose for activated and moderately deactivated rings.[8]
Fuming Nitric AcidHNO₃ + N₂O₄Deactivated aromatic compounds.[3]
Acyl Nitratese.g., Acetyl nitrateMilder nitration, sometimes offering different selectivity.[28]
Nitronium Saltse.g., NO₂BF₄Anhydrous conditions, high reactivity.[11]

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to diagnosing the cause of low yield in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No optimize_selectivity Improve Selectivity: - Change Catalyst/Solvent - Use Protecting Groups side_products->optimize_selectivity Yes optimize_conditions Optimize Conditions: - Adjust Temp/Time - Change Stoichiometry incomplete_rxn->optimize_conditions Yes purification_issue Purification Issue? (Product Loss) incomplete_rxn->purification_issue No success Yield Improved optimize_conditions->success optimize_selectivity->success optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A decision tree for troubleshooting low yield.

Electronic Effects on Regioselectivity

This diagram illustrates how electron-donating and electron-withdrawing groups direct the incoming electrophile.

Regioselectivity sub Aromatic Ring with Substituent (Y) edg Y = Electron-Donating Group (EDG) (-OH, -OR, -R) Directs Ortho/Para Attack sub->edg Activates Ring ewg Y = Electron-Withdrawing Group (EWG) (-NO₂, -CN, -COR) Directs Meta Attack sub->ewg Deactivates Ring ortho_para Ortho/Para Products Favored edg->ortho_para meta Meta Product Favored ewg->meta

Caption: Influence of substituents on nitration regioselectivity.

References

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Esteves, P. M., et al. (2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • Kovacs, T., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. [Link]

  • 18.4 Aromatic Nitration and Sulfonation. (2019). Chemistry LibreTexts. [Link]

  • Eck, J. C. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Organic Chemistry Tutor. [Link]

  • Nitrates - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]

  • I. G. Farbenindustrie Aktiengesellschaft. (1947). Process for the purification of mononitro aromatic compounds.
  • Nitration. (n.d.). Wikipedia. [Link]

  • Sivasanker, S., & Ratnasamy, P. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences. [Link]

  • Nitration reaction safety. (2024). YouTube. [Link]

  • Smith, K., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). University of Calgary. [Link]

  • Electrophilic substitution-Nitration of aromatic rings. (n.d.). Chemguide. [Link]

  • Fábián, L., et al. (2021). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]

  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. [Link]

  • Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023). JoVE. [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Guan, K., et al. (2012). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications. [Link]

  • Li, J. (2011). Nitration of Deactivated Aromatic Compounds. ResearchGate. [Link]

  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). The Safety Master. [Link]

  • Nitration of Benzene. (n.d.). Chemistry Steps. [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2023). MDPI. [Link]

  • 16.6: An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. [Link]

  • Aromatic Nitration. (n.d.). BYJU'S. [Link]

  • Smith, K., et al. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a successful and reproducible outcome. Our focus is on providing practical, experience-based solutions to common challenges encountered during reaction monitoring and product characterization.

The Synthetic Pathway: An Overview

The synthesis of this compound from 3,4,5-Trimethoxyacetophenone is an electrophilic aromatic substitution. The reaction introduces a nitro group onto the aromatic ring. The three methoxy groups are strong activating groups, making the benzene ring highly nucleophilic. The acetyl group is a deactivating group. The regioselectivity of the nitration is controlled by the directing effects of these substituents.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge lies in controlling the regioselectivity of the nitration. The starting material, 3,4,5-Trimethoxyacetophenone, has a highly activated aromatic ring due to the three electron-donating methoxy groups. This high reactivity can lead to the formation of multiple nitrated isomers and potentially over-nitration if the reaction conditions are not carefully controlled.

Q2: What are the expected 1H NMR spectral signatures for the starting material and the product?

A2: For the starting material, 3,4,5-Trimethoxyacetophenone, you should expect a singlet for the two aromatic protons around 7.22 ppm, a singlet for the nine protons of the three methoxy groups at approximately 3.93 ppm, and a singlet for the acetyl group protons around 2.60 ppm.[1] For the product, this compound, the introduction of the nitro group will shift the remaining aromatic proton to a different chemical shift and the methoxy and acetyl signals will also be shifted.

Q3: What TLC solvent system is recommended for monitoring this reaction?

A3: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. A ratio of 1:1 (v/v) is often a reasonable starting point. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material.

Q4: Can you suggest a starting point for an HPLC method?

A4: A reverse-phase HPLC method using a C18 column is a suitable choice. A gradient elution with a mobile phase consisting of acetonitrile and water (both containing a small amount of an acid like formic or phosphoric acid) is a good starting point.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and monitoring of this compound.

Problem 1: The reaction is not proceeding, or is very slow, according to TLC analysis.

Possible Causes:

  • Insufficiently activated nitrating agent: The nitronium ion (NO₂⁺) is the active electrophile. If the concentration of the nitrating agent is too low or if it has degraded, the reaction will be slow.

  • Low reaction temperature: While low temperatures are necessary to control selectivity, a temperature that is too low can significantly slow down the reaction rate.

  • Poor mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between the reactants.

Solutions:

  • Verify the quality of the nitrating agent: Use fresh, high-quality nitric and sulfuric acids.

  • Gradually increase the temperature: If the reaction is clean but slow at a very low temperature (e.g., -10°C), consider allowing it to slowly warm to 0°C or slightly above, while carefully monitoring for the formation of byproducts by TLC.

  • Ensure vigorous stirring: Use a properly sized stir bar and an appropriate stir plate speed to ensure the reaction mixture is well-homogenized.

Problem 2: TLC analysis shows multiple product spots.

Possible Causes:

  • Formation of regioisomers: The high activation of the aromatic ring can lead to nitration at other positions, resulting in isomeric products.

  • Di-nitration: Under harsh conditions (e.g., high temperature, high concentration of nitrating agent), a second nitro group can be added to the ring.

  • Ipso-substitution: In highly activated systems, the nitro group can displace one of the methoxy groups, a phenomenon known as ipso-nitration.[2]

Solutions:

  • Strict temperature control: Maintain a low reaction temperature (ideally between -10°C and 0°C) to enhance regioselectivity.

  • Slow addition of the nitrating agent: Add the nitrating agent dropwise to the solution of the acetophenone to maintain a low instantaneous concentration of the electrophile.

  • Use a milder nitrating agent: Consider alternative nitrating systems if isomeric purity is a persistent issue.

  • Purification: If a small amount of isomers is formed, they can often be separated by flash column chromatography.

G cluster_0 Reaction Monitoring by TLC cluster_1 Troubleshooting Path Start Spot TLC Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) Develop Develop TLC Plate (e.g., 1:1 Hexane:EtOAc) Start->Develop Visualize Visualize Under UV Light and/or with a Stain Develop->Visualize Analyze Analyze Spot Positions Visualize->Analyze Incomplete SM spot is dominant. Reaction incomplete or slow. Analyze->Incomplete SM spot > Product spot Multiple_Products Multiple spots below SM. Indicates isomers or byproducts. Analyze->Multiple_Products Multiple new spots Success Single new spot with lower Rf. Product is forming cleanly. Analyze->Success One new spot Check_Temp_Reagents Check_Temp_Reagents Incomplete->Check_Temp_Reagents Action: - Check temperature - Verify reagent quality - Increase stir rate Control_Conditions Control_Conditions Multiple_Products->Control_Conditions Action: - Lower temperature - Slow down addition - Consider milder nitrating agent Continue Continue Success->Continue Continue monitoring until SM is consumed.

Problem 3: The isolated product is an oil or a low-melting solid and is difficult to purify.

Possible Causes:

  • Presence of oily impurities: Unreacted starting material or isomeric byproducts can act as impurities that prevent the crystallization of the desired product.

  • Residual solvent: Trapped solvent from the workup can lower the melting point and give the product an oily appearance.

Solutions:

  • Trituration: Try triturating the crude product with a cold solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., cold ethanol or a hexane/ether mixture).

  • Flash column chromatography: This is a very effective method for separating the desired product from isomers and other impurities. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.

  • High vacuum drying: Ensure the product is dried under high vacuum for an extended period to remove all residual solvents.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of activated acetophenones.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-Trimethoxyacetophenone in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Cooling: Cool the solution to -10°C to 0°C using an ice-salt or acetone-dry ice bath.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the acetophenone, ensuring the internal temperature does not rise above 0°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C and monitor the progress by TLC (see Protocol 2). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol or by flash column chromatography.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot the following on the baseline:

    • A solution of the starting material (3,4,5-Trimethoxyacetophenone) in a suitable solvent (e.g., dichloromethane).

    • A co-spot containing both the starting material solution and the reaction mixture.

    • The reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a hexane/ethyl acetate (e.g., 1:1) mobile phase. Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The starting material and product should be UV active.

  • Analysis: The product, being more polar, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

G Start 3,4,5-Trimethoxyacetophenone (Starting Material) Nitration Nitration (HNO₃, H₂SO₄, 0°C) Start->Nitration Monitoring Reaction Monitoring (TLC/HPLC) Nitration->Monitoring Monitoring->Nitration Incomplete Workup Aqueous Workup (Ice Quench) Monitoring->Workup Complete Isolation Filtration & Drying Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Product This compound (Final Product) Purification->Product

Data Summary

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (CDCl₃, δ ppm)
3,4,5-TrimethoxyacetophenoneC₁₁H₁₄O₄210.237.22 (s, 2H), 3.93 (s, 9H), 2.60 (s, 3H)[1]
This compoundC₁₁H₁₃NO₅255.23Expected: Aromatic H singlet, three OMe singlets, one COCH₃ singlet (shifts will differ from starting material)

References

  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. Available at: [Link]

  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Available at: [Link]

  • Royal Society of Chemistry. (2013). Characterization Data for 3,4,5-Trimethoxyacetophenone. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The most common route to this compound is the nitration of 3',4',5'-trimethoxyacetophenone. This reaction, while generally effective, can lead to a range of impurities that require careful separation. This guide will address the common challenges encountered during the purification of this compound and provide robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The primary impurities arise from the nitration of 3',4',5'-trimethoxyacetophenone. These typically include:

  • Unreacted Starting Material: 3',4',5'-Trimethoxyacetophenone may remain if the reaction does not go to completion.

  • Regioisomeric Products: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 1-(3,4,5-Trimethoxy-6-nitrophenyl)ethanone. The formation of these isomers is highly dependent on the reaction conditions.

  • Di-nitrated Byproducts: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro compounds.

  • Acidic Residues: Residual nitric and sulfuric acid from the nitration mixture can contaminate the crude product.

Q2: My crude product is a dark, oily residue instead of a solid. What could be the reason?

A2: An oily crude product often indicates the presence of significant impurities, particularly unreacted starting material or an abundance of regioisomers, which can depress the melting point of the desired product. Inadequate removal of acidic residues can also contribute to this issue. It is crucial to perform a proper aqueous work-up to neutralize and remove excess acid before attempting purification.

Q3: How can I quickly assess the purity of my crude and purified product?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow you to visualize the separation of your desired product from less polar starting material and potentially more polar byproducts. A single spot for your purified product that is distinct from the spots in your crude material is a good indication of successful purification. For more definitive purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is often the first line of defense for purifying solid organic compounds. However, finding the right conditions can be challenging.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of impurities significantly lowers the melting point of the mixture, exacerbating this issue.

  • Troubleshooting Steps:

    • Solvent Selection: The chosen solvent may be too non-polar. Try a slightly more polar solvent or a solvent mixture. A good starting point is a mixture of ethanol and water, or ethyl acetate and hexane. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages precipitation rather than crystallization.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization at a lower level of saturation.

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Problem 2: Poor recovery of the purified product after recrystallization.

  • Causality: This can be due to using too much solvent, causing the product to remain in the mother liquor, or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Concentrate the Filtrate: If you suspect too much solvent was used, you can carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.

    • Pre-heat the Funnel: To prevent premature crystallization during hot filtration (if performed to remove insoluble impurities), pre-heat the filtration funnel with hot solvent.

Column Chromatography Challenges

For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method.

Problem 3: Poor separation of the desired product from impurities on the column.

  • Causality: The polarity of the eluent is critical for achieving good separation. If the eluent is too polar, all compounds will travel down the column quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal mobile phase should give your desired product an Rf value of approximately 0.3-0.4.

    • Gradient Elution: Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol assumes the crude product is a solid.

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate and ethanol/water) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Table 1: Common Recrystallization Solvents and Their Properties

Solvent SystemPolarityComments
Ethanol/WaterPolarGood for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility.
Ethyl Acetate/HexaneMedium PolarityA versatile system where the polarity can be fine-tuned. The compound should be soluble in ethyl acetate and insoluble in hexane.
TolueneNon-polarCan be effective for less polar impurities.
MethanolPolarSimilar to ethanol, often a good choice for recrystallization.
Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. A common starting point for this class of compounds is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column and apply pressure (e.g., with a hand pump or compressed air) to begin elution.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution of compounds by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow Crude Crude Product (from nitration reaction) AqueousWorkup Aqueous Work-up (Neutralize and wash) Crude->AqueousWorkup AssessPurity Assess Purity (TLC) AqueousWorkup->AssessPurity IsSolid Is the product a solid? AssessPurity->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No (Oily) PurityCheck1 Check Purity (TLC/HPLC) Recrystallization->PurityCheck1 Impure1 Still Impure Recrystallization->Impure1 Fails PureProduct1 Pure Product PurityCheck1->PureProduct1 Purity > 98% PurityCheck1->ColumnChromatography Purity < 98% PurityCheck2 Check Purity (TLC/HPLC) ColumnChromatography->PurityCheck2 PureProduct2 Pure Product PurityCheck2->PureProduct2 Purity > 98% Impure2 Still Impure PurityCheck2->Impure2 Purity < 98% Impure1->ColumnChromatography

Caption: Purification workflow for this compound.

Concluding Remarks

The successful purification of this compound is a critical step in many synthetic pathways. By understanding the nature of potential impurities and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can consistently obtain this key intermediate in high purity. Remember that careful observation and methodical optimization are the cornerstones of successful purification in organic synthesis.

References

  • PubChem. 3',4',5'-Trimethoxyacetophenone. [Link]

  • Journal of Medicinal Chemistry. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • Mettler Toledo. Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

Technical Support Center: Large-Scale Synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the large-scale production of this key chemical intermediate. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested expertise.

The synthesis of this compound is primarily achieved via the electrophilic nitration of 3',4',5'-Trimethoxyacetophenone.[1] While straightforward in principle, the reaction is sensitive to several parameters due to the highly activated nature of the aromatic ring. The three electron-donating methoxy groups make the substrate highly susceptible to electrophilic attack, but also introduce challenges related to regioselectivity, over-reaction, and product degradation.[2]

This document will serve as a comprehensive resource to help you optimize your synthesis, maximize yield and purity, and troubleshoot common issues encountered during the process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is analyzed for its probable cause, followed by a recommended solution.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material.

  • Probable Cause 1: Inadequate Nitrating Agent Strength. The starting material, 3',4',5'-Trimethoxyacetophenone, is highly activated, so a powerful nitrating agent is not typically required. However, if your nitric acid has degraded or contains excessive water, the concentration of the active electrophile, the nitronium ion (NO₂⁺), may be insufficient.[3][4]

  • Solution 1: Ensure you are using a high-quality, concentrated nitric acid (e.g., 70% or fuming). If using a standard nitric acid/sulfuric acid mixture, ensure the sulfuric acid is sufficiently concentrated to act as an effective dehydrating agent, promoting the formation of the nitronium ion.[4][5]

  • Probable Cause 2: Reaction Temperature is Too Low. While low temperatures are crucial to prevent side reactions, an excessively low temperature may slow the reaction rate to a crawl, leading to an incomplete conversion.

  • Solution 2: There is a fine balance. Most successful protocols for activated systems operate between -10°C and 5°C.[6][7] If you suspect the temperature is too low, allow it to rise slowly by 5°C increments while carefully monitoring the reaction's progress via Thin Layer Chromatography (TLC).

Question 2: I've obtained a mixture of products, including an unwanted isomer.

  • Probable Cause: Loss of Regioselectivity Control. The desired product involves nitration at the C2 position. The three methoxy groups strongly direct electrophilic attack to the ortho and para positions (C2 and C6).[2] While these positions are electronically favored, higher temperatures can provide enough energy to overcome the activation barrier for substitution at other, less-favorable positions, leading to isomeric byproducts.

  • Solution: Strict temperature control is paramount.[8] The reaction should be maintained at a consistent low temperature (e.g., 0°C) throughout the addition of the nitrating agent. Furthermore, adding the nitrating agent slowly and dropwise into a well-stirred solution of the substrate ensures a low instantaneous concentration of the electrophile, which favors the most kinetically accessible product.[8]

Question 3: My final product is contaminated with dinitrated compounds.

  • Probable Cause: Over-reaction. The product, this compound, is still an activated aromatic ring and can undergo a second nitration, especially under harsh conditions. This is a classic sign of excessive nitrating agent, elevated temperature, or prolonged reaction time.[8]

  • Solution:

    • Stoichiometry: Use a modest excess of the nitrating agent (e.g., 1.1 to 1.2 molar equivalents). Avoid large excesses.

    • Temperature Control: As with isomer formation, high temperatures promote over-reaction. Keep the reaction cold.

    • Reaction Time: Monitor the reaction closely with TLC. Once the starting material is consumed, quench the reaction promptly by pouring it into ice water.[7] Extended reaction times after completion only increase the likelihood of side reactions.[9]

Question 4: The reaction mixture turned dark brown or black, and I isolated a tar-like substance.

  • Probable Cause: Oxidation and Decomposition. Concentrated nitric and sulfuric acids are powerful oxidizing agents. The electron-rich trimethoxy-substituted ring is sensitive to oxidation, especially if the temperature is not controlled. A runaway exothermic reaction can quickly lead to the complete decomposition of the starting material and product.

  • Solution: This is a critical safety and process issue.

    • Cooling is Essential: Ensure your cooling bath is robust and can handle the heat generated. For larger-scale reactions, an external cooling circulator is recommended over a simple ice bath.

    • Controlled Addition: The nitrating agent must be added very slowly, allowing the cooling system to dissipate the heat generated from both the acid mixing and the reaction itself.[8]

    • Dilution: Performing the reaction in a suitable solvent like glacial acetic acid or dichloromethane can help to moderate the reaction and improve heat transfer.[6][9]

Question 5: I'm having difficulty purifying the crude product by recrystallization.

  • Probable Cause 1: Inappropriate Solvent. The crude product may not be dissolving in the hot solvent, or it may be "oiling out" instead of forming crystals upon cooling.[10]

  • Solution 1: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to find a suitable system. An ideal solvent will dissolve the product when hot but not when cold. If a single solvent doesn't work, a two-solvent system (one in which the product is soluble and one in which it is not) may be required.

  • Probable Cause 2: Presence of Impurities. Isomeric or dinitrated byproducts can interfere with crystal lattice formation.

  • Solution 2: If recrystallization fails, the product must be purified by column chromatography.[11] A silica gel column with a gradient eluent system, typically starting with a non-polar mixture like hexane/ethyl acetate and gradually increasing the polarity, is effective for separating the desired product from less polar starting material and more polar byproducts.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of this reaction?

    • A: This is an electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of the 3',4',5'-trimethoxyacetophenone acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like water or HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final product.[4][5]

  • Q: Why is low temperature so critical?

    • A: There are two primary reasons. First, the nitration of a highly activated ring is extremely exothermic. Low temperatures are essential to control the reaction rate and prevent a dangerous thermal runaway.[7] Second, selectivity is improved at lower temperatures. It helps to minimize the formation of unwanted isomers and dinitration products by favoring the kinetically preferred pathway.[8]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the best method.[12] Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared. This prevents the reaction from running too long, which could lead to byproduct formation.[9]

  • Q: What are the primary safety concerns?

    • A: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn. Always add the sulfuric acid to the nitric acid (if preparing a mixed acid) slowly and with cooling. The reaction itself is highly exothermic and has the potential for thermal runaway if addition rates and cooling are not properly managed.

Data & Protocols

Summary of Typical Reaction Parameters
ParameterRecommended Value / ConditionRationale
Starting Material 3',4',5'-TrimethoxyacetophenonePrecursor molecule[2]
Nitrating Agent Fuming Nitric Acid or HNO₃/H₂SO₄Provides the necessary NO₂⁺ electrophile[4][8]
Solvent Glacial Acetic Acid or DichloromethaneHelps to control exothermicity and solubility[6][9]
Temperature -10°C to 5°CCrucial for selectivity and safety[6][8]
Reaction Time 20 min - 2 hoursMonitored by TLC to avoid over-reaction[7][9]
Work-up Quench in ice water, filter precipitatePrecipitates the organic product from the acid mixture[6][7]
Purification Recrystallization (Ethanol) or Column ChromatographyTo remove isomers and other impurities[9][11]
Expected Yield 55% - 85%Dependent on strict adherence to optimized conditions
Detailed Experimental Protocol

This protocol is a synthesized example based on established procedures and should be adapted and optimized for your specific lab scale and conditions.[6][7][9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 3',4',5'-trimethoxyacetophenone (1.0 eq) in glacial acetic acid (approx. 2-3 mL per gram of substrate).

  • Cooling: Cool the stirred solution to 0°C using an ice-salt bath.

  • Addition of Nitrating Agent: Add red fuming nitric acid (1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5°C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5°C. Monitor the consumption of the starting material by TLC every 15-20 minutes.

  • Quenching: Once the starting material is no longer visible by TLC (typically within 1-2 hours), pour the reaction mixture slowly and carefully into a large beaker containing a vigorously stirred mixture of ice and water (approx. 10-20x the reaction volume).

  • Isolation: A yellow precipitate should form. Continue stirring for 15-30 minutes to allow for complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a yellow crystalline solid. If recrystallization is insufficient, purify via flash column chromatography on silica gel.

Visualizations

Reaction Mechanism: Electrophilic Nitration

Caption: The three-step mechanism of electrophilic aromatic nitration.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Corrective Actions Start Reaction Complete Problem Analyze Crude Product (TLC, NMR) Start->Problem LowYield Low Yield / High Starting Material Problem->LowYield Incomplete Conversion Isomers Isomeric Byproducts Problem->Isomers Multiple Spots Dinitration Dinitration Observed Problem->Dinitration High MW Impurities Decomposition Decomposition / Tar Problem->Decomposition Product is a 'tar' CheckReagents Check Reagent Quality Adjust Temperature Up Cautiously LowYield->CheckReagents ControlTemp Improve Temperature Control Slow Addition Rate Isomers->ControlTemp ControlStoich Reduce Nitrating Agent Stoichiometry Monitor with TLC & Quench Promptly Dinitration->ControlStoich ImproveCooling Improve Cooling Efficiency Ensure Slow Addition Use Solvent Decomposition->ImproveCooling

Caption: A logical workflow for diagnosing and solving synthesis issues.

References

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019). Nitration of aromatic compounds. Retrieved from [Link]

  • Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-95. Retrieved from [Link]

  • ResearchGate. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Retrieved from [Link]

  • Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3',4',5'-Trimethoxyacetophenone. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for stability issues encountered during synthetic reactions. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide: Reaction Instability & Side Products

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and the crude product is a dark, discolored mixture. What is the likely cause?

A1: Low yields and discoloration are classic symptoms of compound degradation or the formation of highly conjugated side products. For this specific molecule, the primary suspect is the instability of the aromatic nitro group under reductive conditions, leading to partially reduced intermediates.

Core Problem: The reduction of an aromatic nitro group to an amine is not a single step but a multi-electron process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Under suboptimal conditions, these highly reactive intermediates can condense with each other or with the starting material to form dimeric azo (-N=N-) and azoxy (-N=N+(O-)-) compounds. These species are often intensely colored (yellow, orange, red) and represent a significant loss of material.[1]

Causality Checklist & Solutions:

Symptom ObservedPossible CauseRecommended Solution
Dark Orange/Red Color Formation of Azo/Azoxy Impurities Ensure a consistently and thoroughly reducing environment. Increase the equivalents of the reducing agent or extend the reaction time. Maintain optimal pH, as base-induced reactions can promote condensation of intermediates.[2]
Low Mass Balance Thermal Decomposition Aromatic nitro compounds can be thermally sensitive.[3] Avoid unnecessarily high reaction temperatures. If heating is required, do so gradually and maintain the minimum temperature necessary for the reaction to proceed.
Multiple Spots on TLC Incomplete Reaction & Side Products Monitor the reaction meticulously using Thin-Layer Chromatography (TLC). The persistence of the starting material alongside new, lower Rf spots indicates an incomplete reaction. Optimize stoichiometry and reaction time.
Product Degrades on Workup Air Oxidation The desired amine product, 1-(2-amino-3,4,5-trimethoxyphenyl)ethanone, can be susceptible to air oxidation, especially if residual metals from the reduction are present. After workup, handle the product under an inert atmosphere (N₂ or Ar) if possible.
Q2: I am trying to selectively reduce the nitro group to an amine. How do I prevent reduction of the ketone carbonyl?

A2: This is a common chemoselectivity challenge. The key is to choose a reducing agent that is "soft" enough to reduce the nitro group but not the more resilient ketone.

Expert Insight: The acetyl group (ketone) is an electron-withdrawing group, which deactivates the aromatic ring. However, the three methoxy groups are strongly electron-donating, which helps to activate the ring. The nitro group is the most electrophilic site and thus the most susceptible to reduction.

Recommended Methods for Selective Nitro Reduction:

MethodReagents & ConditionsAdvantagesDisadvantages & Mitigation
Catalytic Hydrogenation H₂ gas (1-4 atm), 10% Pd/C or PtO₂ catalyst, in Ethanol or Ethyl Acetate. Room temperature.High yield, clean reaction, easy product isolation (filtration of catalyst).Risk of over-reduction of the ketone or aromatic ring at high pressure/temperature. Mitigation: Keep H₂ pressure low (<50 psig) and run at room temperature.[1][4]
Metal/Acid Reduction Granulated Tin (Sn) or Iron (Fe) powder with concentrated HCl in Ethanol. Reflux.Highly effective, reliable, and cost-effective. Generally selective for the nitro group.[1][5]Requires an acidic medium. The workup can be tedious due to the need to neutralize a large amount of acid and remove metal salts.
Transfer Hydrogenation Ammonium formate or Hydrazine hydrate with a Pd/C catalyst in Methanol.Avoids the use of pressurized hydrogen gas, making it safer for standard lab setups.Can sometimes be slower than direct hydrogenation. The reaction must be monitored to ensure it goes to completion.

Critical Note: Avoid using strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄). While they will reduce the nitro group, they will also readily reduce the ketone to an alcohol and are known to sometimes favor the formation of azo compounds from nitroarenes.[4] Sodium borohydride (NaBH₄) is typically selective for ketones and will not reduce the nitro group under standard conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound? A: Due to its potential for thermal and photochemical degradation, the compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place.[3][6][7] For long-term storage, refrigeration is recommended.

Q2: What makes this specific molecule prone to instability during reactions? A: The instability arises from the interplay of its functional groups.

  • The Nitro Group: Aromatic nitro compounds are inherently energetic and can decompose, especially at elevated temperatures.[3] They are also highly susceptible to reduction, which can lead to a cascade of side reactions if not properly controlled.[2][8]

  • The Acetophenone Moiety: The ketone functional group can be susceptible to hydrolysis under harsh acidic or basic conditions.[6]

  • Steric Crowding: The ortho-positioning of the bulky acetyl and nitro groups, flanked by a methoxy group, can introduce ring strain, potentially influencing its reactivity and stability.

Q3: My crude product appears pure by ¹H NMR, but fails to crystallize properly. What could be the issue? A: Even small amounts of structurally similar impurities, such as the aforementioned azo/azoxy compounds, can significantly disrupt the crystal lattice formation. While these impurities might be present in low enough concentrations to be difficult to spot in a standard NMR, they can have a major impact on physical properties. We recommend purification by flash column chromatography to remove these persistent, color-forming impurities before attempting recrystallization.[9][10]

Visualization of Troubleshooting & Degradation Pathways

To aid in diagnosing reaction issues, the following workflow and mechanistic diagrams are provided.

Troubleshooting Workflow

This diagram outlines a logical sequence for identifying and solving stability issues.

G cluster_conditions Reaction Condition Analysis Start Reaction Problem (Low Yield / Impurities) Check_SM 1. Verify Starting Material Purity (TLC, NMR) Start->Check_SM Check_Cond 2. Analyze Reaction Conditions Check_SM->Check_Cond If SM is Pure Temp Temperature Too High? Check_Cond->Temp Atmos Inert Atmosphere Used? Check_Cond->Atmos Reagents Reagent Stoichiometry Correct? Check_Cond->Reagents Check_Workup 3. Evaluate Workup & Purification Impurity_ID 4. Identify Impurities (MS, NMR of crude) Check_Workup->Impurity_ID Temp->Check_Workup Atmos->Check_Workup Reagents->Check_Workup Azo_Impurity Azo/Azoxy Impurity Detected Impurity_ID->Azo_Impurity Colored Impurities Over_Reduction Over-reduction Product Detected Impurity_ID->Over_Reduction Unexpected Mass Optimize 5. Optimize Protocol Azo_Impurity->Optimize Over_Reduction->Optimize

Caption: Logical workflow for troubleshooting reaction failures.

Key Degradation Pathway: Incomplete Nitro Reduction

This diagram illustrates how incomplete reduction leads to the formation of colored azo and azoxy impurities.

G cluster_side_reactions Side Reactions (Condensation) Start Ar-NO₂ (Starting Material) Nitroso Ar-NO (Nitroso Intermediate) Start->Nitroso +2e⁻, 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, 2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine +2e⁻, 2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo +2e⁻, 2H⁺

Caption: Formation of side products from reactive intermediates.

Detailed Experimental Protocol

Protocol: Selective Reduction of this compound with Tin and HCl

This protocol provides a robust method for the selective reduction of the nitro group.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and granulated tin (Sn) (3.0-4.0 eq).

  • Solvent Addition: Add ethanol (EtOH) to create a slurry (approx. 5-10 mL per gram of starting material).

  • Acid Addition: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) (4.0-5.0 eq) portion-wise via an addition funnel. The reaction is exothermic; use an ice bath to maintain the temperature below 50°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot has been completely consumed, replaced by a new, more polar spot (the amine product).[1]

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice.

  • Workup - Neutralization: Cautiously neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 6M sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate tin salts.

  • Workup - Extraction: Filter the mixture through a pad of celite to remove the insoluble tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-amino-3,4,5-trimethoxyphenyl)ethanone.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Nitro Compounds. Chemistry LibreTexts. [Link]

  • Synthesis of 3-nitroacetophenone. Masaryk University (IS MUNI). [Link]

Sources

Quinazolinone Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged scaffold. Quinazolinones are central to numerous FDA-approved drugs and clinical candidates, making their efficient and reliable synthesis a critical endeavor.

This document moves beyond simple protocol recitation. It is structured to provide deep, actionable insights into the underlying chemistry of quinazolinone formation, helping you troubleshoot common issues, optimize your reaction conditions, and understand the "why" behind each experimental step.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses the most common and frustrating issues encountered during quinazolinone synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is giving me a very low yield, or I'm not seeing any product formation by TLC/LC-MS. What are the primary factors to investigate?

A1: Low or no yield in quinazolinone synthesis is a frequent challenge that typically points to one of several key areas: suboptimal reaction conditions, poor starting material quality, or an inappropriate choice of catalyst or solvent.

  • Suboptimal Reaction Conditions: Many classical quinazolinone syntheses, like the Niementowski reaction, require high temperatures (130–150 °C) to drive the condensation and cyclization.[1][2][3] If you are using conventional heating, ensure your reaction temperature is adequate to overcome the activation energy. Consider a stepwise increase in temperature, monitoring for product formation versus degradation. Reaction time is also critical; incomplete reactions are a common source of low yields.[4]

  • Starting Material Quality: The purity of your starting materials, such as the anthranilic acid derivative or the 2-aminobenzamide, is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[4] Always verify the purity of your reagents before starting.

  • Atmosphere Control: Certain reaction intermediates can be sensitive to oxidation. If you suspect degradation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this and improve your yield.[4]

Q2: I'm performing a Niementowski synthesis (anthranilic acid + amide) and the yield is poor. How can I improve it?

A2: The classical Niementowski reaction often suffers from harsh conditions and long reaction times. The most significant improvement to this method is the adoption of microwave-assisted organic synthesis (MAOS).[1][3] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to a significant increase in yield.[3] For example, a conventional Niementowski reaction might require 6 hours at 150°C, whereas a microwave-assisted protocol could be complete in 20-30 minutes at a similar temperature.[2][5]

If microwave synthesis is not an option, ensure you are using a sufficient excess of the amide component, as it often serves as both reactant and solvent in neat reactions.

Q3: My synthesis involves the cyclization of a 2-aminobenzamide with an aldehyde, but the yield is low. What are the likely culprits?

A3: This is a very common and versatile method. Low yields often stem from issues with the cyclization/oxidation sequence.

  • Incomplete Cyclization: The initial condensation of the 2-aminobenzamide with the aldehyde forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. Incomplete conversion to this intermediate or a stalled cyclization will lower the yield. This step is often acid-catalyzed; a catalytic amount of p-toluenesulfonic acid can facilitate this cyclization.[6]

  • Inefficient Oxidation: The dihydroquinazolinone intermediate must be oxidized to the final aromatic quinazolinone. If this step is inefficient, you will isolate the intermediate instead of your target product. Common oxidants for this step include TBHP (tert-butyl hydroperoxide) or simply exposure to air for prolonged periods, sometimes aided by a catalyst.[7][8] A visible-light-promoted method using fluorescein as a photocatalyst and TBHP as the oxidant has also proven highly effective.[7]

Below is a troubleshooting workflow for low-yield issues:

graph low_yield_troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Verify Starting Material Purity (NMR, MP)"]; check_conditions [label="Review Reaction Conditions (Temp, Time)"]; optimize_temp [label="Optimize Temperature (Stepwise Increase)"]; optimize_time [label="Increase Reaction Time"]; use_mw [label="Switch to Microwave Synthesis"]; check_atmosphere [label="Consider Inert Atmosphere"]; check_catalyst [label="Evaluate Catalyst/Oxidant"];

start -> check_sm; start -> check_conditions; check_conditions -> optimize_temp [label="Suboptimal Temp?"]; check_conditions -> optimize_time [label="Incomplete Reaction?"]; check_conditions -> use_mw [label="Conventional Heating?"]; start -> check_atmosphere [label="Degradation Observed?"]; start -> check_catalyst [label="Catalyzed Reaction?"]; }

Troubleshooting workflow for low yields.
Issue 2: Formation of Side Products & Purification Challenges

Q1: My reaction is messy, and I'm having trouble purifying my target quinazolinone. What are the common side products and how can I minimize them?

A1: Side product formation is highly dependent on your chosen synthetic route.

  • From Anthranilic Acid: A common side reaction is the formation of a benzoxazinone intermediate, especially when using anhydrides. If this intermediate does not react completely with the amine source, it will remain as a significant impurity. To minimize this, ensure adequate amine is present and that conditions are sufficient for the subsequent ring-opening and cyclization.

  • Solvent-Dependent Side Products: The polarity of your solvent can dramatically influence the reaction pathway. In some cases, non-polar solvents may favor the formation of benzimidazole byproducts, whereas polar solvents favor the desired quinazolinone.[9] If you are observing unexpected isomers, a change in solvent polarity is a key parameter to investigate.

  • Unreacted Starting Materials: This is the most common "impurity" and indicates an incomplete reaction. See the section on low yields for troubleshooting tips.

Q2: I'm struggling with the purification of my crude product by recrystallization. What are the best practices?

A2: Recrystallization is a powerful technique for purifying solid quinazolinones, but it requires careful solvent selection and execution.[10]

  • Solvent Selection is Key: The ideal solvent should dissolve your quinazolinone derivative completely at its boiling point but only sparingly at room temperature or below.[11] Common solvents to screen include ethanol, ethyl acetate, and acetone. It is essential to perform small-scale solubility tests to find the optimal solvent.[11]

  • Common Recrystallization Problems & Solutions:

Problem Probable Cause(s) Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.[12]Reheat the solution to boil off some solvent, then cool again. Try scratching the inside of the flask or adding a seed crystal to induce crystallization.[12][13]
An oily product forms ("oiling out") The compound is coming out of solution above its melting point; impurities are depressing the melting point.[12]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. A preliminary purification by column chromatography may be necessary.[10][12]
Low recovery of purified product The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.[10]Ensure you use the minimum amount of hot solvent for dissolution. Cool the solution in an ice bath to maximize precipitation. Preheat your filtration apparatus to prevent premature crystallization.[10]

Here is a generalized workflow for purification:

graph purification_workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

crude [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup / Extraction"]; column [label="Column Chromatography"]; recrystal [label="Recrystallization"]; hplc [label="Preparative HPLC"]; pure [label="Pure Product (>99%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

crude -> workup; workup -> column [label="Significant Impurities"]; workup -> recrystal [label="Minor Impurities"]; column -> recrystal [label="Further Purification"]; recrystal -> pure; column -> pure; recrystal -> hplc [label="High Purity Needed"]; hplc -> pure; }

General purification workflow for quinazolinones.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic optimization of quinazolinone synthesis.

Q1: What are the most common and versatile methods for synthesizing the quinazolinone core?

A1: Several robust methods exist, each with its advantages:

  • Niementowski Synthesis: The reaction of an anthranilic acid with an amide. It's a classic method, often improved with microwave irradiation.[1][3]

  • From 2-Aminobenzamides: Condensation of 2-aminobenzamides with aldehydes or their equivalents is highly versatile and widely used.[14]

  • Via Benzoxazinone Intermediate: A two-step approach where anthranilic acid is first cyclized with an anhydride (e.g., acetic anhydride) to form a benzoxazinone, which is then reacted with an amine. This is a reliable method for producing 2,3-disubstituted quinazolinones.[15]

Q2: How critical is the choice of catalyst, and what are my options?

A2: The catalyst choice is pivotal, especially in modern, more efficient syntheses. While some reactions can proceed thermally, catalysis often provides milder conditions, better yields, and shorter reaction times.

  • Copper Catalysts: Copper salts (e.g., CuI, CuBr, Cu(OAc)₂) are cost-effective and highly effective for various quinazolinone syntheses, including domino reactions and aerobic oxidations.[6][16][17]

  • Ruthenium and Iridium Catalysts: These have been employed in dehydrogenative coupling reactions, offering high efficiency.[18][19]

  • Metal-Free Catalysis: To move towards greener chemistry, organocatalysts (e.g., p-toluenesulfonic acid) and even photocatalysts (e.g., fluorescein, eosin Y) under visible light are gaining prominence.[6][7][20]

The following table provides a conceptual comparison of different catalytic approaches:

Catalyst Type Typical Starting Materials Key Advantages Potential Challenges
None (Thermal) Anthranilic Acid + Amide (Niementowski)Simple setup, no catalyst cost.High temperatures, long reaction times, often lower yields.
Copper (I/II) 2-Halobenzamides + Amines; 2-Aminobenzamides + AlcoholsCost-effective, versatile, good functional group tolerance.[16][21]Potential for metal contamination in the final product.
Ruthenium/Iridium 2-Aminobenzamides + Amines/AlcoholsHigh efficiency, can enable novel transformations.[18][19]Higher cost of catalyst, potential toxicity.
Photocatalyst (Visible Light) 2-Aminobenzamides + Aldehydes/AlcoholsExtremely mild conditions (room temp), green energy source, metal-free.[7][22]Requires specific photochemical setup, may have substrate limitations.

Q3: Can you provide a reliable, step-by-step protocol for a microwave-assisted quinazolinone synthesis?

A3: Certainly. This protocol is a general guideline for the synthesis of 2-substituted-4(3H)-quinazolinones from anthranilic acid and amides, adapted from microwave-assisted Niementowski reaction principles.[5][23]

Protocol: Microwave-Assisted Synthesis of 2-Phenyl-4(3H)-quinazolinone

  • Reaction Setup:

    • In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine anthranilic acid (1 mmol, 137 mg) and benzamide (2 mmol, 242 mg).

    • If desired for catalytic activity, a Lewis acid such as SbCl₃ (0.01 mmol) can be added, though many reactions proceed well without it.

  • Microwave Irradiation:

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 150 °C for 20-30 minutes. Monitor the internal pressure to ensure it remains within the vessel's limits.

  • Work-up and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Add 10 mL of cold water to the reaction mixture to precipitate the crude product.

    • Collect the solid by vacuum filtration, washing with additional cold water.

    • The crude product can be purified by recrystallization from ethanol to afford the pure 2-phenyl-4(3H)-quinazolinone.

Q4: What is the mechanistic basis for the Niementowski reaction?

A4: The Niementowski reaction proceeds through an initial nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide, followed by the elimination of water to form an N-acylanthranilamide intermediate. This intermediate then undergoes an intramolecular cyclization via attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to yield the final 4(3H)-quinazolinone product.[2] High temperatures are required to drive the multiple dehydration steps.

References

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Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the absolute purity of a synthesized compound is not merely a quality benchmark; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone is a highly functionalized aromatic ketone, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. The presence of multiple reactive sites on the molecule means that its synthesis, typically involving the nitration of 3,4,5-trimethoxyacetophenone, can yield a challenging mixture of products.

Potential impurities may include unreacted starting materials, regioisomers (e.g., nitration at the 6-position), and over-nitrated byproducts.[1] These impurities can drastically alter the compound's reactivity, introduce toxicity, or derail subsequent synthetic steps. Therefore, a robust, multi-faceted analytical approach is essential to unequivocally establish the purity of the target compound. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

A Comparative Overview of Core Analytical Techniques

The purity assessment of a compound like this compound relies on orthogonal methods—techniques that measure different chemical or physical properties. This approach minimizes the risk of an impurity co-eluting or being otherwise masked by the main component. The choice of technique is dictated by the specific information required, from high-resolution separation to definitive structural confirmation.

Technique Principle Purity Assessment Level Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.>95% (Quantitative)High resolution for separating isomers and related substances; excellent for quantification; suitable for non-volatile compounds.[1][2]Method development can be time-consuming; requires a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in a gaseous mobile phase followed by mass-based detection.>98% (Semi-Quantitative)High sensitivity and specificity; provides structural information of impurities from mass fragmentation patterns.[3]The compound must be volatile and thermally stable; potential for degradation in the injector.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.>95% (qNMR)Provides definitive structural confirmation; non-destructive; can quantify purity without a specific reference standard (qNMR).[2][4]Lower sensitivity compared to chromatography; complex spectra can be difficult to interpret.[3]
Elemental Analysis (CHN) Combustion of the sample to convert elements into simple gases for quantification.±0.4% of theoretical valuesConfirms the elemental composition and empirical formula of the bulk sample.[5][6]Does not distinguish between the target compound and its isomers; insensitive to non-elemental impurities.[3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

For non-volatile and thermally sensitive molecules like substituted nitrophenyl ethanones, HPLC is the cornerstone of purity analysis.[1] Its strength lies in its ability to resolve structurally similar compounds, making it ideal for detecting isomeric impurities that are often the primary contaminants in nitration reactions.

Causality Behind Method Choices: A reverse-phase C18 column is selected due to its versatility and effectiveness in retaining and separating moderately polar organic compounds. The mobile phase, a mixture of methanol and water, allows for fine-tuning of the elution strength to achieve optimal separation.[7] UV detection is employed because the aromatic nitro-ketone structure contains a strong chromophore, enabling sensitive detection.[3]

Detailed Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Deionized Water

    • B: Methanol

  • Gradient Elution: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions. This gradient is designed to first elute any polar impurities before increasing the organic content to elute the main compound and any less polar byproducts.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in methanol to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[2]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visual Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: Workflow for HPLC Purity Validation of Synthesized Compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While the target compound itself may have limited volatility, GC-MS is invaluable for identifying residual solvents or more volatile, lower molecular weight impurities from the synthesis.[8] The mass spectrometer provides definitive identification of these impurities by comparing their fragmentation patterns to spectral libraries.

Causality Behind Method Choices: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a general-purpose column suitable for a wide range of organic molecules.[3] Electron Impact (EI) ionization is used as it is a robust, high-energy technique that produces reproducible and extensive fragmentation, creating a detailed "fingerprint" of the molecule for library matching.[9]

Detailed Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 ratio) at 250 °C. A high split ratio prevents column overload.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a more dilute sample (e.g., 0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

Visual Workflow: GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Analysis A Dissolve in Volatile Solvent B Inject into GC A->B C Separate Volatiles B->C D Transfer to MS C->D E Ionize (EI) & Fragment D->E F Detect Fragments E->F G Generate Mass Spectra F->G H Compare to Library G->H I Identify Impurities H->I NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Spectral Interpretation A Dissolve in CDCl₃ B Add TMS Standard A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire ¹H Spectrum D->E F Process FID E->F G Analyze Chemical Shifts F->G H Analyze Integrals & Coupling G->H I Confirm Structure & Purity H->I

Caption: Workflow for NMR Structural Confirmation and Purity Assessment.

Conclusion and Recommendations

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and trustworthy purity analysis of synthesized this compound mandates an orthogonal approach.

  • Primary Purity Assay: A validated HPLC method should be used as the primary tool for quantifying the main component and any structurally related impurities, providing a clear percentage purity value. [2]* Structural Confirmation: ¹H and ¹³C NMR are non-negotiable for confirming the identity of the synthesized material and ensuring the absence of significant structural isomers or other impurities.

  • Volatiles and Identity Confirmation: GC-MS serves as an excellent complementary technique to identify residual solvents and provides additional structural confirmation from the molecular ion and fragmentation patterns.

  • Fundamental Composition: Elemental Analysis provides final confirmation that the bulk material has the correct empirical formula, acting as a fundamental check on the overall purity. [6][10] By integrating the data from these complementary techniques, researchers can build a robust and defensible data package that unequivocally establishes the purity and identity of their synthesized compound, ensuring confidence in subsequent research and development activities.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Veeprho. Acetophenone Impurities and Related Compound. [Link]

  • Coley, C. W. (2021). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • Sönnichsen, F. D., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Pharmaffiliates. Acetophenone-impurities. [Link]

  • YouTube. (2021). NMR spectrum of acetophenone. [Link]

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives.... [Link]

  • PubChem - NIH. Acetophenone. [Link]

  • MST.edu. Aromatic Nitro Compounds. [Link]

  • YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • PubMed. Development and validation of a generic RP-HPLC PDA method for the simultaneous separation and quantification of active ingredients in cold and cough medicines. [Link]

  • Eurofins. Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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A Comparative Guide to Precursors in Cardiotonic Drug Synthesis: 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, the development of effective cardiotonic agents remains a critical area of research. These drugs, which enhance myocardial contractility, are vital in the management of acute and chronic heart failure. The synthesis of these agents, particularly those belonging to the phosphodiesterase 3 (PDE3) inhibitor class like amrinone and milrinone, hinges on the judicious selection of precursor molecules. This guide provides an in-depth technical comparison of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone and other key precursors, evaluating their synthetic accessibility, scalability, and potential impact on the overall efficiency of cardiotonic drug development.

The Pivotal Role of Precursors in Cardiotonic Synthesis

The journey from a simple starting material to a complex, biologically active cardiotonic agent is a multi-step process where the initial choice of precursor profoundly influences the entire synthetic strategy. An ideal precursor should offer a convergent and efficient pathway to the target molecule, characterized by high yields, straightforward purification, cost-effectiveness, and amenability to large-scale production. This guide will dissect the synthetic routes and comparative metrics of several key precursors, with a focus on providing actionable insights for researchers in the field.

In Focus: this compound

This compound is a substituted acetophenone that holds significant potential as a precursor for a variety of heterocyclic compounds, including those with cardiotonic activity. The presence of the nitro group and the ketone functionality provides reactive handles for cyclization reactions to form pyridone and other relevant core structures found in many PDE3 inhibitors.

Synthetic Accessibility

The synthesis of this compound can be conceptually extrapolated from the high-yielding synthesis of its close analogue, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. The established route for the dimethoxy analogue involves the nitration of 3,4-dimethoxyacetophenone. A similar approach with 3,4,5-trimethoxyacetophenone as the starting material is anticipated to proceed with comparable efficiency.

A representative synthesis for a closely related compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, involves the nitration of 3,4-dimethoxyacetophenone and has been reported with high yields of 87.9% to 89.4%[1]. This suggests that the synthesis of the target trimethoxy analogue is likely to be efficient.

Potential Advantages and Limitations

The primary advantage of using this compound lies in the potential for creating novel cardiotonic analogues with a distinct substitution pattern on the phenyl ring. The trimethoxy substitution can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially leading to improved efficacy or a more favorable side-effect profile.

However, a limitation is the current lack of extensive, publicly available data on its direct application in the synthesis of established cardiotonic drugs, making it a more exploratory choice compared to well-established precursors.

Established Precursors in Cardiotonic Synthesis: A Comparative Analysis

The industrial synthesis of widely used cardiotonics like milrinone provides a valuable benchmark for evaluating newer precursors. The following sections detail the synthetic routes for established precursors used in the production of these drugs.

Precursors for Milrinone Synthesis

Milrinone, a potent PDE3 inhibitor, is synthesized through various industrial routes, often starting from readily available materials like 4-picoline.[2] A common strategy involves the preparation of an enaminone intermediate which is then cyclized with cyanoacetamide.

One patented industrial process for milrinone synthesis reports an overall yield of 60%-70%[3]. Another method starting from 4-picoline and acetyl chloride reports a yield of 74.6%[4][5]. These high-yielding, multi-step syntheses have been optimized for large-scale production.

Synthetic Pathway for a Key Milrinone Precursor

Precursor_Selection_Workflow start Project Goal Definition novel_analogue Synthesis of Novel Cardiotonic Analogues? start->novel_analogue established_drug Synthesis of Established Cardiotonic (e.g., Milrinone)? start->established_drug novel_analogue->established_drug No precursor_1 Consider this compound or other novel precursors. novel_analogue->precursor_1 Yes precursor_2 Utilize established industrial precursors (e.g., 1-(4-pyridyl)-2-propanone derivatives). established_drug->precursor_2 Yes evaluation Evaluate Synthetic Feasibility, Cost, and Scalability precursor_1->evaluation precursor_2->evaluation end Final Precursor Selection evaluation->end

Caption: A decision-making workflow for selecting the appropriate precursor.

Conclusion and Future Perspectives

The selection of a precursor is a cornerstone of an efficient and successful cardiotonic drug synthesis campaign. While established precursors for drugs like milrinone offer the advantage of well-documented, high-yielding industrial processes, novel precursors such as this compound open avenues for the exploration of new chemical space and the development of next-generation cardiotonics with potentially improved therapeutic profiles.

The high-yield synthesis of a close analogue of this compound suggests its potential as a viable and efficient starting material. Future research should focus on the direct application of this precursor in the synthesis of known and novel cardiotonic agents, along with a thorough evaluation of the pharmacological properties of the resulting compounds. A comprehensive cost-benefit analysis will also be crucial in determining its competitiveness against established industrial precursors. As the quest for safer and more effective cardiotonic drugs continues, the strategic selection and development of innovative precursors will undoubtedly play a pivotal role in advancing cardiovascular medicine.

References

  • This citation is a placeholder and would be replaced with a full reference to a relevant scientific article or patent upon finding a direct synthesis of the target compound.
  • Process for preparing milrinone. CN1253439C. ()
  • Method for synthesising milrinone. CN103288725A. ()
  • Properties and synthesis of milrinone. ResearchGate. ([Link])

  • New cardiotonic agents related to amrinone: synthesis of 1,2-dihydro-5-arylpyridin-2-ones. Arch Pharm (Weinheim). 1992 Aug;325(8):483-90. ([Link])

  • Method for synthesising milrinone. CN103288725B. ()
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A Researcher's Guide to the Spectroscopic Differentiation of Trimethoxy Nitrophenyl Ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the precise structural elucidation of organic molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on an aromatic ring, often exhibit markedly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of three key isomers of trimethoxy nitrophenyl ethanone, offering experimental insights and detailed protocols to aid in their unambiguous identification.

The isomers under consideration are:

  • Isomer 1: 2',3',4'-trimethoxy-5'-nitroacetophenone

  • Isomer 2: 2',4',5'-trimethoxy-3'-nitroacetophenone

  • Isomer 3: 3',4',5'-trimethoxy-2'-nitroacetophenone

The strategic placement of the nitro and methoxy groups profoundly influences the electronic environment of the aromatic ring and, consequently, the spectroscopic signatures of each isomer. This guide will explore these differences through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Critical Role of Isomer Identification

The seemingly subtle shift of a functional group on an aromatic ring can have profound consequences. In drug development, for instance, different positional isomers can exhibit vastly different pharmacological activities, toxicological profiles, and metabolic stabilities. Therefore, the ability to confidently distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the safety and efficacy of new chemical entities. This guide is structured to provide not just the data, but the underlying principles that govern the observed spectroscopic differences, empowering researchers to apply this knowledge to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For the trimethoxy nitrophenyl ethanone isomers, both ¹H and ¹³C NMR offer unique insights.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-donating methoxy groups (-OCH₃) tend to shield aromatic protons, shifting their signals upfield (to lower ppm values), while the electron-withdrawing nitro group (-NO₂) and acetyl group (-COCH₃) deshield them, causing downfield shifts.[1]

Comparative Analysis:

  • Isomer 1 (2',3',4'-trimethoxy-5'-nitroacetophenone): We predict a single aromatic proton, appearing as a singlet, significantly downfield due to the deshielding effects of the adjacent nitro and acetyl groups. The three methoxy groups will each give rise to a distinct singlet.

  • Isomer 2 (2',4',5'-trimethoxy-3'-nitroacetophenone): Two aromatic protons are expected, each appearing as a singlet. The proton at the 6' position will be more downfield than the proton at the 6' position in the un-nitrated precursor due to the influence of the nitro group.

  • Isomer 3 (3',4',5'-trimethoxy-2'-nitroacetophenone): A single aromatic proton is predicted, appearing as a singlet. Its chemical shift will be influenced by the ortho-nitro group and the two meta-methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Trimethoxy Nitrophenyl Ethanone Isomers

ProtonIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Experimental/Predicted)
Aromatic-H~7.5 (s, 1H)~7.2 (s, 1H), ~6.8 (s, 1H)~7.1 (s, 1H)
-OCH₃~4.0 (s, 3H), ~3.9 (s, 3H), ~3.8 (s, 3H)~4.1 (s, 3H), ~3.9 (s, 3H), ~3.8 (s, 3H)~4.0 (s, 3H), ~3.9 (s, 6H)
-COCH₃~2.6 (s, 3H)~2.5 (s, 3H)~2.5 (s, 3H)

Note: Predicted values are based on established substituent effects on benzene rings. Experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their electronic environment. The carbonyl carbon of the acetyl group is typically found in the 190-200 ppm region. Carbons attached to the electron-withdrawing nitro group will be deshielded and appear at a lower field.

Comparative Analysis:

The substitution pattern of each isomer results in a unique set of chemical shifts for the aromatic carbons, providing a distinct fingerprint for each molecule. The number of distinct aromatic carbon signals will also reflect the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Trimethoxy Nitrophenyl Ethanone Isomers

CarbonIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)
C=O~196~195~197
Aromatic C-NO₂~145~148~150
Aromatic C-OCH₃~155, ~152, ~142~158, ~150, ~145~153 (x2), ~140
Aromatic C-H~110~108, ~100~105
Aromatic C-CO~130~128~132
-OCH₃~62, ~61, ~56~62, ~57, ~56~61, ~56 (x2)
-COCH₃~27~27~27

Note: Predicted values are based on established substituent effects on benzene rings.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the purified trimethoxy nitrophenyl ethanone isomer into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 2-5 second relaxation delay).

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Process and reference the spectrum similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition H1_acq->C13_acq process Fourier Transform, Phasing, Baseline Correction C13_acq->process reference Referencing process->reference Structural Elucidation Structural Elucidation reference->Structural Elucidation IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal apply_sample Apply Sample clean->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample Collect Sample Spectrum background->sample ratio Ratio Sample to Background sample->ratio Functional Group Analysis Functional Group Analysis ratio->Functional Group Analysis

FT-IR (ATR) Experimental Workflow

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues. For the trimethoxy nitrophenyl ethanone isomers, electron ionization (EI) is a common technique that induces fragmentation.

Expected Fragmentation Pathways:

  • Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the isomers (C₁₁H₁₃NO₆, MW = 255.22).

  • Loss of a Methyl Radical (•CH₃): A prominent peak at [M-15]⁺ is expected due to the loss of a methyl radical from one of the methoxy groups or the acetyl group.

  • Loss of a Nitro Group (•NO₂): A peak at [M-46]⁺ may be observed, corresponding to the loss of the nitro group.

  • Formation of an Acylium Ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a CH₃CO⁺ ion at m/z 43.

  • "Ortho Effect": Isomer 3, with the nitro group ortho to the acetyl group, may exhibit a characteristic "ortho effect" involving the loss of a hydroxyl radical (•OH) from the molecular ion, leading to a peak at [M-17]⁺. This is a key diagnostic feature for ortho-nitro aromatic ketones.

Table 4: Predicted Key Mass Spectral Fragments (m/z) for Trimethoxy Nitrophenyl Ethanone Isomers

FragmentIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)
[M]⁺•255255255
[M-15]⁺240240240
[M-17]⁺--238
[M-46]⁺209209209
CH₃CO⁺434343
Experimental Protocol: Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • The sample is vaporized and separated on a GC column. A temperature gradient program is typically used to elute the compounds.

  • The separated components enter the mass spectrometer, where they are ionized (e.g., by electron ionization at 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. Aromatic compounds typically exhibit characteristic π → π* transitions.

Comparative Analysis:

The position (λmax) and intensity (ε) of the absorption bands are influenced by the substituents on the aromatic ring. Both the methoxy and nitro groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) of the primary benzene absorption bands. The extent of this shift will depend on the relative positions of the substituents and their ability to participate in resonance. The highly conjugated systems of these isomers are expected to show strong absorptions in the UV region. Differences in the λmax values, though potentially small, can be used as a supplementary method for distinguishing between the isomers.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for Trimethoxy Nitrophenyl Ethanone Isomers

IsomerPredicted λmax (nm)
Isomer 1~280, ~330
Isomer 2~275, ~340
Isomer 3~270, ~320

Note: Predicted values in a non-polar solvent. The exact λmax is solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

Data Acquisition:

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record a baseline spectrum with the blank.

  • Rinse and fill the cuvette with the sample solution.

  • Record the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The spectroscopic differentiation of trimethoxy nitrophenyl ethanone isomers is a multifaceted task that relies on the careful application and interpretation of several analytical techniques. While each method provides valuable information, a combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry is often necessary for unambiguous structural assignment. This guide has provided a framework for this analysis, highlighting the key spectroscopic features that distinguish these isomers and offering detailed experimental protocols to ensure the acquisition of high-quality, reliable data. By understanding the fundamental principles that govern the influence of substituent position on spectroscopic properties, researchers can confidently navigate the challenges of isomer identification in their own work.

References

  • PubChem. (n.d.). 2',3',4'-Trimethoxyacetophenone. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone via 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Polysubstituted Aromatic Ring

In synthetic and medicinal chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. For seemingly simple small molecules, this task can be deceptively complex. Consider the target molecule, 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone . While its synthesis may be straightforward, its structure presents a classic validation challenge: a hexasubstituted aromatic ring.

A standard one-dimensional (1D) ¹H NMR spectrum of this compound reveals a series of singlets. The lone aromatic proton, the acetyl methyl protons, and the three distinct methoxy protons all lack adjacent proton neighbors for spin-spin coupling. This absence of splitting information renders the 1D spectrum insufficient for definitively confirming the substitution pattern. We can identify the fragments, but we cannot piece them together. This guide provides a comprehensive, data-driven comparison of two-dimensional (2D) NMR techniques to resolve this ambiguity, demonstrating not just the protocol, but the scientific rationale behind each step to build an unshakeable, self-validating structural proof.

The 2D NMR Toolkit: Moving Beyond the Singlet

Two-dimensional NMR spectroscopy provides the solution by correlating nuclear spins through bonds or through space, revealing the connectivity hidden in the 1D spectrum.[1][2][3] By spreading signals across two frequency axes, we can resolve overlaps and, more importantly, visualize the relationships between different nuclei within the molecule.[1][2] For this specific challenge, we will deploy a suite of three powerful experiments:

  • COSY (Correlation Spectroscopy): To map proton-proton (¹H-¹H) couplings.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct, one-bond proton-carbon (¹H-¹³C) connections.[6][7][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-4 bond) ¹H-¹³C correlations, which are the key to connecting the molecular fragments across non-protonated (quaternary) carbons.[10][11][12][13][14]

The logical workflow for this structural validation process is illustrated below.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation SamplePrep Sample Preparation (5-10 mg in CDCl3) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Analyze_1D Assign Proton & Carbon Types (Initial Hypothesis) TwoD_NMR->Analyze_1D Analyze_COSY Confirm ¹H-¹H Spin Systems (Absence of correlation is key here) Analyze_1D->Analyze_COSY Analyze_HSQC Assign Protonated Carbons (Direct C-H Bonds) Analyze_COSY->Analyze_HSQC Analyze_HMBC Map Long-Range Connectivity (Connect Fragments) Analyze_HSQC->Analyze_HMBC Structure_Validation Final Structure Confirmation Analyze_HMBC->Structure_Validation

Caption: Experimental workflow for 2D NMR structural validation.

Part 1: COSY Analysis – The Power of a Null Result

Correlation Spectroscopy (COSY) is the foundational 2D NMR experiment that identifies protons coupled to each other, typically through two or three bonds.[4][5][15][16] The spectrum plots the ¹H NMR spectrum on both axes. Off-diagonal cross-peaks appear between the signals of coupled protons.

Experimental Rationale: For this compound, all proton-bearing groups (the single aromatic proton, the acetyl methyl, and the three methoxy methyls) are separated by at least four bonds or by quaternary carbons. Therefore, we predict that no cross-peaks will be observed in the COSY spectrum. This is not a failed experiment; it is a critical piece of evidence. The absence of correlations strongly supports the hypothesis that all proton-containing fragments are isolated from one another, a defining feature of the proposed structure.

Proton Signal Expected COSY Correlations Interpretation
Aromatic HNoneIsolated aromatic proton.
Acetyl CH₃NoneIsolated methyl group.
Methoxy OCH₃ (x3)NoneIsolated methyl groups.

Part 2: HSQC Analysis – Assigning the Protonated Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (a one-bond correlation).[6][7][9][17] This is an incredibly sensitive and precise method for assigning all protonated carbons in a single experiment.

Experimental Rationale: The HSQC spectrum will definitively link each proton singlet in the ¹H spectrum to a specific carbon signal in the ¹³C spectrum. This allows us to confidently identify the aromatic C-H carbon, the acetyl methyl carbon, and the three distinct methoxy carbons, separating them from the non-protonated quaternary and carbonyl carbons.

Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) HSQC Correlation Fragment Assignment
~7.5~115PresentAromatic C-H
~2.6~30PresentAcetyl -C H₃
~4.0~56PresentMethoxy -OC H₃
~3.9~56PresentMethoxy -OC H₃
~3.8~56PresentMethoxy -OC H₃

Note: Chemical shifts are estimates and will vary based on solvent and other factors.

Part 3: HMBC Analysis – Assembling the Molecular Puzzle

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific structural challenge. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[10][11][12][13] Unlike HSQC, it suppresses one-bond correlations. This allows us to "see" through the quaternary carbons and piece together the molecular skeleton.

Experimental Rationale: By analyzing the long-range correlations from each isolated proton singlet, we can build a complete and unambiguous map of the molecule. The key correlations we expect to observe are detailed below and illustrated in the subsequent diagram.

Proton Signal (From) Expected HMBC Correlations (To Carbon) Significance of Correlation
Aromatic H (H-6) C-2, C-5, C-1 (carbonyl-bearing C)Places the sole aromatic proton between the nitro-bearing carbon (C-2) and a methoxy-bearing carbon (C-5), and adjacent to the acetyl-bearing carbon (C-1).
Acetyl CH₃ (H-7) Carbonyl C=O, C-1Confirms the acetyl group (-COCH₃) and links it directly to the aromatic ring at position C-1.
Methoxy OCH₃ (at C-3) C-3, C-2, C-4Places this methoxy group at C-3, with neighbors at C-2 (nitro) and C-4 (methoxy).
Methoxy OCH₃ (at C-4) C-4, C-3, C-5Places this methoxy group at C-4, confirming its position between two other methoxy groups.
Methoxy OCH₃ (at C-5) C-5, C-4, C-6Places this methoxy group at C-5, with neighbors at C-4 (methoxy) and C-6 (the proton-bearing carbon).

These HMBC correlations provide a self-validating network of evidence. For instance, the correlation from the aromatic H-6 to C-5 is corroborated by the correlation from the C-5 methoxy protons back to C-6. This reciprocal confirmation is the hallmark of a trustworthy structural elucidation.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocols

For trustworthy and reproducible results, adherence to a robust experimental protocol is essential.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound, this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer & 1D Scans:

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of inverse detection.

  • Acquire a standard ¹H NMR spectrum to verify chemical shifts and sample concentration.

  • Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon environments.

3. 2D NMR Acquisition Parameters (General Guidance):

  • COSY (gradient-selected, double-quantum filtered):

    • Spectral Width: 12-16 ppm in both F1 and F2 dimensions.

    • Data Points: 2048 (F2) x 256 (F1).

    • Scans per Increment: 4-8.

    • Relaxation Delay: 1.5 s.

  • HSQC (gradient-selected, sensitivity-enhanced):

    • F2 (¹H) Spectral Width: 12-16 ppm.

    • F1 (¹³C) Spectral Width: 180-200 ppm.

    • Data Points: 2048 (F2) x 256 (F1).

    • ¹J(CH) Coupling Constant: Optimized for 145 Hz.

    • Scans per Increment: 8-16.

    • Relaxation Delay: 1.5 s.

  • HMBC (gradient-selected):

    • F2 (¹H) Spectral Width: 12-16 ppm.

    • F1 (¹³C) Spectral Width: 220-240 ppm (to include carbonyl).

    • Data Points: 2048 (F2) x 512 (F1).

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz. This value is a compromise to detect both 2-bond and 3-bond correlations effectively.

    • Scans per Increment: 16-32.

    • Relaxation Delay: 2.0 s.

4. Data Processing:

  • Apply a sine-squared window function in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra carefully.

  • Calibrate the ¹H dimension to the TMS signal at 0.00 ppm and the ¹³C dimension accordingly.

Conclusion: A Triangulated, Unambiguous Proof of Structure

By systematically applying a suite of 2D NMR experiments, we move from a position of ambiguity to one of certainty. The COSY experiment confirms the isolation of proton-containing fragments. The HSQC experiment precisely maps each proton to its directly attached carbon. Finally, and most critically, the HMBC experiment provides the long-range correlations that bridge the quaternary carbons, definitively establishing the substitution pattern of the aromatic ring. This multi-faceted approach, where the results of each experiment corroborate the others, represents a self-validating system that provides an unambiguous and defensible structural assignment for this compound, meeting the rigorous standards required in modern chemical research and drug development.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • COSY (COrrelation Spectroscopy). Central European Institute of Technology. [Link]

  • What Is HMBC NMR? Chemistry For Everyone (YouTube). [Link]

  • What Is HSQC NMR? Chemistry For Everyone (YouTube). [Link]

  • What Is COSY NMR? Chemistry For Everyone (YouTube). [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. University of Oxford. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • COSY. Columbia University NMR Core Facility. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Central European Institute of Technology. [Link]

  • HMBC. Chemistry LibreTexts. [Link]

  • 2D HMBC. NMR Wiki. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Introduction

This compound is a highly substituted aromatic ketone of significant interest in synthetic chemistry, particularly as a precursor in the development of pharmaceutical agents and functional materials.[1][2] Its unique structure, featuring a dense arrangement of both electron-donating (methoxy) and electron-withdrawing (nitro, acetyl) groups, presents a complex case study in chemical reactivity. The interplay between powerful electronic influences and severe steric congestion governs its behavior in chemical transformations.

This guide provides an in-depth comparison of the reactivity of this compound against a curated selection of related acetophenone derivatives. We will dissect the theoretical underpinnings of its reactivity profile and provide supporting experimental frameworks to objectively benchmark its performance in two fundamental ketone reactions: nucleophilic addition at the carbonyl carbon and enolate formation at the α-carbon.

Theoretical Framework: Unpacking the Substituent Effects

The reactivity of any substituted acetophenone is primarily dictated by the electronic and steric nature of the groups attached to the phenyl ring. These factors influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

1.1. Electronic Effects

Substituents modulate the electron density of the aromatic system through two primary mechanisms: the inductive effect and the resonance effect.[3][4][5]

  • Inductive Effect (-I/+I): This is the transmission of charge through sigma (σ) bonds, driven by electronegativity differences.[6] Electron-withdrawing groups like the nitro (-NO₂) group exert a strong -I effect, pulling electron density away from the ring.[5] Methoxy groups (-OCH₃) also have a -I effect due to the electronegativity of oxygen, but this is typically outweighed by their resonance effect.

  • Resonance Effect (-M/+M): This involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group has a powerful electron-withdrawing resonance effect (-M), further decreasing the ring's electron density.[7] Conversely, the lone pairs on the oxygen atoms of the methoxy groups are delocalized into the ring, creating a strong electron-donating resonance effect (+M).[4]

In the case of this compound, the powerful -M and -I effects of the ortho-nitro group and the acetyl group itself strongly deactivate the system, making the carbonyl carbon highly electrophilic. While the three methoxy groups donate electron density via the +M effect, their influence is counteracted by the potent deactivating groups.

1.2. Steric Effects & The Ortho Effect

Steric hindrance refers to the physical obstruction by bulky groups that impedes a reaction at a nearby site.[8] When a substituent is located at the ortho position to a reactive center (like the acetyl group), it can dramatically alter the reaction rate and mechanism, a phenomenon known as the "ortho effect".[9][10]

In our target molecule, the acetyl group is flanked by a nitro group at the C2 position and a methoxy group at the C6 position (via the C1 connection). This creates a highly congested environment around the carbonyl group, severely restricting the approach of nucleophiles.[11] This steric inhibition is often the dominant factor in determining the reactivity of ortho-substituted ketones.

G cluster_effects Substituent Effects on Acetophenone Core cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_groups Example Groups Acetophenone Acetophenone Core Inductive Inductive Effect (-I) Inductive->Acetophenone Increases Carbonyl Electrophilicity Resonance Resonance Effect (-M / +M) Resonance->Acetophenone Modulates Ring Electron Density Ortho Ortho Effect (Steric Hindrance) Ortho->Acetophenone Blocks Nucleophilic Attack Nitro Nitro (-NO2) Nitro->Inductive -I Nitro->Resonance -M Methoxy Methoxy (-OCH3) Methoxy->Inductive -I (weak) Methoxy->Resonance +M (strong) OrthoNitro Ortho -NO2 / -OCH3 OrthoNitro->Ortho

Caption: Conceptual overview of electronic and steric effects on reactivity.

Comparative Compound Selection

To contextualize the reactivity of our target molecule, we have selected a series of compounds that systematically isolate the electronic and steric variables.

Compound NameAbbreviationKey Features for Comparison
AcetophenoneAP Unsubstituted baseline.
4-Nitroacetophenone4-NA Strong electronic deactivation (-M, -I) without steric hindrance.[12]
2-Nitroacetophenone2-NA Strong electronic deactivation plus significant ortho steric hindrance.
4-Methoxyacetophenone4-MA Strong electronic activation (+M > -I).
3,4,5-TrimethoxyacetophenoneTMA Strong combined electronic activation from three methoxy groups.
This compoundTMNA Target Molecule: Combination of extreme steric hindrance and complex electronics.[13][14]

Experimental Design & Protocols

We propose two standardized experiments to probe the reactivity at the two key functional sites of the acetophenone scaffold.

3.1. Protocol 1: Comparative Reduction via Sodium Borohydride

This experiment assesses the susceptibility of the carbonyl group to nucleophilic attack by a hydride. Reactivity is influenced by both the electrophilicity of the carbonyl carbon and steric access.

Methodology:

  • Preparation: In separate, identical reaction vessels, dissolve 1.0 mmol of each acetophenone derivative in 10 mL of anhydrous methanol. Equilibrate the solutions to 25°C in a water bath.

  • Initiation: To each vessel, add a freshly prepared solution of sodium borohydride (1.1 mmol, 1.1 eq) in 2 mL of methanol simultaneously. Start a timer for each reaction.

  • Monitoring: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot from each reaction. Immediately quench the aliquot in 1 mL of a 1:1 mixture of water and acetonitrile containing a small amount of acetone (to consume excess NaBH₄).

  • Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the ratio of remaining starting material to the corresponding alcohol product.

  • Endpoint: The reaction is considered complete when the starting material is no longer detectable by Thin Layer Chromatography (TLC).

G cluster_monitoring Reaction Monitoring Loop start Start prep Prepare 1.0 mmol Substrate in 10 mL MeOH (for each compound) start->prep equil Equilibrate to 25°C prep->equil initiate Add 1.1 eq NaBH4 Start Timer equil->initiate aliquot Withdraw 0.1 mL Aliquot at t = x min initiate->aliquot quench Quench in H2O/ACN with Acetone aliquot->quench analyze Analyze by HPLC (% Conversion) quench->analyze end_cond Is Starting Material Gone? analyze->end_cond end_cond->aliquot No end End end_cond->end Yes

Caption: Experimental workflow for comparative NaBH₄ reduction.

3.2. Protocol 2: Comparative Claisen-Schmidt Condensation

This base-catalyzed condensation with an aldehyde (e.g., benzaldehyde) depends on the rate of enolate formation, which is directly related to the acidity of the α-protons.[15][16]

Methodology:

  • Preparation: To a solution of the acetophenone derivative (1.0 mmol) and benzaldehyde (1.1 mmol) in 15 mL of ethanol, add 1.2 mmol of aqueous sodium hydroxide (e.g., 1.2 mL of a 1M solution).

  • Reaction: Stir the mixture vigorously at room temperature for a set period (e.g., 4 hours).

  • Workup: Pour the reaction mixture into 50 mL of cold water. If a precipitate (the chalcone product) forms, collect it by vacuum filtration, wash with cold water, and dry.

  • Isolation: If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Quantification: Determine the mass of the crude product and calculate the percentage yield. Purity can be assessed by ¹H NMR.

Predicted Reactivity & Data Analysis

Based on established chemical principles, we can predict a reactivity ranking for each experiment. The following tables present these predictions and illustrative experimental data that would be expected from the protocols described.

Table 1: Predicted Reactivity Ranking

Reaction TypePredicted Reactivity Order (Fastest > Slowest)Rationale
NaBH₄ Reduction 4-NA > AP > 4-MA > 2-NA > TMNA 4-NA is fastest due to the highly electrophilic carbonyl (EWG) and no steric block.[17] AP is the baseline. 4-MA is slower due to the EDG reducing carbonyl electrophilicity. 2-NA and TMNA are slowest due to severe ortho steric hindrance overwhelming electronic effects.[9]
Claisen-Schmidt Condensation 4-NA > 2-NA > AP > 4-MA > TMNA 4-NA and 2-NA have the most acidic α-protons due to the nitro group's EWG nature, facilitating enolate formation.[18] AP is the baseline. 4-MA is slower as the EDG destabilizes the enolate. TMNA is predicted to be extremely unreactive due to steric hindrance preventing enolate formation and/or subsequent attack.

Table 2: Illustrative Experimental Data for NaBH₄ Reduction

CompoundAbbreviation% Conversion after 15 minRationale for Observed Reactivity
4-Nitroacetophenone4-NA 98%The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, leading to a rapid reaction.[17]
AcetophenoneAP 65%Serves as the benchmark rate with no electronic or major steric influences.
4-Methoxyacetophenone4-MA 30%The electron-donating methoxy group reduces the electrophilicity of the carbonyl, slowing the rate of hydride attack.
2-Nitroacetophenone2-NA 15%Despite the activating nitro group, severe steric hindrance from the ortho substituent dramatically impedes the approach of the nucleophile.
This compoundTMNA < 2%Extreme steric congestion from both the ortho-nitro and an adjacent methoxy group makes the carbonyl carbon virtually inaccessible to the nucleophile.

Table 3: Illustrative Experimental Data for Claisen-Schmidt Condensation

CompoundAbbreviation% Yield after 4 hoursRationale for Observed Reactivity
4-Nitroacetophenone4-NA 92%The nitro group significantly increases the acidity of the α-protons, promoting rapid enolate formation and leading to a high yield.[18]
2-Nitroacetophenone2-NA 85%Acidity of α-protons is high, but slight steric hindrance may slightly lower the yield compared to the para isomer.
AcetophenoneAP 70%The baseline reaction proceeds at a moderate rate and yield.
4-Methoxyacetophenone4-MA 45%The electron-donating group destabilizes the negative charge of the enolate intermediate, disfavoring its formation and resulting in a lower yield.
This compoundTMNA < 1%The α-protons are sterically shielded, preventing the base from abstracting them efficiently to form the necessary enolate. The reaction is effectively inhibited.

In-Depth Discussion

The illustrative data strongly aligns with our theoretical framework. For This compound (TMNA) , reactivity is almost entirely governed by profound steric hindrance.

In the NaBH₄ reduction , which probes direct nucleophilic attack at the carbonyl, TMNA is the least reactive compound by a significant margin. The acetyl group is situated in a molecular "pocket" created by the ortho-nitro and ortho-methoxy substituents. This steric shield effectively prevents the borohydride anion from reaching the electrophilic carbon center, a classic example of the ortho effect.[10] While the ortho-nitro group does increase the electrophilicity of the carbonyl carbon, this electronic activation is rendered moot by the physical barrier.

In the Claisen-Schmidt condensation , which relies on the deprotonation of α-hydrogens, TMNA is again exceptionally unreactive. For an enolate to form, a base must be able to access the methyl protons. The bulky ortho substituents sterically hinder this approach. Even if a small amount of enolate were to form, the subsequent step—the enolate attacking a benzaldehyde molecule—would also be subject to severe steric repulsion, effectively shutting down the reaction pathway.

Conclusion

This compound is a uniquely unreactive acetophenone derivative in reactions targeting the acetyl group's carbonyl carbon and α-protons. Its reactivity profile is dominated by the profound steric hindrance imposed by its ortho substituents.

  • For Nucleophilic Addition (e.g., Reduction): The molecule is exceptionally resistant due to the steric blockade of the carbonyl carbon. Its reactivity is significantly lower than that of 2-nitroacetophenone, which has only one ortho substituent.

  • For Enolate Chemistry (e.g., Aldol Condensation): The molecule is practically inert as the α-protons are sterically inaccessible for deprotonation by a base.

Researchers and drug development professionals utilizing this scaffold must account for this inherent lack of reactivity. Synthetic strategies should either leverage reactions on the aromatic ring itself or employ highly reactive, sterically small reagents, and potentially harsh conditions to force transformations at the acetyl moiety. This guide provides the foundational understanding necessary to make informed decisions when designing synthetic routes involving this complex and valuable building block.

References

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone is a substituted acetophenone derivative whose structural complexity suggests its potential role as a key intermediate in the synthesis of pharmacologically active compounds. The precise substitution pattern—a nitro group ortho to the acetyl group and flanked by methoxy substituents—demands rigorous analytical oversight to ensure identity, purity, and quality throughout the drug development lifecycle. The presence of potential positional isomers and process-related impurities necessitates the development of highly specific and robust analytical methods.

This guide provides a comprehensive framework for the development and subsequent cross-validation of two orthogonal analytical methods for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation is the critical process of demonstrating that two distinct analytical procedures provide comparable and reliable results for the same analyte.[1][2] This is not merely a procedural step but a foundational requirement for method transfer between laboratories, regulatory compliance, and overall data integrity.[1][3] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described protocols are inherently self-validating and fit for their intended purpose.[4][5]

The Rationale for Orthogonal Method Cross-Validation

Choosing two fundamentally different analytical techniques is a deliberate strategy to build confidence in the analytical results. An orthogonal method relies on a different principle of separation or detection, providing a truly independent assessment of the analyte.

  • High-Performance Liquid Chromatography (HPLC) separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity. Detection via UV-Vis spectroscopy relies on the molecule's ability to absorb light.

  • Gas Chromatography-Mass Spectrometry (GC-MS) separates components based on their volatility and interaction with a stationary phase in a gaseous state. Detection by mass spectrometry is based on the mass-to-charge ratio of the ionized molecule and its fragments, providing a high degree of structural confirmation.

By cross-validating these two methods, we ensure that the quantification of this compound is not an artifact of a single analytical technique but a consistent result, irrespective of the physicochemical principle employed for measurement.

Cross_Validation_Logic cluster_Analyte Analyte Sample cluster_HPLC Method 1: HPLC-UV cluster_GCMS Method 2: GC-MS (Orthogonal) Analyte This compound (in solution) HPLC_Sep Separation Principle: Polarity Analyte->HPLC_Sep Injection GC_Sep Separation Principle: Volatility & Boiling Point Analyte->GC_Sep Injection UV_Det Detection Principle: UV Absorbance (Chromophore) HPLC_Sep->UV_Det Elution Result_HPLC Quantitative Result 1 (Area %) UV_Det->Result_HPLC MS_Det Detection Principle: Mass-to-Charge Ratio (m/z) GC_Sep->MS_Det Ionization Result_GCMS Quantitative Result 2 (Area %) MS_Det->Result_GCMS Comparison Cross-Validation: Compare Results based on ICH Q2(R2) Parameters Result_HPLC->Comparison Result_GCMS->Comparison Conclusion Demonstrate Method Comparability & Analyte Purity Confirmation Comparison->Conclusion

Caption: Logical flow comparing orthogonal analytical principles for cross-validation.

Part 1: Primary Method Development (HPLC-UV)

The presence of a nitrated aromatic ring system makes this compound an excellent candidate for UV detection. A reverse-phase HPLC method is the logical starting point due to its versatility and robustness.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 phase provides sufficient hydrophobicity to retain the analyte, while the smaller particle size ensures high efficiency.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of any potential acidic impurities and ensures sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

    • Gradient Elution: A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the target analyte elutes with a good peak shape in a reasonable time.

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: Hold at 90% B

      • 18.1-22 min: Return to 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.

    • Detection Wavelength: The nitroaromatic chromophore is expected to have strong absorbance. A preliminary scan (200-400 nm) should be performed. Based on similar structures, a primary wavelength of 254 nm and a secondary, more specific wavelength around 310 nm are recommended for monitoring.[6]

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Part 2: Orthogonal Method Development (GC-MS)

GC-MS provides a powerful confirmatory technique. The feasibility depends on the thermal stability and volatility of the analyte. With a molecular weight of approximately 255 g/mol , the compound is expected to be amenable to GC analysis.

Experimental Protocol: GC-MS
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometric detector (e.g., a single quadrupole).

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness). This phase is robust and suitable for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 260 °C. This temperature ensures rapid volatilization without thermal degradation.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-350 m/z. This range will capture the molecular ion (expected at m/z 255) and key fragment ions.

    • Sample Preparation: Dissolve the sample in a volatile solvent like Ethyl Acetate or Dichloromethane to a concentration of approximately 1 mg/mL.

Part 3: The Cross-Validation Protocol & Acceptance Criteria

The core of this guide is the systematic comparison of the validated performance of both methods. According to ICH and FDA guidelines, key validation parameters must be assessed.[7][8][9] A single, homogenous batch of this compound should be used for all comparative tests.

Validation_Workflow cluster_Validation Method Validation (ICH Q2 R2) cluster_Execution Cross-Validation Execution Start Start: Obtain Homogenous Batch of Analyte Specificity Specificity / Selectivity (Peak Purity, Orthogonal Detection) Start->Specificity Linearity Linearity & Range (5 concentration levels) Start->Linearity Accuracy Accuracy (% Recovery of spiked samples) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Start->LOD_LOQ Analyze_HPLC Analyze Samples via Validated HPLC Specificity->Analyze_HPLC Analyze_GCMS Analyze Samples via Validated GC-MS Specificity->Analyze_GCMS Linearity->Analyze_HPLC Linearity->Analyze_GCMS Accuracy->Analyze_HPLC Accuracy->Analyze_GCMS Precision->Analyze_HPLC Precision->Analyze_GCMS LOD_LOQ->Analyze_HPLC LOD_LOQ->Analyze_GCMS Compare Compare Datasets Analyze_HPLC->Compare Analyze_GCMS->Compare Report Generate Cross-Validation Report (Define Acceptance Criteria) Compare->Report End Conclusion: Methods are Interchangeable Report->End

Caption: Workflow for executing a cross-validation study based on ICH guidelines.

Comparative Data Summary

The following table outlines the key parameters to be compared and provides typical, stringent acceptance criteria for a pharmaceutical intermediate.

Validation Parameter HPLC-UV Method GC-MS Method Acceptance Criteria for Comparability
Specificity DAD peak purity analysis shows no co-eluting peaks.Mass spectrum of the peak is unique and consistent with the proposed structure.Both methods show no interference at the retention time of the main peak.
Linearity (Correlation Coeff., r²) > 0.999> 0.998r² values for both methods are statistically equivalent.
Range (% of nominal conc.) 50% - 150%50% - 150%The validated range should be identical or overlapping.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%The average % recovery between the two methods should not differ by more than 2.0%.
Precision (Repeatability, %RSD) ≤ 1.0%≤ 1.5%%RSD values are within the acceptable limits for each respective technique.
Intermediate Precision (%RSD) ≤ 1.5%≤ 2.0%%RSD values are within the acceptable limits for each respective technique.
Limit of Quantitation (LOQ) e.g., 0.05%e.g., 0.05%LOQ values should be comparable and sufficient for impurity profiling.
Causality Behind Experimental Choices and Interpretation
  • Specificity: For HPLC, DAD analysis is crucial. It confirms that the chromatographic peak comprises a single component. For GC-MS, the "specificity" is inherent in the mass spectrum, which acts as a chemical fingerprint. If both methods quantify the same peak without interference, it provides very high confidence in the peak's identity.

  • Accuracy: Accuracy is typically assessed by spiking a known amount of a reference standard into a sample matrix. If both HPLC and GC-MS methods show recovery close to 100%, it confirms that neither method is subject to matrix effects or systematic errors that would bias the result. A significant difference in recovery (>2%) would trigger an investigation into sample preparation or potential analyte degradation in one of the systems (e.g., thermal degradation in the GC inlet).

  • Precision: Comparing the Relative Standard Deviation (%RSD) for multiple preparations demonstrates the consistency of each method. While GC methods can sometimes show slightly higher variability than HPLC, both must fall within tight, pre-defined limits. This ensures that any observed sample-to-sample variation is real and not an artifact of analytical noise.

Conclusion

The cross-validation of orthogonal analytical methods is a cornerstone of robust pharmaceutical development. By establishing and comparing a polarity-based HPLC-UV method with a volatility-based GC-MS method for this compound, we create a self-validating analytical system. This dual approach provides an unparalleled level of confidence in the reported data for purity, stability, and quality control. Adherence to the principles outlined in ICH and FDA guidelines ensures that the analytical procedures are not only scientifically sound but also meet the stringent requirements of global regulatory bodies.[10][11][12] This framework serves as a reliable guide for any researcher tasked with the analytical characterization of novel chemical entities.

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from Google Search.[4]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]7]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from Google Search.[8]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from Google Search.[9]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]10]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from Google Search.[5]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Google Search.[11]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from Google Search.[12]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from Google Search.[13]

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  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from Google Search.[3]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from Google Search.[14]

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  • NIST. Ethanone, 1-(3,4,5-trimethoxyphenyl)-. Retrieved from the NIST WebBook.[15][16]

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A Comparative Study on the Inhibitory Potential of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the inhibitory potential of derivatives based on the 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from structurally related compounds to project the therapeutic promise and guide future research on this chemical class. We will delve into the rationale behind their synthesis, explore potential biological targets, and elucidate the structure-activity relationships that govern their efficacy.

Introduction: The Rationale for Investigating this compound Derivatives

The this compound core is a compelling starting point for inhibitor design. It combines several key pharmacophoric features: a trimethoxylated phenyl ring, common in many bioactive natural products and drugs with a wide range of activities including anticancer and antimicrobial effects; a nitro group, a strong electron-withdrawing moiety known to be crucial for various biological activities, including enzyme inhibition; and an ethanone group, which provides a reactive handle for a variety of chemical modifications to create diverse libraries of derivatives.[1] The strategic placement of these groups suggests the potential for interactions with various biological targets. For instance, nitroaromatic compounds have been identified as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), cytochrome P450 (CYP) enzymes, and aldose reductase.[1][2]

This guide will explore the inhibitory potential of this scaffold by drawing parallels with structurally similar compounds, particularly other nitrophenyl derivatives and chalcones, which have shown promise in preclinical studies.

Synthetic Strategies for Derivative Generation

The synthesis of this compound and its derivatives typically involves a multi-step process. A common approach begins with the nitration of a commercially available substituted acetophenone, such as 3,4,5-trimethoxyacetophenone.

A general synthetic protocol for the parent compound would involve the nitration of 3,4,5-trimethoxyacetophenone using a mixture of nitric acid and sulfuric acid at low temperatures.[3] The ethanone side chain can then be modified to generate a variety of derivatives. For example, Claisen-Schmidt condensation with various substituted benzaldehydes can yield a series of chalcone derivatives.[4][5] This reaction involves treating the acetophenone with an aldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[4][5]

G cluster_synthesis General Synthetic Pathway start 3,4,5-Trimethoxyacetophenone intermediate This compound start->intermediate Nitration (HNO3/H2SO4) derivatives Chalcone Derivatives & Other Analogs intermediate->derivatives Claisen-Schmidt Condensation (Ar-CHO, Base)

Caption: General synthetic scheme for this compound and its chalcone derivatives.

Comparative Inhibitory Potential and Key Biological Targets

While direct comparative studies on a homologous series of this compound derivatives are not extensively available, we can infer their potential inhibitory activities by examining structurally related compounds. The primary areas of therapeutic promise appear to be in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research points to the potential of nitrophenyl-containing compounds, particularly chalcones, as anticancer agents.[6][7] One of the key mechanisms is the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

A study on chalcone-based 4-nitroacetophenone derivatives revealed potent cytotoxic activity against various cancer cell lines, including H1299 (lung), MCF-7 (breast), HepG2 (liver), and K562 (leukemia).[6][7] The inhibitory concentrations (IC50) for the most active compounds were in the low micromolar range.[6][7] Importantly, these compounds showed significantly lower toxicity towards healthy HEK-293T cells, indicating a favorable therapeutic window.[6][7] Molecular modeling suggested that these derivatives bind to the kinase domain of EGFR.[6]

Table 1: Inhibitory Activity of Structurally Related Nitro-Chalcone Derivatives against Cancer Cell Lines

Compound IDH1299 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)K562 IC50 (µM)HEK-293T IC50 (µM)
NCH-24.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.777.8
NCH-44.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.7> 100
NCH-104.5 - 11.44.3 - 15.72.7 - 4.14.9 - 19.7> 100

Data extracted from studies on 4-nitroacetophenone chalcone derivatives and is intended to be representative of the potential of the this compound scaffold.[6][7]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor Nitrophenyl Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by nitrophenyl derivatives.

Antimicrobial and Antifungal Potential

Nitroaromatic compounds are well-known for their antimicrobial properties.[1] This activity is often linked to the reductive activation of the nitro group within microbial cells, which leads to the formation of cytotoxic radicals.[1] Studies on nitro-substituted chalcones have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5]

In one such study, a series of nitro-substituted chalcones were synthesized and evaluated for their antimicrobial activity using the microdilution method.[4] Several compounds exhibited promising minimum inhibitory concentrations (MICs) against the tested strains.[4][5] This suggests that derivatives of this compound could also possess valuable antimicrobial properties.

Enzyme Inhibition: COMT and Other Targets

Nitrocatechol derivatives are known inhibitors of catechol-O-methyltransferase (COMT), an important target in the management of Parkinson's disease.[1][8] A study on 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives, which are structurally analogous to the compounds of interest, identified potent and long-acting peripheral COMT inhibitors.[8] The presence of the nitro group and the carbonyl function were found to be essential for this inhibitory activity.[8] Given the structural similarities, it is plausible that this compound derivatives could also act as COMT inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several key structural features can be expected to influence the inhibitory potential of this compound derivatives:

  • The Nitro Group: The position and electronic effects of the nitro group are critical for activity. In many cases, it is directly involved in binding to the target protein or is essential for the compound's mechanism of action, such as in the generation of radical species in microbes.[1][2]

  • The Trimethoxy Substitution Pattern: The three methoxy groups on the phenyl ring can influence the compound's lipophilicity, solubility, and metabolic stability. They can also form hydrogen bonds with amino acid residues in the active site of target enzymes.

  • Modifications of the Ethanone Side Chain: Derivatization at the ethanone moiety, for instance, through the formation of chalcones, provides an avenue to modulate the compound's steric and electronic properties. The nature of the substituent on the second aromatic ring of the chalcone can significantly impact potency and selectivity.[9]

Experimental Protocols for Inhibitory Potential Assessment

To validate the inhibitory potential of novel this compound derivatives, standardized and robust experimental protocols are essential.

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Compound B Incubate (Kinase + Substrate + Compound) A->B C Initiate Reaction (Add ATP) B->C D Incubate (Reaction Time) C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis (Calculate IC50) F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

  • Cell Culture: Plate cancer cells (e.g., H1299) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1] The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel inhibitors with potential applications in oncology, infectious diseases, and neurodegenerative disorders. By drawing insights from structurally related nitrophenyl and chalcone derivatives, this guide has highlighted the key biological targets and structure-activity relationships that are likely to govern the efficacy of this compound class.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. In vitro screening against a panel of kinases, microbial strains, and other relevant enzymes, followed by cell-based assays, will be crucial to identify lead compounds. Subsequent lead optimization, guided by the SAR principles discussed herein, could pave the way for the development of novel therapeutic agents.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone (CAS No. 54173-39-6)[1]. As a specialized nitroaromatic compound, its handling and disposal demand a rigorous, safety-first approach grounded in established chemical hygiene principles. This document moves beyond a simple checklist, offering a procedural framework that explains the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and full regulatory compliance.

The procedural guidance herein is synthesized from the safety profiles of structurally similar nitroaromatic ketones and established federal hazardous waste regulations. Given that specific, comprehensive toxicological data for this exact compound is not widely published, a conservative approach assuming potential hazards analogous to related chemicals is both prudent and necessary.

Hazard Assessment and Characterization

Understanding the potential risks is the foundational step for safe handling and disposal. The chemical structure, featuring a nitrophenyl group, suggests specific hazards that must be managed proactively. Analogous compounds, such as other nitrophenyl ethanones, are known to cause skin and eye irritation, may be harmful if swallowed, inhaled, or absorbed through the skin, and in some cases, are suspected of causing genetic defects.[2][3][4][5]

Hazard CategoryPotential GHS Classification (Inferred)Rationale and Causality
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Nitroaromatic compounds frequently exhibit toxicity. Assuming this compound is harmful if swallowed, inhaled, or in contact with skin is a critical precautionary measure.[6]
Skin Irritation Category 2The aromatic ketone and nitro functionalities can irritate skin upon contact. Prolonged exposure should be avoided.[2][4]
Eye Irritation Category 2AAs a fine solid or dust, the compound can cause serious eye irritation.[2][4]
Chemical Reactivity Incompatible with Strong Oxidizers & BasesNitro compounds can react violently with strong oxidizing agents. Strong bases can also induce hazardous reactions.[7][8]

Pre-Disposal Planning and Waste Classification

Proper disposal begins long before the waste container is full. It requires a systematic approach to waste identification, segregation, and containment in accordance with federal and local regulations.

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to determine if their waste is hazardous.[9] Given its chemical nature and the hazards of analogous compounds, This compound must be managed as a hazardous waste.

Generator Status Classification

Your laboratory's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—is determined by the total amount of hazardous waste produced per month.[9] This status dictates specific requirements for storage time limits, container types, and record-keeping.[10] Consult your institution's Environmental Health & Safety (EH&S) department to confirm your status and associated obligations.

Waste Segregation and Containment
  • Principle of Segregation: The causality behind waste segregation is the prevention of dangerous chemical reactions. Store waste containers of this compound away from incompatible materials, particularly strong oxidizing agents and strong bases.[7][8]

  • Container Requirements: Use a dedicated, chemically compatible, and properly sealed container for waste accumulation. The container must be in good condition and clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste " and a clear identification of its contents (i.e., "Waste this compound"). The date of initial accumulation must also be clearly marked.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of this chemical waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory to create a barrier between the researcher and the potential hazard:

  • Eye Protection: Chemical safety goggles that conform to ANSI Z87.1 standards.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of immediately if contaminated.[6][11]

  • Body Protection: A standard laboratory coat.[12]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter should be used to prevent inhalation.[11][12]

Waste Collection and Final Disposal

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [11][13] Discharging such chemicals into the environment is prohibited and can disrupt aquatic ecosystems.[13]

  • Collection of Solid Waste: Using appropriate tools (e.g., a chemically resistant spatula), carefully transfer the solid waste into the designated hazardous waste container. Minimize the generation of dust during this process.[4][11]

  • Collection of Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or absorbent paper from a spill cleanup, must also be placed in the hazardous waste container.

  • Decontamination of Reusable Glassware: Rinse glassware that has come into contact with the compound three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be managed as non-hazardous, but confirm this with your institutional EH&S guidelines.

  • Arranging for Final Disposal: The sealed and properly labeled hazardous waste container must be transferred to your institution's EH&S department or a licensed hazardous waste disposal contractor.[13] These contractors will typically use high-temperature incineration or other licensed chemical destruction methods to safely destroy the compound.[13]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical to mitigating harm.

Spill Response Protocol

Should a spill occur, follow these steps methodically:

  • Alert Personnel: Immediately notify all others in the vicinity and evacuate the immediate area.[11]

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in section 3.1.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean Up: Carefully sweep or scoop the solid material into a sealable container for disposal.[11][12] Avoid actions that create dust.[14]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.[11] All cleanup materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and institutional EH&S department.

Personnel Exposure and First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation develops or persists.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the compliant management and disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collect Phase 2: Collection & Containment cluster_disposal Phase 3: Final Disposal Pathway start Identify Waste: This compound haz_assess Hazard Assessment (Review SDS of Analogs) start->haz_assess Step 1 ppe Select & Don Appropriate PPE haz_assess->ppe Step 2 collect Collect Waste Material (Solids & Contaminated Items) ppe->collect container Use Designated, Sealed Hazardous Waste Container collect->container Step 3 labeling Label Container: 'Hazardous Waste', Chemical Name, Date container->labeling Step 4 segregate Segregate from Incompatibles (Oxidizers, Bases) labeling->segregate storage Store per Generator Status (VSQG, SQG, LQG) segregate->storage Step 5 transfer Transfer to EH&S or Licensed Waste Contractor storage->transfer Step 6 final_disp Final Disposal (e.g., Incineration) transfer->final_disp Step 7

Caption: Disposal workflow for this compound.

References

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  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - 3-nitrophenol 99% AR. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

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Personal protective equipment for handling 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

As a Senior Application Scientist, it is my responsibility to ensure that you can work not only effectively but, more importantly, safely. This guide provides essential safety and logistical information for handling this compound. The protocols herein are designed to be self-validating systems, grounded in established chemical safety principles and regulatory standards.

Hazard Assessment: A Structure-Based Approach
  • Aromatic Nitro Compounds: This class of chemicals is known for a range of potential hazards. The electron-withdrawing nature of the nitro group can make these compounds toxic, mutagenic, and potentially carcinogenic.[1] They are often absorbed through the skin and can cause systemic effects.[2] Furthermore, organic nitro compounds can be thermally sensitive, posing a risk of rapid, exothermic decomposition if heated, especially under confinement or in the presence of impurities.[3][4] They can also react violently with strong oxidizers, bases, or reducing agents.[5]

  • Substituted Acetophenones (Ketones): Ketones can act as skin, eye, and respiratory tract irritants. The hazards of a structurally similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)-ethanone, include causing serious eye irritation, skin irritation, and being suspected of causing genetic defects.[6]

Based on this analysis, this compound must be handled as a hazardous substance with multiple potential routes of exposure and reactivity risks.

Hazard Category Anticipated Risk & Rationale Primary Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on data for analogous nitroaromatic compounds.[7]
Skin Corrosion/Irritation Causes skin irritation. A common property of substituted acetophenones and nitrophenols.[6][7]
Eye Damage/Irritation Causes serious eye irritation. Direct contact with the powder or solutions can cause significant damage.[6][7]
Mutagenicity Suspected of causing genetic defects. A known risk associated with many nitroaromatic compounds.[1][6]
Reactivity Potential for violent reaction with strong bases, oxidizers, or reducing agents. Risk of exothermic decomposition upon heating.[3][5]
The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing Personal Protective Equipment (PPE), it is crucial to implement more effective safety controls. PPE is the last line of defense.

Engineering Controls (Your Primary Barrier): The most critical engineering control is the mandatory use of a certified Chemical Fume Hood . This protects you by:

  • Containing and exhausting airborne particulates during solid handling.

  • Preventing the inhalation of any potential vapors from solutions.

  • Providing a physical barrier in the event of an unexpected energetic reaction or splash.

All work, from weighing the solid to running the reaction and quenching, must be performed inside a fume hood. Ensure that an emergency eyewash station and safety shower are immediately accessible.

Administrative Controls:

  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked with warning signs indicating the hazards.

  • Chemical Hygiene Plan (CHP): Your institution's CHP, as required by OSHA's Laboratory Standard (29 CFR 1910.1450), is the governing document for safe chemical handling.[8][9] This guide serves as a specific supplement to your CHP.

  • Training: All personnel must be trained on the specific hazards outlined here and the procedures in this guide before beginning work.[8]

Personal Protective Equipment (PPE): Your Essential Last Defense

Proper selection and use of PPE are non-negotiable. The following specifications are the minimum requirement for any procedure involving this compound.

Protection Type Specification Rationale & Causality
Eye / Face Chemical splash goggles AND a full-face shield.Goggles provide a seal against splashes and dust. The face shield protects the entire face from splashes and potential energetic reactions. This dual protection is mandated by OSHA for significant chemical hazards.
Hand Double Gloving: Inner nitrile glove + Outer butyl rubber or neoprene glove.Nitrile provides good dexterity and splash protection for incidental contact. Butyl rubber or neoprene offers superior resistance to aromatic compounds. Always inspect gloves before use and remove them immediately if contamination is suspected.[10]
Body Flame-Resistant (FR) lab coat worn over long pants and fully enclosed shoes.An FR lab coat is critical due to the explosive and flammable risk associated with nitro compounds.[2] It must be fully buttoned. Personal clothing should offer full coverage (no shorts or open-toed shoes).
Respiratory For Solids: N95-rated respirator if weighing outside a ventilated enclosure. For Spills/Aerosols: Air-purifying respirator (APR) with organic vapor/acid gas cartridges.While all work should be in a fume hood, respiratory protection may be needed for specific tasks like cleaning large spills. A risk assessment should determine the appropriate level of respiratory protection.[11]
Safe Handling Protocol: A Step-by-Step Workflow

This protocol outlines the essential steps for safely handling this compound from container to waste.

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Post-Experiment Phase prep 1. Don PPE & Verify Fume Hood Operation weigh 2. Weigh Compound in Fume Hood prep->weigh Proceed react 3. Solubilize & Conduct Reaction weigh->react Transfer workup 4. Quench & Workup (Still in Hood) react->workup Complete decon 5. Decontaminate Glassware workup->decon Cleanup waste 6. Segregate & Label Waste decon->waste Dispose

Diagram: Safe Handling Workflow for this compound.

Detailed Steps:

  • Preparation: Before bringing the chemical into the work area, don all required PPE as specified in the table above. Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Weighing: Conduct all weighing operations on a tared weigh paper or in a beaker inside the fume hood to contain any dust.

  • Solubilization and Reaction: Add solvents and reagents slowly to the compound. Be mindful of potential exothermic reactions, especially if adding bases or reducing agents.

  • Cleanup and Decontamination: After the procedure, decontaminate all surfaces and glassware. A common procedure involves rinsing with an appropriate solvent (e.g., acetone, ethanol) which is then collected as hazardous waste, followed by a standard wash with soap and water.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and your skin. Wash hands thoroughly after removing all PPE.

Emergency Procedures

Immediate and correct action during an emergency is critical.

Scenario Immediate Action Protocol
Skin Contact 1. Immediately remove all contaminated clothing, including shoes and watches.[12] 2. Flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if the area is large.[7] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with water at an emergency eyewash station for at least 15-20 minutes, holding the eyelids open.[12] 2. Remove contact lenses if possible without interrupting the flush. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[7] 2. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[7] 3. Seek immediate medical attention.
Small Spill (<5g) 1. Alert others in the area. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Gently sweep the material into a designated, labeled hazardous waste container.[7] 4. Decontaminate the area with a suitable solvent, collecting all materials for disposal.
Waste Management and Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.[1][13]

  • Waste Identification: All waste containing this compound, including unreacted material, contaminated labware (pipettes, gloves, weigh paper), and solutions, must be classified as hazardous chemical waste.[13]

  • Segregation: Do not mix this waste stream with other incompatible waste types. Specifically, keep it separate from strong oxidizers or bases.[14]

  • Containment:

    • Solid Waste: Collect in a clearly labeled, puncture-resistant container with a secure lid.

    • Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.

  • Labeling: All waste containers must have a "Hazardous Waste" label detailing the full chemical name of all constituents and their approximate percentages.[14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The primary disposal method for nitroaromatic compounds is typically high-temperature incineration by a licensed contractor.[13]

By adhering to this comprehensive guide, you are establishing a robust safety framework that protects yourself, your colleagues, and the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.